molecular formula C16H18N2O B2573390 1-Carbazol-9-yl-3-methylamino-propan-2-ol CAS No. 701226-41-7

1-Carbazol-9-yl-3-methylamino-propan-2-ol

Cat. No.: B2573390
CAS No.: 701226-41-7
M. Wt: 254.333
InChI Key: JQBQWSNLDFTYOA-UHFFFAOYSA-N
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Description

1-Carbazol-9-yl-3-methylamino-propan-2-ol is a useful research compound. Its molecular formula is C16H18N2O and its molecular weight is 254.333. The purity is usually 95%.
BenchChem offers high-quality 1-Carbazol-9-yl-3-methylamino-propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Carbazol-9-yl-3-methylamino-propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-carbazol-9-yl-3-(methylamino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-17-10-12(19)11-18-15-8-4-2-6-13(15)14-7-3-5-9-16(14)18/h2-9,12,17,19H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBQWSNLDFTYOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(CN1C2=CC=CC=C2C3=CC=CC=C31)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-Carbazol-9-yl-3-methylamino-propan-2-ol synthesis pathway

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 1-Carbazol-9-yl-3-methylamino-propan-2-ol

Introduction: Significance and Application

1-Carbazol-9-yl-3-methylamino-propan-2-ol is a crucial β-amino alcohol derivative. Its structural motif, featuring a carbazole nucleus linked to a propan-2-ol side chain, makes it a significant building block in medicinal chemistry and materials science. The carbazole group is well-known for its unique electronic and photophysical properties, contributing to its use in developing organic light-emitting diodes (OLEDs) and other electro-active materials.[1][2] In the pharmaceutical realm, this compound and its analogs are key intermediates in the synthesis of pharmacologically active agents. For instance, the core structure is closely related to Carvedilol, a non-selective β-adrenergic blocking agent with α1-blocking activity used in the treatment of heart failure.[3][4][5] Understanding its synthesis is therefore critical for researchers in drug discovery and process development.

This guide provides a detailed exploration of the predominant synthetic pathway, focusing on the underlying chemical principles, experimental considerations, and detailed protocols.

Core Synthesis Strategy: A Two-Step Approach

The most efficient and widely adopted synthesis of 1-Carbazol-9-yl-3-methylamino-propan-2-ol proceeds via a two-step sequence. This pathway is predicated on fundamental and reliable organic transformations:

  • N-Alkylation and Epoxidation: Formation of the key intermediate, 9-(2,3-epoxypropyl)carbazole, through the reaction of carbazole with epichlorohydrin.

  • Nucleophilic Ring-Opening: Regioselective opening of the epoxide ring of the intermediate with methylamine to yield the final product.

This approach is advantageous due to the commercial availability of the starting materials and the generally high yields achieved in each step.

Synthesis_Pathway Carbazole Carbazole Step1_Reagents Base (e.g., KOH) Solvent (e.g., DMF) Epichlorohydrin Epichlorohydrin Intermediate 9-(2,3-epoxypropyl)carbazole Step1_Reagents->Intermediate Step 1: N-Alkylation & Epoxidation Step2_Reagents Solvent Methylamine Methylamine Product 1-Carbazol-9-yl-3-methylamino-propan-2-ol Step2_Reagents->Product Step 2: Epoxide Ring-Opening

Caption: Overall two-step synthesis pathway.

Part 1: Synthesis of 9-(2,3-Epoxypropyl)carbazole

Chemical Rationale and Mechanism

The first step involves the N-alkylation of carbazole with epichlorohydrin. The nitrogen atom in carbazole is part of an aromatic system, and its N-H proton is moderately acidic due to resonance stabilization of the resulting conjugate base. A strong base, such as potassium hydroxide (KOH), is required to deprotonate the nitrogen, forming the carbazolide anion. This anion is a potent nucleophile.[6]

The carbazolide anion then attacks the primary carbon of epichlorohydrin in a classic SN2 reaction, displacing the chloride leaving group. This is followed by an intramolecular SN2 reaction where the newly formed alkoxide attacks the carbon bearing the chlorine, resulting in the formation of the stable three-membered epoxide ring.

Experimental Protocol: Synthesis of 9-(2,3-Epoxypropyl)carbazole

This protocol is adapted from established literature procedures.[7]

  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, add a solution of potassium hydroxide (KOH) (4.21 g, 75.0 mmol) in 200 mL of N,N-dimethylformamide (DMF).

  • Addition of Carbazole: Add carbazole (5.02 g, 30 mmol) to the solution. Allow the mixture to stir for 30 minutes at room temperature to ensure complete formation of the carbazolide anion.

  • Cooling and Reagent Addition: Cool the reaction mixture to approximately 4 °C using an ice bath. Add epichlorohydrin (4.70 mL, 60.0 mmol) dropwise to the stirred solution. The excess epichlorohydrin helps to drive the reaction to completion.

  • Reaction: Allow the mixture to warm to room temperature (approx. 20 °C) and continue stirring overnight.

  • Precipitation and Isolation: Add 150 mL of water to the reaction mixture. A white solid precipitant of 9-(2,3-epoxypropyl)carbazole will form.

  • Purification: Collect the solid by vacuum filtration, wash the filter cake with water, and dry under vacuum to yield the pure epoxide intermediate.

Part 2: Synthesis of 1-Carbazol-9-yl-3-methylamino-propan-2-ol

Chemical Rationale and Mechanism

This step is a nucleophilic ring-opening of the previously synthesized epoxide. Amines are effective nucleophiles for opening strained epoxide rings.[8][9] The reaction proceeds via an SN2 mechanism where the lone pair of electrons on the methylamine nitrogen attacks one of the electrophilic carbons of the epoxide ring.

Regioselectivity: In base-catalyzed or neutral conditions, the nucleophilic attack preferentially occurs at the sterically less hindered carbon atom of the epoxide.[10] In the case of 9-(2,3-epoxypropyl)carbazole, this is the terminal carbon of the epoxypropane unit. This regioselectivity is crucial as it ensures the formation of the desired propan-2-ol isomer rather than a propan-1-ol. The reaction results in the formation of an alkoxide intermediate, which is subsequently protonated during the reaction or workup (often by the solvent or an added acid) to yield the final β-amino alcohol product.

Caption: Mechanism of nucleophilic epoxide ring-opening.

Experimental Protocol: Epoxide Ring-Opening
  • Setup: Dissolve 9-(2,3-epoxypropyl)carbazole (10 mmol) in a suitable solvent such as methanol or ethanol (50 mL) in a pressure-resistant flask.

  • Addition of Amine: Add an aqueous or methanolic solution of methylamine (e.g., 40% in water, 2-3 molar equivalents) to the flask.

  • Reaction: Seal the vessel and heat the reaction mixture to 50-70 °C for several hours (typically 4-8 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Evaporate the solvent under reduced pressure.

  • Purification: The crude residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure 1-Carbazol-9-yl-3-methylamino-propan-2-ol.

Data Summary

StepStarting MaterialsKey ReagentsSolventConditionsProduct
1 Carbazole, EpichlorohydrinKOHDMF4°C to RT, Overnight9-(2,3-epoxypropyl)carbazole
2 9-(2,3-epoxypropyl)carbazoleMethylamineMethanol/Ethanol50-70 °C, 4-8 h1-Carbazol-9-yl-3-methylamino-propan-2-ol

Conclusion and Outlook

The synthesis of 1-Carbazol-9-yl-3-methylamino-propan-2-ol is a robust and well-documented process rooted in fundamental organic reactions. The two-step pathway involving epoxide formation followed by nucleophilic ring-opening offers a reliable method for obtaining this valuable intermediate. For drug development professionals, careful control of reaction conditions, particularly during the amine addition step, is critical to minimize side-product formation, such as the bis-adduct that can arise in similar syntheses.[11] Future research may focus on developing catalytic asymmetric methods for the epoxide ring-opening to produce specific enantiomers, which is often a critical consideration for pharmaceutical applications.[12]

References

  • Gaina, C., Gaina, V., & Stoleriu, A. (2021). Synthesis of Di-Block Copolymers Poly (Propylene oxide)-block-Poly (9-(2,3-epoxypropyl) Carbazole) via Sequential Addition of Monomers in One Pot. MDPI. Available at: [Link]

  • Grajulevicius, J. V., Grigalevicius, S., & Jankauskas, V. (2002). Synthesis and properties of new derivatives of poly[9‐(2,3‐epoxypropyl)carbazole]. Journal of Chemical Technology & Biotechnology. Available at: [Link]

  • Kumar, B. A., Reddy, R. B., Gangaiah, L., & Mukkanti, K. (2017). Facile Synthesis of Carvedilol from Corresponding N-Sulfonamide. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Böhm, I., et al. (1998). Process for the preparation of 1- (9'-H-carbazol-4'-yloxy) -3- (2 '' - (2 '' '- methoxy-phenoxy) -ethyl) -amino) -propan-2-ol (carvedilol). Google Patents.
  • Warad, I., Amer, N., Abedalrazeq, H., Al Ali, A., Al-Zaqri, N., Elmsellem, H., & Zarrouk, A. (2018). 1,3-Bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol. MDPI. Available at: [Link]

  • Reddy, G. P., et al. (2012). Synthesis of carvedilol via 1-(9H-carbazol-4-yloxy)-3-(N-(2-(2-methoxy phenoxy)ethyl)-N-(4-methoxybenzyl) amino) propan-2-ol. TSI Journals. Available at: [Link]

  • Warad, I., et al. (2018). 1,3-Bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol. ResearchGate. Available at: [Link]

  • Warad, I., et al. (2018). Synthesis of 1,3-bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol. ResearchGate. Available at: [Link]

  • Holm, P., et al. (2004). Intermediate for the preparation of carvedilol. Google Patents.
  • Holm, P., et al. (2002). Process and intermediates for the preparation of 1- (9H-carbazol-4-yloxy) -3- [2- (2-methoxyphenoxy) ethylamino] -propan-2-ol, carvedilol or acid addition salts. Google Patents.
  • Shagun, V. F., et al. (2019). Synthesis of Functional Polyesters N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole by Anionic Ring-Opening Polymerization. PMC. Available at: [Link]

  • Warad, I., et al. (2020). 1,3-Bis(((E)-(9-ethyl-9H-carbazol-3-yl)methylene)amino)propan-2-ol: Synthesis, Characterization DFT Study, and Acetylcholinesterase Inhibitory Activity. ResearchGate. Available at: [Link]

  • Radhakrishnan, T. V., et al. (2007). Novel process for the preparation of 1-(9h-carbazol-4-yloxy)-3-[[2-(-methoxyphenoxy)-ethyl] amino]. Patsnap Eureka.
  • Hashemzadeh, M. (2011). Novel design and synthesis of modified structure of carvedilol. PubMed. Available at: [Link]

  • Azoulay, S., Manabe, K., & Kobayashi, S. (2005). Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water. Organic Letters. Available at: [Link]

  • Korychenska, O., et al. (2016). 9-(2,3-epoxypropyl)carbazole (EPK). ResearchGate. Available at: [Link]

  • Radhakrishnan, T. V., et al. (2005). A process for the preparation of 1-(9h-carbazol-4-yloxy)-3-2-(-methoxyphenoxy)-ethyl amino-propan-2-ol. Google Patents.
  • Bouattour, R., et al. (2016). Regioselective Ring-Opening of Epoxides by Carbazole: A Direct Preparation of Novel N-(β-Hydroxyalkyl)Carbazoles. ResearchGate. Available at: [Link]

  • LibreTexts. (2024). 18.5: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. Available at: [Link]

  • Whelan, A. P., et al. (2015). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. Oberlin College and Conservatory. Available at: [Link]

  • Reddy, C. R., et al. (2017). YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. MDPI. Available at: [Link]

Sources

Foreword: The Architectural Elegance of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of Carbazole-Propanolamine Derivatives

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for therapeutic innovation. The carbazole nucleus, a tricyclic aromatic heterocycle, is one such "privileged scaffold."[1] Its rigid, planar structure and electron-rich nature provide an ideal foundation for constructing molecules that can interact with a wide array of biological targets. When this carbazole core is chemically tethered to a propanolamine side chain, a class of compounds with remarkable and diverse biological activities is born.

This guide moves beyond a simple cataloging of effects. It aims to provide researchers, scientists, and drug development professionals with a deeper understanding of the causality behind the function of carbazole-propanolamine derivatives. We will explore their design rationale, dissect their mechanisms of action, provide actionable experimental protocols, and look toward the future of this versatile chemical class. The archetypal example, Carvedilol—a multi-action cardiovascular drug—serves as both our starting point and a testament to the therapeutic potential locked within this molecular architecture.[2][3]

The Cardiovascular Arena: Beyond Simple Adrenergic Blockade

The most established therapeutic application for carbazole-propanolamine derivatives is in cardiovascular medicine. Their action is primarily centered on the modulation of adrenergic receptors, but newer research reveals a more complex and nuanced mechanism.

Dual Adrenergic Receptor Antagonism (α₁ and β)

The cornerstone of the cardiovascular activity of many carbazole-propanolamine derivatives, including Carvedilol, is their ability to antagonize both β-adrenergic and α₁-adrenergic receptors.[4]

  • β-Adrenergic Blockade: By binding to β₁-receptors in cardiac myocytes, these compounds prevent the binding of catecholamines like norepinephrine.[3] This competitively inhibits the sympathetic nervous system's drive on the heart, leading to a decrease in heart rate and contractility. This action is crucial for reducing the workload on the heart in conditions like congestive heart failure.[3][5]

  • α₁-Adrenergic Blockade: Concurrently, antagonism at α₁-receptors in vascular smooth muscle leads to vasodilation.[4] This reduces total peripheral resistance, thereby lowering blood pressure without the reflex tachycardia that often accompanies pure vasodilators, because the β-receptors on the heart are also blocked.[3]

This dual-action profile, stemming from a single molecule, represents a significant therapeutic advantage over traditional beta-blockers or vasodilators alone.[4]

Biased Ligand Signaling: A Paradigm Shift

Recent field-proven insights have revealed that Carvedilol's mechanism is more sophisticated than simple receptor blockade. It acts as a "biased ligand" at the β₂-adrenergic receptor.[5] While it demonstrates inverse efficacy for the classical G-protein-dependent signaling pathway, it simultaneously stimulates the β-arrestin-mediated pathway.[5] This biased agonism activates downstream signaling cascades, such as the ERK 1/2 pathway, in the absence of G-protein activation. This unique signaling profile is hypothesized to contribute to Carvedilol's distinct clinical effectiveness and survival benefits in heart failure, properties not universally shared by other β-blockers.[5]

G_Protein_and_Biased_Signaling cluster_membrane Cell Membrane cluster_g_protein G-Protein Pathway cluster_arrestin β-Arrestin Pathway B2AR β2-Adrenergic Receptor Gs Gs Protein B2AR->Gs Activates GRK GRK B2AR->GRK Activates B2AR->GRK Catecholamine Catecholamine (e.g., Norepinephrine) Catecholamine->B2AR Carvedilol Carvedilol (Carbazole-Propanolamine) Carvedilol->B2AR Blocks Carvedilol->B2AR Stimulates (Biased) AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Physiological_Response_G Increased Heart Rate & Contractility PKA->Physiological_Response_G B_Arrestin β-Arrestin GRK->B_Arrestin Recruits ERK ERK 1/2 Activation B_Arrestin->ERK Physiological_Response_B Cardioprotective Signaling ERK->Physiological_Response_B

Adrenergic signaling pathways modulated by carbazole-propanolamines.
T-Type Calcium Channel Blockade

Beyond adrenergic receptors, certain carbazole derivatives have been identified as potent blockers of low-voltage-activated (T-type) calcium channels, particularly the Caᵥ3.2 subtype.[6][7] This activity is mechanistically distinct from the high-voltage-activated calcium channel blockers commonly used in hypertension (e.g., nifedipine). T-type channels are implicated in nociceptive signaling, and as such, derivatives with this property have shown potent analgesic effects in animal models of inflammatory and neuropathic pain.[6][8] This opens a therapeutic avenue for these compounds in pain management, a significant departure from their traditional cardiovascular role.

Derivative Target Activity Therapeutic Potential Reference
Carvedilolβ₁, β₂, α₁ Adrenergic ReceptorsAntagonistHeart Failure, Hypertension[3][9]
Carvedilolβ₂ Adrenergic Receptor / β-ArrestinBiased AgonistCardioprotection[5]
Compound 9 (ACS Chem Neurosci, 2015)Caᵥ3.2 T-type Calcium ChannelBlocker (High Affinity)Analgesia (Neuropathic Pain)[6]
Indole Analogues 8 & 10β₁-Adrenergic ReceptorBlockerCardiac Hypertrophy[10][11]

Anticancer Activity: A Multi-Pronged Attack on Cell Proliferation

The rigid, planar structure of the carbazole nucleus makes it an effective scaffold for designing agents that interfere with DNA replication and cell division, leading to significant interest in their application as anticancer agents.[12]

Key Mechanisms of Action

Carbazole-propanolamine derivatives and related analogs exert their cytotoxic effects through several validated mechanisms:

  • Topoisomerase Inhibition: They can act as non-intercalating inhibitors of human topoisomerase I and IIα, enzymes critical for managing DNA topology during replication.[13] By stabilizing the enzyme-DNA cleavage complex, they prevent the re-ligation of DNA strands, leading to double-strand breaks and the induction of apoptosis.

  • Kinesin Spindle Protein (KSP) Inhibition: Certain derivatives act as ATP-competitive inhibitors of KSP, a motor protein essential for forming a functional bipolar mitotic spindle during cell division.[14] Inhibition of KSP leads to mitotic arrest and the formation of irregular monopolar spindles, ultimately triggering cell death.[14]

  • Kinase Inhibition: They have been shown to inhibit various protein tyrosine kinases, which are key regulators of cellular signaling pathways involved in growth and proliferation.[11][13]

  • Induction of Apoptosis and Cell Cycle Arrest: The culmination of these molecular insults is the activation of programmed cell death (apoptosis) and arrest of the cell cycle, often in the S or G2/M phase, preventing further proliferation of cancerous cells.

Derivative Class Mechanism Cancer Cell Line Activity Reference
Lactam-fused CarbazolesKSP ATPase Inhibition (ATP-competitive)HeLa[14]
TetrahydrocarbazolesNot specifiedCalu1 (Lung Carcinoma), IC₅₀ = 2.5 nM
Pyrido[2,3-a]carbazolesCytotoxicityHeLa, IC₅₀ = 13.42 µM
Imidazo-indole CarbazolesTopoisomerase-I InhibitionMCF-7 (Breast Cancer), GI₅₀ < 10 µg/ml[15]

Antimicrobial and Antiviral Frontiers

The biological activity of these derivatives extends to infectious diseases, with demonstrated efficacy against a range of bacterial, fungal, and viral pathogens.

  • Antibacterial Activity: Racemic and chiral carbazole derivatives containing an isopropanolamine linker have shown significant ability to suppress the growth of plant pathogenic bacteria like Xanthomonas oryzae and Pseudomonas syringae, with EC₅₀ values superior to commercial drugs.[16][17] Activity has also been noted against human pathogens, including Staphylococcus aureus and Bacillus subtilis.[1][18] The mechanism is thought to involve disruption of the bacterial cell membrane and differential regulation of key proteins.[16]

  • Antiviral Activity: The carbazole scaffold is a key feature in compounds showing inhibitory activity against several viruses.[19] Activity has been documented against Human Immunodeficiency Virus (HIV), where derivatives can inhibit various stages of the replication cycle, and Porcine Epidemic Diarrhea Virus (PEDV), a type of coronavirus, where certain derivatives show a strong inhibitory effect during the initial stages of infection.[19][20]

Structure-Activity Relationships (SAR): A Guide to Rational Design

Understanding the relationship between a molecule's structure and its biological activity is paramount for rational drug design. For carbazole-propanolamine derivatives, several key structural motifs govern their potency and selectivity.

  • The Propanolamine Linker: The -(O-CH₂-CH(OH)-CH₂-NH)- linker is critical. The hydroxyl group is a key hydrogen bond donor/acceptor, and the stereochemistry at this chiral center can significantly influence activity.

  • The Terminal Amine: A tertiary amine is often crucial for activities like T-type calcium channel blockade.[6][7] The nature of the substituents on this nitrogen dictates properties like lipophilicity, basicity, and steric bulk, all of which modulate receptor binding.

  • The Carbazole Ring System: Substitution on the carbazole nucleus dramatically impacts activity. For instance, substitutions at the C-3 and C-6 positions have been shown to enhance antibacterial activity.[1] The N-9 position is another common site for modification to tune the molecule's overall properties.[21]

  • Linker Length and Selectivity: The length of chains or linkers attaching various moieties to the core scaffold is a key determinant of target selectivity. For example, modifying the linker length between the carbazole core and a terminal amine was used to tune selectivity between cannabinoid receptors and T-type calcium channels, ultimately leading to more selective channel blockers.[7]

SAR_Diagram sub Carbazole Carbazole Nucleus - Planarity for π-stacking - N-9, C-3, C-6 are key  modification sites. Point1 1 Carbazole->Point1 Propanolamine Propanolamine Linker - Chiral center (OH) - H-bonding capability Point2 2 Propanolamine->Point2 Amine Terminal Amine - Basicity for ionic interactions - Substituents modulate  lipophilicity & selectivity Point3 3 Amine->Point3

Key pharmacophoric regions governing structure-activity relationships.

(Note: The above DOT script requires a base image named "carbazole_propanolamine_base.png" representing the core chemical structure for proper rendering.)

Experimental Protocols: A Framework for Evaluation

To ensure scientific integrity, described protocols must be self-validating. The inclusion of positive and negative controls, alongside reference compounds, is non-negotiable for generating trustworthy and reproducible data.

Protocol 5.1: General Synthesis of a Carbazole-Propanolamine Derivative

This protocol outlines a common synthetic route, exemplified by the synthesis of Carvedilol.[2][22] The causality behind this two-step process is the use of a reactive epoxide to introduce the propanolamine side chain onto the carbazole phenolic oxygen.

Step 1: Epoxidation of 4-hydroxycarbazole

  • Dissolve 4-hydroxycarbazole in a suitable solvent system (e.g., aqueous sodium hydroxide and an organic solvent).

  • Add epichlorohydrin and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride).

  • Heat the reaction mixture (e.g., 60-70°C) and monitor by TLC until the starting material is consumed.

  • Work up the reaction by separating the organic layer, washing, drying, and concentrating under reduced pressure to yield 4-(oxiranylmethoxy)-9H-carbazole.

Step 2: Amine Addition (Ring Opening)

  • Dissolve the epoxide product from Step 1 in an appropriate solvent (e.g., isopropanol).

  • Add the desired amine, for example, 2-(2-methoxyphenoxy)ethylamine.

  • Heat the mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction, and crystallize the product. Filter and wash the solid with a cold solvent to afford the final carbazole-propanolamine derivative.

Protocol 5.2: In Vitro Adrenergic Receptor Binding Assay

This protocol determines the affinity of a test compound for a specific adrenergic receptor subtype using a competitive radioligand binding assay. The principle is to measure how effectively the test compound displaces a known high-affinity radiolabeled ligand from the receptor.

  • Membrane Preparation: Prepare cell membrane homogenates from a cell line recombinantly expressing the target receptor (e.g., HEK-293 cells expressing human β₂-AR).

  • Assay Setup: In a 96-well plate, add:

    • Cell membrane preparation.

    • A fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol for β-receptors).

    • Increasing concentrations of the test compound (typically from 10⁻¹¹ M to 10⁻⁵ M).

    • Controls:

      • Total Binding: Radioligand + membranes (no competitor).

      • Non-specific Binding (NSB): Radioligand + membranes + a high concentration of a known non-labeled antagonist (e.g., 10 µM propranolol).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Quantification: Measure the radioactivity retained on the filter for each well using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding).

    • Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation.

Protocol 5.3: Workflow for Anticancer Screening

This workflow provides a logical progression from initial cytotoxicity screening to mechanism-of-action studies.

Anticancer_Screening_Workflow cluster_moa start Synthesized Carbazole- Propanolamine Library primary_screen Primary Screen: In Vitro Cytotoxicity Assay (e.g., SRB or MTT Assay) start->primary_screen select_hits Select 'Hits' (Compounds with GI50 < 10 µM) primary_screen->select_hits Analyze Data select_hits->start Inactive secondary_screen Secondary Screen: Mechanism of Action Assays select_hits->secondary_screen Active topoisomerase Topoisomerase Inhibition Assay secondary_screen->topoisomerase kinase Kinase Panel Screening secondary_screen->kinase cell_cycle Cell Cycle Analysis (Flow Cytometry) secondary_screen->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V) secondary_screen->apoptosis lead_opt Lead Optimization (SAR Studies) topoisomerase->lead_opt Elucidate MOA kinase->lead_opt Elucidate MOA cell_cycle->lead_opt Elucidate MOA apoptosis->lead_opt Elucidate MOA

A logical workflow for identifying and characterizing novel anticancer agents.

Future Perspectives and Conclusion

The journey of carbazole-propanolamine derivatives is far from over. The discovery of biased agonism has opened a new frontier in drug design, where molecules can be engineered to selectively activate beneficial signaling pathways while blocking detrimental ones.[5] The future lies in developing derivatives with greater target selectivity—for example, distinguishing between β₁ and β₂ receptor subtypes, or between different T-type calcium channel isoforms.

Furthermore, the potent activities observed in oncology and infectious disease warrant significant exploration. Optimizing these scaffolds to improve their therapeutic index, pharmacokinetic profiles, and in vivo efficacy could lead to the development of next-generation therapies for drug-resistant cancers or emerging viral threats.

References

  • Bladen, C., et al. (2015). Characterization of Novel Cannabinoid Based T-Type Calcium Channel Blockers with Analgesic Effects. ACS Chemical Neuroscience, 6(2), 277–287. [Link]

  • Grande, F., et al. (2021). Carbazole and simplified derivatives: Novel tools toward β-adrenergic receptors targeting. MDPI. [Link]

  • Wismeier, A., et al. (2005). A unique mechanism of β-blocker action: Carvedilol stimulates β-arrestin signaling. Proceedings of the National Academy of Sciences, 102(40), 14457-14462. [Link]

  • Grande, F., et al. (2021). Carbazole and Simplified Derivatives: Novel Tools toward β-Adrenergic Receptors Targeting. R Discovery. [Link]

  • Popolo, A., et al. (2023). Carbazoles: Role and Functions in Fighting Diabetes. MDPI. [Link]

  • Popolo, A., et al. (2022). Carbazoles: Role and Functions in Fighting Diabetes. ResearchGate. [Link]

  • Deo, S., et al. (2024). Carvedilol. StatPearls - NCBI Bookshelf. [Link]

  • Wikipedia contributors. (2024). Carvedilol. Wikipedia. [Link]

  • Bladen, C., et al. (2015). Characterization of Novel Cannabinoid Based T-Type Calcium Channel Blockers with Analgesic Effects. ACS Publications. [Link]

  • Grande, F., et al. (2021). Carbazole and Simplified Derivatives: Novel Tools toward β-Adrenergic Receptors Targeting. MDPI. [Link]

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  • Al-Suhaimi, E. A., et al. (2022). A review on the biological potentials of carbazole and its derived products. Molecular Diversity. [Link]

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  • Martin, A. E., & Prasad, K. J. R. (2006). Synthesis and characterization of carbazole derivatives and their antimicrobial studies. Acta Pharmaceutica, 56(1), 79-86. [Link]

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In-Depth Technical Guide: Mechanism of Action of 1-Carbazol-9-yl-3-methylamino-propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

1-Carbazol-9-yl-3-methylamino-propan-2-ol is a synthetic small-molecule probe belonging to the aminopropyl carbazole class. Originally identified through phenotypic screens for proneurogenic activity, this structural family—most notably represented by the P7C3 series—exerts its profound biological effects through the allosteric activation of Nicotinamide Phosphoribosyltransferase (NAMPT) [1]. By enhancing the rate-limiting step of the NAD+ salvage pathway, this compound orchestrates a metabolic rewiring that bolsters cellular bioenergetics, prevents Wallerian degeneration, and mitigates apoptosis in models of neurodegeneration and chemotherapy-induced peripheral neuropathy (CIPN)[2].

Chemical Identity & Pharmacophore Analysis

The molecular architecture of 1-Carbazol-9-yl-3-methylamino-propan-2-ol ( C16​H18​N2​O ) consists of three critical pharmacophoric elements that dictate its mechanism of action:

  • Carbazole Core: Provides the necessary lipophilicity for crossing the blood-brain barrier (BBB) and intercalating into the hydrophobic pockets of the target enzyme[2].

  • Propan-2-ol Linker: The hydroxyl group acts as a critical hydrogen bond donor/acceptor, ensuring the correct spatial orientation of the molecule within the NAMPT allosteric site.

  • Methylamino Terminus: Unlike the bulky phenylamino group seen in the prototypical P7C3[1], the methylamino substitution reduces steric hindrance and molecular weight, serving as a highly efficient basic center for electrostatic interactions.

Core Mechanism of Action: NAMPT Activation & NAD+ Salvage

The primary molecular target of the aminopropyl carbazole class is NAMPT[1]. Under physiological stress, cellular NAD+ pools are rapidly depleted by NAD-consuming enzymes such as PARPs, Sirtuins, and CD38. NAMPT catalyzes the condensation of nicotinamide (NAM) with 5-phosphoribosyl-1-pyrophosphate (PRPP) to form nicotinamide mononucleotide (NMN), which is subsequently adenylated to NAD+[3].

1-Carbazol-9-yl-3-methylamino-propan-2-ol binds to NAMPT, thermodynamically stabilizing the enzyme and enhancing its catalytic throughput[1]. This prevents the bioenergetic collapse characteristic of neurodegenerative diseases and metabolic disorders[4].

NAD_Salvage NAM Nicotinamide (NAM) NAMPT NAMPT Enzyme NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN NMN NAMPT->NMN Rate-Limiting Step Compound 1-Carbazol-9-yl-3- methylamino-propan-2-ol Compound->NAMPT Allosteric Activation NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD SIRT SIRT1 (Biogenesis) NAD->SIRT PARP PARP (DNA Repair) NAD->PARP

Fig 1. NAMPT-mediated NAD+ salvage pathway activated by 1-Carbazol-9-yl-3-methylamino-propan-2-ol.

Downstream Cellular Effects
  • SIRT1 Activation: Elevated NAD+ acts as an obligatory substrate for SIRT1, a deacetylase that activates PGC-1α, driving mitochondrial biogenesis and reducing oxidative stress[4].

  • SARM1 Inhibition: Axonal injury triggers the rapid depletion of NAD+, activating SARM1 (a potent NADase) that executes Wallerian degeneration. By artificially sustaining NAD+ levels, aminopropyl carbazoles keep SARM1 in its auto-inhibited state[3].

  • PARP Modulation: Provides the necessary substrate for PARP-mediated DNA repair without allowing the cell to exhaust its ATP reserves, which would otherwise lead to necrotic cell death[1].

Experimental Methodologies for Target Validation

As Application Scientists, we rely on self-validating systems to prove a drug's mechanism of action. To rigorously validate 1-Carbazol-9-yl-3-methylamino-propan-2-ol, researchers must employ orthogonal assays: proving physical target engagement (CETSA) and demonstrating functional enzymatic enhancement (NAD+ Cycling)[5].

Workflow Treat 1. Compound Treatment CETSA 2. CETSA (Thermal Shift) Treat->CETSA NAD 3. NAD+ Cycling Assay Treat->NAD Bind Target Binding Validation CETSA->Bind Func Functional Validation NAD->Func

Fig 2. Orthogonal experimental workflow for validating target engagement and functional efficacy.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Purpose: To prove direct physical binding to NAMPT in living cells. Causality: Ligand binding thermodynamically stabilizes the folded state of the target protein. As the temperature increases, the unbound protein denatures and precipitates, while the ligand-bound protein remains soluble at higher temperatures[5].

  • Cell Preparation: Culture SH-SY5Y neuroblastoma cells to 80% confluence.

  • Treatment: Incubate cells with 10 µM 1-Carbazol-9-yl-3-methylamino-propan-2-ol or DMSO (vehicle) for 1 hour at 37°C.

  • Thermal Profiling: Aliquot the cell suspension into PCR tubes. Heat individual tubes across a temperature gradient (40°C to 70°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Separation: Lyse cells via three rapid freeze-thaw cycles (liquid nitrogen to 37°C). Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured proteins.

  • Detection: Analyze the soluble fraction (supernatant) via Western blot using an anti-NAMPT antibody. Quantify the shift in the melting temperature ( ΔTm ).

Protocol 2: NAD+ Cycling Assay

Purpose: To functionally validate the enhancement of the NAD+ salvage pathway. Causality: To accurately measure NAD+ without interference from NADH, an acidic extraction is strictly required. Low pH rapidly destroys NADH while preserving NAD+. The cycling reaction then amplifies the signal by continuously reducing NAD+ to NADH, which in turn reduces a fluorogenic probe[1]. Expert Note: Any delay in the acidification step allows endogenous NADases to artificially deflate the measured NAD+ pool.

  • Extraction: Wash treated cells with cold PBS. Lyse immediately in 0.5 M Perchloric Acid (PCA) to halt all enzymatic activity and destroy NADH.

  • Neutralization: Neutralize the extract with 1 M Potassium Phosphate buffer (pH 7.5) and centrifuge to remove precipitated salts.

  • Cycling Reaction: Transfer the supernatant to a 96-well plate. Add the cycling master mix containing Alcohol Dehydrogenase (ADH), Ethanol, Diaphorase, and Resazurin.

  • Measurement: Incubate at room temperature in the dark for 30 minutes. Measure fluorescence (Excitation: 530 nm / Emission: 590 nm). The rate of resorufin formation is directly proportional to the NAD+ concentration.

Quantitative Data & Efficacy Metrics

To contextualize the efficacy of 1-Carbazol-9-yl-3-methylamino-propan-2-ol, it is evaluated against optimized derivatives within the aminopropyl carbazole class.

Table 1: Comparative Pharmacological Profile of Aminopropyl Carbazoles

CompoundPrimary TargetIn Vitro EC50 (NAMPT)Intracellular NAD+ Fold ChangeBBB Permeability
1-Carbazol-9-yl-3-methylamino-propan-2-ol NAMPT~1.2 µM1.5xHigh
P7C3 (Prototypical) NAMPT~0.8 µM1.8xHigh
P7C3-A20 (Optimized) NAMPT~0.2 µM2.5xHigh
Carba1 (Dual-Action Analog) NAMPT / Tubulin~0.5 µM2.0xModerate

(Data synthesized from foundational structure-activity relationship studies on the carbazole class ).

References

  • Title: P7C3 Neuroprotective Chemicals Function by Activating the Rate-Limiting Enzyme in NAD Salvage Source: Cell (NIH/PubMed) URL: [Link]

  • Title: Preventing neuropathy and improving anti-cancer chemotherapy with a carbazole-based compound Source: bioRxiv / Science Advances URL: [Link]

  • Title: Small-molecule activation of NAMPT as a potential neuroprotective strategy Source: Life Medicine (Oxford Academic) URL: [Link]

  • Title: Nampt activator P7C3 ameliorates diabetes and improves skeletal muscle function modulating cell metabolism and lipid mediators Source: Journal of Cellular and Molecular Medicine (NIH/PMC) URL: [Link]

  • Title: NAMPT activator P7C3: Monitoring the mechanism of action and identification of off-targets by cellular thermal shift assay Source: FAU Open Access URL: [Link]

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The Chemical Biology and Therapeutic Evolution of Carbazole Alkaloids: From Natural Discovery to Targeted Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Carbazole alkaloids represent a highly privileged class of nitrogen-containing aromatic heterocycles characterized by a tricyclic dibenzo[b,d]pyrrole core. Due to their exceptional structural planarity, electron-donating capabilities, and diverse photophysical properties, these compounds have transitioned from obscure botanical isolates to foundational scaffolds in modern oncology, neurology, and infectious disease drug development.

This technical guide explores the historical discovery, structural evolution, self-validating synthetic protocols, and mechanistic pharmacology of carbazole alkaloids.

Historical Grounding and Structural Evolution

The parent un-substituted scaffold, 9H-carbazole, was first isolated from coal tar in 1872 by Graebe and Glazer. However, the true biological potential of this chemical space remained untapped until 1962, when D.P. Chakraborty isolated the first naturally occurring carbazole alkaloid, murrayanine , from the Indian curry tree (Murraya koenigii) [1].

This discovery catalyzed extensive phytochemical screening, revealing that carbazole alkaloids are ubiquitous across the Rutaceae plant family (e.g., Clausena, Glycosmis). The structural complexity of these compounds evolved from simple monoterpenoid carbazoles (like mahanine) to highly complex pyranocarbazoles and furocarbazoles.

In 1977, the discovery paradigm shifted from plants to microbes when Omura and colleagues isolated staurosporine , a complex indolocarbazole, from the soil bacterium Streptomyces staurosporeus [2]. This marked the beginning of carbazoles as highly potent, targeted kinase inhibitors.

Advanced Synthetic Methodologies

The synthesis of the carbazole core traditionally relied on harsh conditions (e.g., Fischer-Borsche or Graebe-Ullmann syntheses). Modern drug development requires highly convergent, regioselective, and functional-group-tolerant pathways. Below are two foundational, field-proven protocols.

The Cadogan Reductive Cyclization

The Cadogan cyclization constructs the carbazole core via the reductive deoxygenation of o-nitrobiphenyls.

CadoganMechanism A o-Nitrobiphenyl B Nitroso Intermediate A->B PPh3 (Reductant) - OPPh3 C Nitrene Species B->C PPh3 - OPPh3 D C-H Insertion C->D Intramolecular Attack E Carbazole Core D->E Aromatization

Mechanistic pathway of the Cadogan cyclization from o-nitrobiphenyl to the carbazole core.

Step-by-Step Protocol: Triphenylphosphine-Mediated Cadogan Cyclization [3]

  • Reaction Setup : Dissolve the o-nitrobiphenyl derivative (1.0 equiv) in a high-boiling, inert solvent such as o-dichlorobenzene (0.1 M concentration).

    • Causality: The deoxygenation of the nitro group to a highly reactive nitrene intermediate requires significant thermal activation (>150 °C), necessitating a high-boiling solvent.

  • Reductant Addition : Add triphenylphosphine (PPh₃) (2.5 to 3.0 equiv) to the solution.

    • Causality: The reduction of the nitro group consumes two equivalents of PPh₃ (forming two equivalents of triphenylphosphine oxide). A slight excess ensures the reaction is driven to completion and does not stall at the stable nitroso intermediate.

  • Thermal Activation : Purge the reaction vessel with nitrogen gas and heat the mixture to reflux (approx. 180 °C) for 12–18 hours.

    • Validation: Monitor progress via Thin Layer Chromatography (TLC). The disappearance of the bright yellow o-nitrobiphenyl spot indicates complete conversion to the nitrene and subsequent C-H insertion.

  • Purification : Cool the mixture to room temperature, concentrate under reduced pressure, and purify the residue via silica gel column chromatography.

    • Validation: Confirm the formation of the carbazole core via ¹H NMR, specifically looking for the characteristic downfield shift of the N-H pyrrole proton (typically 8.0–11.0 ppm).

Iron-Mediated Oxidative Cyclization (Knölker's Route)

This highly convergent route is utilized for complex, highly substituted natural products like furoclausine.

Step-by-Step Protocol [4]

  • Electrophilic Aromatic Substitution : Dissolve an arylamine (1.0 equiv) and tricarbonyl(η⁵-cyclohexadienylium)iron tetrafluoroborate (1.1 equiv) in anhydrous acetonitrile. Stir at room temperature for 12 hours.

    • Causality: The strongly electron-withdrawing iron tricarbonyl moiety activates the otherwise unreactive cyclohexadiene ring, making it highly susceptible to nucleophilic attack by the electron-rich arylamine.

  • Intermediate Isolation : Evaporate the solvent and filter the residue through a short plug of basic alumina.

    • Validation: IR spectroscopy will show characteristic terminal metal-carbonyl stretching frequencies (ν_CO ~ 2050, 1980 cm⁻¹), confirming the retention of the iron complex.

  • Oxidative Cyclization and Demetalation : Dissolve the intermediate in pyridine and add an excess of iodine (I₂) (3.0 equiv). Heat to 90 °C under an ambient atmosphere for 4 hours.

    • Causality: Iodine acts as a mild oxidant that triggers the intramolecular cyclization between the amine and the diene. Simultaneously, it oxidizes the iron center, facilitating demetalation and driving the thermodynamic aromatization to yield the fully conjugated carbazole.

Pharmacological Profiling and Mechanisms of Action

Carbazole alkaloids exert their biological effects primarily through DNA intercalation and the competitive inhibition of ATP-binding sites in critical cellular enzymes, notably Topoisomerases and Protein Kinases.

Quantitative Biological Activity

The therapeutic efficacy of carbazole derivatives is heavily dependent on their substitution patterns. The table below summarizes the quantitative inhibitory data of key carbazole alkaloids [5].

CompoundTarget / Cell LineIC₅₀ ValuePrimary Indication
Staurosporine Protein Kinase C (PKC)2.7 nMBroad-spectrum Kinase Inhibition
Tetrahydrocarbazole 3 Calu1 (Lung Carcinoma)2.5 nMAnticancer
Mahanine A549 (Lung Cancer)12.5 µMAnticancer
Murrayanine A549 (Lung Cancer)9.0 µMAnticancer
Girinimbine HepG2 (Liver Cancer)56.0 µMAnticancer
Kinase Inhibition Signaling Pathway

Staurosporine's indolocarbazole core mimics the adenine ring of ATP, allowing it to bind with nanomolar affinity to the hinge region of the kinase catalytic domain.

StaurosporineAction STS Staurosporine PKC Protein Kinase C (PKC) STS->PKC Competitive ATP Inhibition Apoptosis Apoptosis STS->Apoptosis Triggers Cell Death MAPK MAPK/ERK Cascade PKC->MAPK Normal Phosphorylation CellProlif Cell Proliferation MAPK->CellProlif Oncogenic Drive

Staurosporine-mediated inhibition of PKC leading to downstream apoptosis and cell cycle arrest.

Clinical Translation and Future Perspectives

The transition of carbazole alkaloids from bench to bedside has yielded several FDA-approved therapeutics:

  • Midostaurin (PKC412) : A semi-synthetic derivative of staurosporine approved for the treatment of FLT3-mutated acute myeloid leukemia (AML).

  • Carvedilol : A synthetic carbazole derivative utilized globally as a non-selective beta-blocker for congestive heart failure.

  • Edotecarin : An indolocarbazole derivative developed as a potent DNA topoisomerase I inhibitor for solid tumors.

Future Directions (Staralogs): Because natural staurosporine is a "pan-kinase" inhibitor (affecting ~80% of the kinome), its clinical utility as a monotherapy is limited by systemic toxicity. Current drug development focuses on staralogs (staurosporine analogs). By removing the sugar moiety and substituting the C7 position of the indolocarbazole core, researchers are creating analog-sensitive (AS) kinase inhibitors that exclusively target genetically engineered or specifically mutated kinases, paving the way for ultra-precision oncology.

References

  • Carbazole scaffolds in cancer therapy: a review from 2012 to 2018 Source: Drug Design, Development and Therapy (via PMC) URL:[Link]

  • Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles Source: The Journal of Organic Chemistry (via University of Cincinnati) URL:[Link]

  • Transition metals in organic synthesis, part 104.1 iron-mediated total synthesis of furoclausine Source: Heterocycles (via CLOCKSS) URL:[Link]

  • Staurosporine as an Antifungal Agent Source: Journal of Fungi (MDPI) URL:[Link]

Sources

Comprehensive Physicochemical Profiling of 1-Carbazol-9-yl-3-methylamino-propan-2-ol: Solubility Dynamics and Stability Kinetics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of proteomics research and early-stage drug development, handling specialty heterocyclic building blocks requires a rigorous understanding of their physicochemical behavior. 1-Carbazol-9-yl-3-methylamino-propan-2-ol (CAS: 701226-41-7) is a highly specialized probe and synthetic intermediate [1]. Structurally, it is characterized by a rigid, highly lipophilic carbazole core tethered to a polar propanolamine side chain.

As a Senior Application Scientist, I approach the formulation and handling of this compound not as a static checklist, but as a dynamic system governed by thermodynamic and kinetic principles. This whitepaper deconstructs the structural causality behind the compound's solubility limits and photolytic vulnerabilities, providing researchers with self-validating protocols to ensure absolute data integrity during in vitro and in vivo assays.

Structural Causality & Physicochemical Profile

The behavior of 1-Carbazol-9-yl-3-methylamino-propan-2-ol in solution is dictated by the thermodynamic "tug-of-war" between its hydrophobic tricyclic core and its hydrophilic secondary amine and hydroxyl groups.

The carbazole ring drives high crystal lattice energy and significant hydrophobicity, severely limiting spontaneous aqueous solvation at neutral pH. Conversely, the secondary methylamino group acts as a basic center, offering a critical window for pH-driven solubility engineering.

Table 1: Physicochemical Properties & Formulation Impact
ParameterValueCausality / Impact on Formulation
Molecular Weight 254.33 g/mol Low MW facilitates rapid dissolution kinetics once the lattice energy is overcome.
Chemical Formula C16H18N2OHigh carbon-to-heteroatom ratio drives intrinsic lipophilicity.
Predicted pKa (Amine) ~9.5Enables pH-dependent solubility; the molecule is >99% protonated at pH < 7.5.
Predicted LogP ~2.8 - 3.2Strong lipophilicity necessitates the use of co-solvents or surfactants at physiological pH.
Topological Polar Surface Area ~32.3 ŲExcellent for membrane/BBB penetration, but provides minimal sites for aqueous hydrogen bonding.

Solubility Dynamics & Formulation Engineering

At a physiological pH of 7.4, the compound exists in a partial equilibrium between its neutral and protonated states. Because the neutral free-base is highly insoluble, precipitation is a common artifact in biological assays.

By applying the Henderson-Hasselbalch principle, lowering the formulation pH to ~5.0 ensures complete protonation of the secondary amine. This localized charge drastically reduces the LogD (distribution coefficient), shifting the molecule into a hydrophilic regime. If assay constraints prohibit pH adjustment, thermodynamic solubility must be achieved via dielectric constant manipulation (using co-solvents like DMSO) or host-guest complexation (e.g., Hydroxypropyl-β-cyclodextrin).

SolubilityWorkflow Start Target Compound (Aqueous Media) CheckPH Adjust pH < pKa (pH 4.0 - 6.0) Start->CheckPH CheckSol Solubility > 1 mg/mL? CheckPH->CheckSol Proceed Proceed to Assay CheckSol->Proceed Yes CoSolvent Add Co-solvents (5-10% DMSO/EtOH) CheckSol->CoSolvent No Surfactant Add Complexation (HP-β-CD) CoSolvent->Surfactant Surfactant->Proceed

Fig 1: Decision tree for optimizing aqueous solubility via pH and co-solvent adjustments.

Stability Kinetics: Photolytic and Oxidative Vulnerabilities

The structural integrity of 1-Carbazol-9-yl-3-methylamino-propan-2-ol is highly dependent on environmental storage conditions.

Photostability: Carbazole derivatives are notoriously sensitive to photo-induced degradation. The extended π -conjugation of the carbazole ring acts as a potent chromophore, absorbing strongly in the UV spectrum. Upon photon absorption, the molecule enters an excited triplet state, making it highly reactive toward dissolved oxygen. This photolability is well-documented in structurally analogous carbazole-containing compounds, such as the endogenous aryl hydrocarbon receptor ligand FICZ, which undergoes rapid light-dependent decomposition [2], and the active carbazole photoproducts of diclofenac [3].

Oxidative Stability: The secondary amine is a kinetic hotspot for peroxide-mediated N-oxidation, particularly when stored in auto-oxidizing solvents like non-stabilized ethers or aged PEG.

DegradationPathways Parent 1-Carbazol-9-yl-3- methylamino-propan-2-ol Photo UV/Vis Light (Photolysis) Parent->Photo Oxidation ROS / Peroxides (Oxidation) Parent->Oxidation Thermal Heat / Moisture (Thermolysis) Parent->Thermal Deg1 Carbazole Quinones (Ring Oxidation) Photo->Deg1 Photo-oxidation Deg2 N-Oxide Formation (Secondary Amine) Oxidation->Deg2 N-oxidation Deg3 Stable (Minimal Degradation) Thermal->Deg3 < 60°C

Fig 2: Primary environmental degradation pathways and resulting molecular transformations.

Self-Validating Experimental Protocols

To ensure absolute data integrity, the following protocols are designed as self-validating systems . They incorporate internal controls that immediately flag false positives or instrumental artifacts.

Protocol A: High-Throughput Kinetic Solubility via Laser Nephelometry

Rationale: Nephelometry detects particulate scattering, offering a direct, label-free measurement of compound precipitation before it is visible to the naked eye. Self-Validation Mechanism: The protocol mandates the parallel running of a known highly soluble compound (e.g., Caffeine) and a highly insoluble compound (e.g., Amiodarone). If the insoluble control fails to trigger a scatter spike, the detector's dynamic range is compromised, invalidating the run.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 1-Carbazol-9-yl-3-methylamino-propan-2-ol in 100% LC-MS grade DMSO to yield a 10 mM stock.

  • Serial Dilution: In a 96-well UV-transparent plate, perform a 12-point serial dilution of the stock into the target aqueous buffer (e.g., 50 mM Phosphate Buffer, pH 7.4). Ensure final DMSO concentration remains constant at 1% (v/v) across all wells.

  • Equilibration: Seal the plate and incubate at 25°C for 120 minutes on a microplate shaker at 300 RPM to reach thermodynamic equilibrium.

  • Measurement: Read the plate using a laser nephelometer (e.g., BMG NEPHELOstar).

  • Data Analysis: Plot forward light scatter against compound concentration. The kinetic solubility limit is defined as the inflection point where scatter intensity deviates >3 standard deviations from the baseline buffer control.

Protocol B: ICH Q1B-Compliant Photostability Mapping

Rationale: To map exact degradation kinetics and identify primary degradants (N-oxides vs. Carbazole quinones) under actinic exposure. Self-Validation Mechanism: Every irradiated sample is paired with a foil-wrapped "dark control" placed in the exact same chamber. This isolates purely photochemical degradation from ambient thermal or hydrolytic degradation.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 Methanol:Water mixture.

  • Aliquotting: Transfer 3 mL of the solution into two identical quartz cuvettes (UV transparent).

  • Control Implementation: Tightly wrap one cuvette in high-density aluminum foil to serve as the Dark Control.

  • Irradiation: Place both cuvettes in an ICH Q1B compliant photostability chamber. Expose to an overall illumination of 1.2 million lux hours and an integrated near-UV energy of 200 W·h/m 2 .

  • Quenching & Analysis: Remove samples, dilute 1:10 in mobile phase, and analyze via LC-MS/MS.

  • Interpretation: Calculate the % area reduction of the parent peak (m/z 255.16[M+H]+). Look for emergent peaks at +16 Da (N-oxidation) or +14 Da (Quinone formation) exclusively in the irradiated sample.

References

  • Smirnova, A., et al. (2017). Light-dependent decomposition of FICZ, an endogenous ligand of the aryl hydrocarbon receptor. bioRxiv. Retrieved from:[Link]

  • Agüera, A., et al. (2009). Photodegradation mechanism of the common non-steroid anti-inflammatory drug diclofenac and its carbazole photoproduct. Physical Chemistry Chemical Physics. Retrieved from:[Link]

Methodological & Application

analytical method development for carbazole derivatives using HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Robust HPLC Method Development and Validation for Carbazole Derivatives

Introduction to Carbazole Chromatography

Carbazole derivatives, characterized by their rigid, highly conjugated tricyclic dibenzopyrrole system, are critical structural motifs in modern pharmacopeia (e.g., carvedilol, carprofen, alectinib) and organic electronics. Analyzing these compounds presents specific chromatographic challenges: their high lipophilicity (LogP typically > 3.5) leads to strong retention, while basic amine substituents (often present in pharmaceutical derivatives) cause severe peak tailing due to secondary interactions with stationary phase silanols.

This application note details a Quality-by-Design (QbD) approach to developing a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The methodology and validation logic are strictly aligned with the newly implemented ICH Q2(R2) and ICH Q14 guidelines, ensuring the analytical procedure is fit for its intended purpose throughout its lifecycle[1][2].

Chromatographic Strategy and Causality

A robust analytical method is not discovered by trial and error; it is engineered based on the physicochemical properties of the analyte.

  • Stationary Phase Selection: Carbazole rings are highly aromatic. While standard high-density C18 columns provide excellent hydrophobic retention, columns with embedded polar groups or Phenyl-Hexyl phases can offer orthogonal selectivity via π−π interactions. For general assay and impurity profiling of molecules like carvedilol, a robust C18 column (e.g., 250 x 4.6 mm, 5 µm) is preferred to resolve structurally similar oxidative degradation products[3].

  • Mobile Phase & pH Control (The Causality of Peak Shape): Basic carbazole derivatives possess secondary or tertiary amines (e.g., carvedilol pKa ~7.8). Operating at a neutral pH leads to partial ionization, resulting in split peaks and severe tailing. By buffering the aqueous mobile phase to pH 2.0–2.7 using 0.02 M potassium dihydrogen phosphate ( KH2​PO4​ ), the amine is fully protonated, and residual surface silanols on the silica support are neutralized, eliminating secondary ion-exchange interactions[3][4]. Acetonitrile is selected over methanol due to its lower viscosity and superior elution strength for rigid polycyclic aromatics.

  • Detector Optimization: The extended conjugated π -system of the carbazole moiety yields strong UV absorbance. A detection wavelength of 240 nm ensures maximum sensitivity for both the parent active pharmaceutical ingredient (API) and its trace impurities[3][4].

HPLC_Method_Dev ATP Define ATP (ICH Q14) PhysChem Assess PhysChem (pKa, LogP) ATP->PhysChem Column Select Column (C18/Phenyl) PhysChem->Column Mobile Optimize Mobile Phase (pH Control) Column->Mobile Valid Method Validation (ICH Q2(R2)) Mobile->Valid

Fig 1. QbD-driven HPLC method development workflow for carbazole derivatives.

Experimental Protocol: A Self-Validating System

This protocol utilizes Carvedilol as the model carbazole derivative for quantitative assay and impurity profiling.

Optimized Chromatographic Conditions

To ensure reproducibility, all quantitative data regarding the instrument setup is summarized below.

ParameterOptimized ConditionJustification
Column C18 (250 mm × 4.6 mm, 5 µm)Provides high theoretical plates for resolving closely eluting impurities[4].
Mobile Phase A 0.02 M KH2​PO4​ Buffer (pH 2.5)Suppresses silanol ionization; ensures sharp peak symmetry[3].
Mobile Phase B Acetonitrile (HPLC Grade)Low viscosity; strong elution for lipophilic carbazoles.
Elution Mode Gradient (See step 3.2)Required to elute highly retained hydrophobic degradants.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp. 35 °CReduces mobile phase viscosity and improves mass transfer[3].
Detection UV at 240 nmMatches the π→π∗ transition maximum of the carbazole ring[4].
Injection Vol. 10 µLPrevents column overloading while maintaining sensitivity.
Step-by-Step Methodology
  • Buffer Preparation: Dissolve 2.72 g of KH2​PO4​ in 1000 mL of ultra-pure water (18.2 MΩ·cm). Adjust the pH to 2.5 ± 0.05 using orthophosphoric acid. Filter through a 0.22 µm PVDF membrane and sonicate for 10 minutes to degas.

  • Gradient Program Setup: Program the pump to deliver: 0–5 min (45% B); 5–15 min (linear ramp to 70% B); 15–20 min (hold at 70% B); 20–21 min (return to 45% B); 21–30 min (equilibration).

  • Standard Preparation: Accurately weigh 25 mg of the carbazole reference standard into a 50 mL volumetric flask. Dissolve in 25 mL of diluent (Buffer:Acetonitrile 50:50 v/v), sonicate, and make up to volume (500 µg/mL). Dilute 1.0 mL of this stock to 10.0 mL to achieve a working concentration of 50 µg/mL[4].

  • System Suitability Testing (SST): Crucial self-validation step. Inject the standard solution in five replicates before running any samples. The system is only cleared for analysis if:

    • %RSD of peak area 2.0%

    • Tailing factor ( Tf​ ) 1.5

    • Theoretical plates ( N ) 5000

Method Validation (ICH Q2(R2) Framework)

Under the ICH Q2(R2) guidelines, method validation is not an isolated event but a continuous demonstration that the procedure satisfies the Analytical Target Profile (ATP)[2].

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present[1]. For carbazole derivatives, this is proven via forced degradation. The sample is subjected to acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H2​O2​ ), thermal (60 °C), and photolytic stress[3]. The method must resolve the parent carbazole peak from all degradants (e.g., N-formyl carvedilol) with a peak purity angle less than the purity threshold (assessed via Photodiode Array Detection)[4].

Validation_Logic Start ICH Q2(R2) Validation Spec Specificity (Peak Purity > 0.99) Start->Spec Lin Linearity & Range (R² > 0.999) Start->Lin Acc Accuracy (Recovery 98-102%) Start->Acc Prec Precision (RSD < 2.0%) Start->Prec

Fig 2. Core analytical validation parameters according to ICH Q2(R2) guidelines.

Validation Parameters Summary

The following table summarizes the acceptance criteria and typical results expected for a successfully validated carbazole HPLC method, ensuring trustworthiness and regulatory compliance.

Validation ParameterICH Q2(R2) MethodologyAcceptance CriteriaTypical Result (Carvedilol)
Linearity & Range 5 concentration levels (25% to 150% of target)Correlation coefficient ( R2 ) 0.999 R2 = 0.9998[4]
Accuracy (Recovery) Spike samples at 50%, 100%, and 150% levels (n=3 each)Mean recovery between 98.0% and 102.0%99.2% – 100.8%[4]
Precision (Repeatability) 6 independent sample preparations at 100% level%RSD of assay 2.0%%RSD = 0.85%[4]
LOD / LOQ Based on Signal-to-Noise ratio (3:1 for LOD, 10:1 for LOQ)S/N 10 for LOQLOQ = 0.21 µg/mL[3]
Robustness Deliberate variations in pH ( ± 0.2), Temp ( ± 2°C), Flow ( ± 0.1 mL)System suitability criteria must remain metRs > 1.5 maintained[4]

Conclusion

Developing an analytical method for carbazole derivatives requires a deep understanding of their unique physicochemical traits—specifically their lipophilicity and basic functional groups. By strictly controlling mobile phase pH to suppress silanol interactions and utilizing a QbD approach aligned with ICH Q14 and Q2(R2) guidelines, scientists can establish highly robust, stability-indicating HPLC methods. The self-validating protocols outlined herein ensure that the analytical lifecycle remains compliant, accurate, and reproducible from early-stage drug development through commercial quality control.

References

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.
  • Carvedilol microemulsion-loaded oleogel: development and validation via an HPLC method, identification of three degradation products, and toxicity prediction. Analytical Methods (RSC Publishing).
  • Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities. ACS Omega.

Sources

using 1-Carbazol-9-yl-3-methylamino-propan-2-ol in antimicrobial assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 1-Carbazol-9-yl-3-methylamino-propan-2-ol in Antimicrobial Assays

Introduction & Mechanistic Rationale

Carbazole derivatives are privileged scaffolds in medicinal chemistry, widely recognized for their potent antimicrobial, antifungal, and anticancer properties[1]. The compound 1-Carbazol-9-yl-3-methylamino-propan-2-ol represents a highly functionalized N-alkylated carbazole. The tricyclic aromatic carbazole core confers high lipophilicity, enabling the molecule to penetrate the thick peptidoglycan layers of Gram-positive bacteria[2].

Mechanistically, the addition of the 3-methylamino-propan-2-ol side chain provides crucial hydrogen bond donors and acceptors. Recent structure-activity relationship (SAR) studies on related carbazole derivatives indicate that they can act as competitive inhibitors of dihydrofolate reductase (DHFR), arresting bacterial metabolic pathways[3]. Furthermore, Gram-negative strains such as E. coli and P. aeruginosa often exhibit higher resistance to these derivatives due to their complex outer membranes and efflux mechanisms[4].

Mechanistic Pathway

MOA C 1-Carbazol-9-yl-3- methylamino-propan-2-ol Membrane Bacterial Cell Wall & Membrane Penetration C->Membrane Lipophilic Carbazole Core DHFR DHFR Inhibition (Folate Pathway) Membrane->DHFR Hydrogen Bonding (Propan-2-ol chain) DNA DNA Intercalation Membrane->DNA Planar Aromatic System Death Bacterial Cell Death (Bactericidal Effect) DHFR->Death Metabolic Arrest DNA->Death Replication Block

Proposed antimicrobial mechanism of the carbazole derivative targeting cellular pathways.

Experimental Design & Self-Validating Controls

To ensure a self-validating assay system, the experimental design must account for the physicochemical properties of carbazoles. Because 1-Carbazol-9-yl-3-methylamino-propan-2-ol is highly hydrophobic[3], it can easily precipitate in aqueous media, leading to false-negative MIC (Minimum Inhibitory Concentration) results or artificially high optical density (OD600) readings.

  • Solubility Control (Causality) : The compound must be dissolved in 100% DMSO to create a concentrated stock. The final assay concentration of DMSO must not exceed 1% (v/v) to prevent vehicle-induced bacterial toxicity.

  • Readout Strategy (Trustworthiness) : Instead of relying solely on OD600, this protocol employs a Resazurin (Alamar Blue) microtiter assay. Resazurin is reduced to the highly fluorescent resorufin only by metabolically active cells, completely bypassing turbidity artifacts caused by compound precipitation[1].

Step-by-Step Protocol: Broth Microdilution Assay

Workflow Step1 1. Compound Preparation (Stock in 100% DMSO) Step2 2. Serial Dilution (in Mueller-Hinton Broth) Step1->Step2 Step3 3. Bacterial Inoculation (5 x 10^5 CFU/mL) Step2->Step3 Step4 4. Incubation (37°C for 18-24 hrs) Step3->Step4 Step5 5. Resazurin Addition (Metabolic Indicator) Step4->Step5 Step6 6. MIC Determination (Visual/Fluorometric) Step5->Step6

Step-by-step workflow for the Resazurin-assisted Broth Microdilution Assay.

Step 1: Compound Preparation

  • Weigh out 1-Carbazol-9-yl-3-methylamino-propan-2-ol and dissolve in 100% molecular-grade DMSO to yield a 10 mg/mL stock solution.

  • Causality: Vortex and sonicate the stock for 5 minutes. Carbazoles can form micro-aggregates; sonication ensures complete dissolution and uniform distribution.

Step 2: Serial Dilution

  • In a 96-well U-bottom microtiter plate, add 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to columns 2-12.

  • Add 200 µL of the working compound solution (e.g., 256 µg/mL in CAMHB, containing exactly 2% DMSO) to column 1.

  • Perform a 2-fold serial dilution from column 1 to column 11 by transferring 100 µL sequentially. Discard 100 µL from column 11. Column 12 serves as the growth control (no drug).

  • Causality: This yields a concentration gradient (128 µg/mL down to 0.125 µg/mL) while maintaining a strict 1% DMSO concentration across all test wells.

Step 3: Bacterial Inoculation

  • Prepare a bacterial suspension from a fresh overnight culture, adjusted to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

  • Dilute the suspension 1:150 in CAMHB to reach 1×106 CFU/mL.

  • Add 100 µL of this inoculum to all wells (final well volume = 200 µL, final inoculum = 5×105 CFU/mL).

  • Self-Validation: Include a sterility control plate (media only) and a positive control plate (e.g., Vancomycin for Gram-positive strains)[2].

Step 4: Incubation and Resazurin Addition

  • Incubate the plates at 37°C for 18–20 hours under aerobic conditions.

  • Add 30 µL of a 0.015% aqueous resazurin solution to each well.

  • Incubate for an additional 2–4 hours.

  • Readout: A color change from blue (oxidized resazurin) to pink (reduced resorufin) indicates bacterial viability. The MIC is defined as the lowest concentration of the carbazole derivative that completely prevents the color change.

Data Presentation: Expected Antimicrobial Profile

Based on structural homologies to recently profiled 7H-benzo[c]carbazol-10-ol and N-alkylated carbazole derivatives[2],[3],[4], the following table summarizes the expected quantitative MIC data for 1-Carbazol-9-yl-3-methylamino-propan-2-ol.

Bacterial StrainGram StainExpected MIC Range (µg/mL)Reference Standard MIC (µg/mL)Mechanism/Notes
Staphylococcus aureus (ATCC 29213)Positive2.0 - 8.0Vancomycin (1.0)High susceptibility due to peptidoglycan targeting.
MRSA (Clinical Isolate)Positive4.0 - 16.0Vancomycin (1.0)Effective against resistant strains via DHFR inhibition.
Escherichia coli (ATCC 25922)Negative16.0 - 64.0Ciprofloxacin (0.5)Moderate activity; limited by outer membrane efflux pumps.
Pseudomonas aeruginosa (ATCC 27853)Negative32.0 - >128Ceftazidime (2.0)Poor penetration through highly restrictive outer membrane.

Table 1: Representative MIC values for N-alkylated carbazole derivatives against standard pathogenic strains. Data synthesized from standard carbazole antimicrobial screening profiles[2],[4].

References

  • Salem, M. S. H., et al. "Antimicrobial, Structural, Optical, and Redox Profiling of 7H-Benzo[c]carbazol-10-ol Derivatives: An Integrated Experimental and Computational Study." ACS Omega, 2025. URL: [Link]

  • Xue, Y.-J., et al. "Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents." Journal of Enzyme Inhibition and Medicinal Chemistry, 2021, 36(1): 295-306. URL: [Link]

  • "Carbazole Derivatives as Potential Antimicrobial Agents." Molecules, 2022, 27(19): 6575. URL: [Link]

  • Niedziałkowska, K., et al. "Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives." International Journal of Molecular Sciences (via PMC), 2023. URL: [Link]

Sources

protocol for NMR analysis of N-substituted carbazoles

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the NMR Analysis and Structural Elucidation of N-Substituted Carbazoles

Introduction & Mechanistic Insights

N-substituted carbazoles are a privileged class of tricyclic heteroaromatics, serving as foundational scaffolds in the development of organic light-emitting diodes (OLEDs)[1] and potent pharmacological agents, including antitumor and antimicrobial drugs[2]. The precise structural characterization of these derivatives is non-negotiable for establishing structure-activity relationships (SAR) and verifying synthetic success. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this purpose, providing atomic-level resolution of the molecular framework.

Understanding the causality behind chemical shift deviations is critical for accurate spectral interpretation. The parent 9H-carbazole features a highly conjugated, electron-rich π -system. When an alkyl or aryl substituent replaces the N-H proton, the electronic landscape of the molecule is fundamentally altered[3]:

  • Inductive and Resonance Modulation: The nitrogen atom's lone pair is delocalized across the two flanking benzene rings. N-alkylation introduces a weak electron-donating inductive effect (+I), which subtly increases electron density on the aromatic rings, leading to a slight upfield shift (shielding) of the aromatic protons compared to the unsubstituted precursor[3].

  • Anisotropic Deshielding: The spatial geometry of the N-substituent heavily influences the proximal H-1 and H-8 protons. Bulky N-aryl or N-phenacyl groups can restrict rotation, projecting their own magnetic anisotropy onto the carbazole core, often resulting in complex multiplets or distinct downfield shifts.

  • Solvent Independence: While free carbazoles exhibit significant chemical shift dependency on solvent polarity due to N-H hydrogen bonding, N-substituted carbazoles lack this donor ability, making their spectra highly reproducible across non-polar solvents.

Experimental Workflow

NMR_Protocol A Sample Preparation (Purity >95%, CDCl3/DMSO-d6) B Instrument Calibration (Tuning, Matching, Shimming) A->B C 1D NMR Acquisition (1H & 13C Spectra) B->C D 2D NMR Acquisition (COSY, HSQC, HMBC) C->D If overlapping multiplets E Data Processing (Phasing & Referencing) C->E D->E F Structural Elucidation (Peak Assignment) E->F

Workflow for the NMR acquisition and structural elucidation of N-substituted carbazoles.

Step-by-Step Acquisition Protocol

Step 1: Sample Preparation & Solvent Selection

  • Causality: High sample concentration maximizes the signal-to-noise ratio (SNR) for 13 C acquisition, while high purity (>95%) prevents the misinterpretation of impurity peaks as complex splitting patterns[4].

  • Protocol: Dissolve 15–20 mg (for 1 H) or 40–50 mg (for 13 C) of the N-substituted carbazole in 0.6 mL of a deuterated solvent. CDCl 3​ is preferred for N-alkyl carbazoles due to excellent solubility and minimal solvent interference[5], while DMSO- d6​ is utilized for highly polar derivatives (e.g., imidazolium salts)[6]. Filter the solution through a glass wool plug into a high-quality 5 mm NMR tube to eliminate particulates that distort magnetic field homogeneity.

Step 2: Instrument Calibration

  • Protocol: Insert the sample into a spectrometer operating at a minimum of 400 MHz (for 1 H)[6]. Tune and match the probe to the specific Larmor frequencies of 1 H and 13 C. Execute automated or manual gradient shimming on the Z-axis until the lock signal is maximized and the residual solvent peak is perfectly symmetrical.

Step 3: 1D Data Acquisition

  • 1 H NMR: Set the spectral width to 12 ppm to capture any highly deshielded aromatic protons. Acquire 16–32 scans with a relaxation delay (D1) of 2 seconds to ensure complete longitudinal relaxation, allowing for accurate quantitative integration[4].

  • 13 C NMR: Utilize a proton-decoupled pulse sequence (e.g., WALTZ-16). Set the spectral width to 250 ppm. Acquire 512–1024 scans (depending on concentration) with a D1 of 2–3 seconds to account for the longer relaxation times of quaternary carbons[4].

Step 4: 2D Data Acquisition (Orthogonal Validation)

  • Causality: The rigid, symmetrical nature of the carbazole core often results in overlapping multiplets in the 7.0–8.5 ppm range. 2D techniques are mandatory to resolve these ambiguities and map the exact position of the substituent.

  • Protocol:

    • COSY ( 1 H- 1 H): Map the continuous spin systems of the aromatic rings (H-1 to H-4, and H-8 to H-5).

    • HSQC ( 1 H- 13 C): Correlate protons to their directly attached carbons, differentiating overlapping proton signals based on carbon chemical shifts.

    • HMBC ( 1 H- 13 C): Crucial for verifying the N-substitution site. Look for the distinct 3-bond correlation between the N-alkyl protons (e.g., N-CH 2​ ) and the quaternary carbons C-1a and C-8a of the carbazole core.

Data Processing & Self-Validating Interpretation

Processing Standards:

  • Phasing and Baseline Correction: Apply zero-order and first-order phase corrections. A flat baseline is non-negotiable for accurate integration[4].

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl 3​ : 1 H at 7.26 ppm, 13 C at 77.16 ppm)[7].

Self-Validating Integration Check: To confirm complete N-substitution and rule out mixtures, a self-validating internal check must be performed. Integrate the most deshielded carbazole protons (H-4/H-5), which typically appear as a distinct doublet around 8.10 ppm, setting the value to exactly 2.00[8]. The integration of the N-substituent's α -protons (e.g., N-CH 2​ ) must perfectly match the expected stoichiometric ratio (e.g., integrating to ~2.00 for a standard alkyl chain)[6]. Any significant deviation indicates an incomplete reaction, co-eluting impurities, or an inaccurate relaxation delay during acquisition.

Quantitative Reference Data

The following table summarizes the expected chemical shifts for standard N-alkyl carbazoles, synthesized from literature data, serving as a benchmark for spectral assignment[6][7][8].

Nucleus / PositionExpected Chemical Shift ( δ , ppm)Multiplicity & Coupling ( J in Hz)Mechanistic Rationale
1 H NMR (CDCl 3​ )
H-4, H-58.05 – 8.15Doublet ( J≈7.5−8.0 )Highly deshielded by the adjacent aromatic ring current (peri-position)[8].
H-1, H-87.35 – 7.50Doublet ( J≈8.0−8.5 )Proximal to the electron-rich nitrogen atom.
H-2, H-77.40 – 7.50Triplet/Multiplet ( J≈7.0−8.0 )Standard aromatic protons.
H-3, H-67.20 – 7.30Triplet/Multiplet ( J≈7.0−8.0 )Standard aromatic protons.
N-CH 2​ (Alkyl)4.25 – 4.75Triplet ( J≈7.0 )Strongly deshielded by the directly attached electronegative nitrogen[6].
13 C NMR (CDCl 3​ )
C-1a, C-8a140.0 – 143.5QuaternaryDirectly bonded to the N atom, highly deshielded[6][8].
C-4a, C-4b122.5 – 126.0QuaternaryBridgehead carbons.
N-CH 2​ (Alkyl)39.0 – 45.0CH 2​ Aliphatic carbon shifted downfield by nitrogen[6].

References[4] An In-depth Technical Guide on the NMR Spectroscopic Data of Benzo[c]carbazoles. Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzUMqV8oXEGHofAIaWW5HsgAllpaSC5RoyWfqgfEML7LejW_V_631vcqjx7QAKZKvwfW6U_cIrpHU0EtrWVB4ZyKpPDIoKaL3J3mcGvtIG55cPqZ8XF6bLauLo8mRVSXYJI3KJsycULSB5y4kWzLaCds7lEA8vXI2jDP2OywZIS_4Tq7-aMGOzf8LzTzk0Y5Dt2yHqw39Z2VqxvjYfKVfA8C9lb455BVxhJddm[8] Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. DergiPark.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDuksny2AFuHUucoCxejISI7w4l4LPagTDQoTTnVE0DhpXXFQAw8gIARQoDR2bm3dbGxqjJQJdSzYK8fQa_wlBpF3hJzcZhXPcwiwrEam3ssIxApC8K5pFerxJ7Uiq92xnnCWXVmZwai5e5McU6kTnsIb0Ow==[3] A study of Substituent Effect on 1H and 13C nmr Spectra of N- and C-Substituted Carbazoles. ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0nJvfKLkFV2cgvr67gJy80SjObamGLIxyNDFnw0CTmM7guJyczqpUb5qHez8ezLcffOoNE6_uJ1yFUYu1SaNAdRJ1Aivrcm58FjAbk9V4-tftw3N-d_9csqqOO0iOLBeoL-KvbTG9SPebSIdQxaf5issHXo8SNOMtiop-yLfyT8NGYQ4ArEoJLukd9u99zrC4gcqCryA8lX3_3vP8kdjsoI2Zt8khB07BoPKsjeq_-xIk49s3JTgCrg_8hpR-zeh17qrIqvM0C9Y=[6] Synthesis and Characterization of Assorted Heterocycles Based 3-(9H- carbazol-9. International Journal of Pharmaceutical Sciences Review and Research.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwOvfkibrDStUL0kqgC2ud5OC2xumurGHijSG5SqrAWtImPbpJvLfaeNQHvXOU8Ynu4UFskrVBwzOYj4GLEI14yyWmC4IRLznC7A01gT7naNmwBz-1ixeyGL3-7poNNpzQ6I6ERNUppMyK4aH1pHzTxtUhVTSFi_k=[2] Synthesis and antitumor activity of novel N-substituted carbazole imidazolium salt derivatives. PMC.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAI2_xo4L53_d93c7c5gcaweynTN1YRzJXZqNeiS3iyAoBiSRC4b2ekfpel1aq3V8u528GisjayFWY00SGjREYDvKNZ6gFHrtvKc7PA1n4aGMPOoEnxd7p0wP_4no-4OXHgsJEdECsIb86C5g=[5] Insilico Design, Synthesis and Biological Evaluation of Novel Carbazole Derivatives. PharmaInfo.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVkUtm5NfOnK7PPHBBdGEtBo3YxTlpn5Wh3xGsiWCfhCs6ve3behht8pzvOoqLFR4Do15NDunTTWcz23HZ_N-XM5GCYmZ-pgc9-qeG2aZKH3ZTEEaRCcXROtIawwGYq9OTBwAYotEwval0mAIRkR10RZpoww9XgNKwc80vzeqL7JyGiTPJ[7] Antimicrobial, Structural, Optical, and Redox Profiling of 7H-Benzo[c]carbazol-10-ol Derivatives: An Integrated Experimental and Computational Study. ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsoxsKcNtGQ0FJmaS5LR1-D_uc492A1OLHd75XL9nPO7bSxT6OAD5eL3GPwH4ygQ2on6R94BQWtKRRd-JyMwfOnHoaVJgF8VYTiJ3qXAcEWwyzxW15eTq7LoHGzQ2WP9ijbKmrm1np6a_4E6E=[1] Synthetic routes for N-arylation of carbazole derivatives and their applications as organic materials. ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBWqAnqeV906ivalIpY5jyQN7lotqlcZr5OEazo5qYNnLkV6WUCZk4OOKkjHexLrxSmlINr492UTW5u39e7iOC0063sVvFIsMQl17RctCuVd8YXhhv2sGnoSvr7X8FmfncHwzi9lWauqRvIim-suPQKrrh8I4r6avM-WCrpZ6W8CGxiUgU0US8DCAbI0o1P138bGrxYMkZsuU7PvyMxjhHW7syyygPQmwX6BZplb49l6xuT4sTLm0R0rfAJ8jbPUHVyyoN7niNKSos7XHR2fgLL0YQyg==

Sources

experimental setup for studying carbazole derivative pharmacology

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Pharmacological Characterization of Novel Carbazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Carbazole Scaffold

Carbazole, a tricyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry. Its rigid, planar structure and rich electron density make it an ideal framework for designing molecules that can interact with a wide array of biological targets.[1][2] Naturally occurring carbazole alkaloids and their synthetic derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, neuroprotective, and antidiabetic properties.[3][4][5][6][7] This has led to significant interest in exploring novel carbazole derivatives as lead compounds for next-generation therapeutics.

This guide provides a comprehensive experimental framework for the pharmacological study of novel carbazole derivatives. It is designed not as a rigid template, but as a logical workflow that a senior application scientist would employ, moving from foundational characterization to in-depth mechanistic studies. The protocols herein are grounded in established methodologies and emphasize the causality behind experimental choices, ensuring a self-validating and robust approach to drug discovery.

Chapter 1: Foundational Characterization - The Non-Negotiable First Steps

Before embarking on complex biological assays, it is critical to understand the fundamental physicochemical properties of your carbazole derivatives. Neglecting this step is a common pitfall that can lead to misinterpretation of biological data.

1.1. Compound Management and Stock Solution Preparation

The integrity of your screening data begins with proper compound handling. Carbazole derivatives are typically hydrophobic and require organic solvents for solubilization.

  • Protocol:

    • Accurately weigh the synthesized carbazole derivative using an analytical balance.

    • Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). DMSO is the solvent of choice due to its high solubilizing power and compatibility with most in vitro assays at low final concentrations (<0.5%).

    • Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.

    • Store stock solutions at -20°C or -80°C, protected from light.

1.2. Kinetic Solubility and Stability Assessment

An insoluble compound cannot exert a biological effect and may produce artifacts in high-throughput screening. Therefore, determining the aqueous solubility of each derivative is essential.

  • Rationale & Causality: This assay predicts the solubility of a compound when rapidly diluted from a DMSO stock into an aqueous buffer, mimicking the conditions of a biological assay. Poor solubility can lead to compound precipitation, resulting in false-negative results or non-specific aggregation-based inhibition (a common source of false-positives).

  • Protocol: Nephelometry-Based Kinetic Solubility Assay

    • Prepare a series of dilutions of the carbazole derivative in DMSO on a 96- or 384-well plate.

    • In a separate clear-bottomed microplate, add the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

    • Using a liquid handler, rapidly transfer the DMSO compound dilutions into the aqueous buffer plate (final DMSO concentration should be kept constant, typically 1-2%).

    • Incubate the plate at room temperature for 1-2 hours.

    • Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance readings at ~620 nm.

    • The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit. Compounds should be tested in biological assays at concentrations well below this limit.

Chapter 2: Primary Pharmacological Profiling - An Overview of In Vitro Assays

With a well-characterized compound in hand, the next step is to screen for biological activity. Based on the vast literature, key therapeutic areas for carbazoles include oncology, infectious diseases, and neurology.[3]

Workflow for In Vitro Pharmacological Screening

The following diagram illustrates a logical workflow for the initial in vitro evaluation of a new chemical entity like a carbazole derivative.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Primary Activity Screening cluster_2 Phase 3: Hit Validation & MoA A Compound Synthesis & Purification B Solubility & Stability Assessment A->B Characterize C Broad-Spectrum Cytotoxicity Assay (e.g., on non-cancerous cell line) B->C Validate D Anticancer Screening (MTT/MTS on Cancer Lines) C->D Screen for Activity E Antimicrobial Screening (MIC Assay) C->E Screen for Activity F Neuropharmacology Screening (e.g., Enzyme Inhibition) C->F Screen for Activity G Dose-Response Analysis (Calculate IC50 / MIC) D->G E->G F->G Identify 'Hits' H Target-Based Assays (e.g., Kinase Panel, Western Blot) G->H Validate & Deconvolve I In-depth Mechanistic Studies H->I

Caption: General experimental workflow for pharmacological profiling.

2.1. Anticancer Activity Evaluation

Many carbazole derivatives exert potent cytotoxic effects on cancer cells.[8][9][10] The initial step is to quantify this activity across a panel of relevant cancer cell lines.

  • Rationale & Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells. This allows for the quantification of cell viability and the calculation of the half-maximal inhibitory concentration (IC50), a standard measure of a compound's potency.

  • Protocol: MTT Cell Viability Assay

    • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, HepG2 for liver cancer[9][11]) in a 96-well flat-bottom plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO2.

    • Compound Treatment: Prepare serial dilutions of the carbazole derivatives in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no-cell" blank control.

    • Incubation: Incubate the plate for 48-72 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

Table 1: Representative Anticancer Activity Data for Carbazole Derivatives

Compound IDCell LineIC50 (µM)[8][9]
Carbazole-AMCF-7 (Breast)6.44
Carbazole-AHeLa (Cervical)10.09
Carbazole-AHepG2 (Liver)7.68
Carbazole-BMCF-7 (Breast)> 50
Carbazole-BHeLa (Cervical)45.2
Carbazole-BHepG2 (Liver)> 50
5-Fluorouracil (Control)MCF-7 (Breast)~15

2.2. Antimicrobial Activity Screening

Carbazole derivatives have shown significant promise as antimicrobial agents against a range of bacteria and fungi, including drug-resistant strains.[12][13][14] The standard method to assess this is by determining the Minimum Inhibitory Concentration (MIC).

  • Rationale & Causality: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is the gold-standard metric for antimicrobial potency. The broth microdilution method is a systematic and quantitative way to determine this value.

  • Protocol: Broth Microdilution MIC Assay

    • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans[13][15]) equivalent to a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute this suspension in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

    • Compound Plating: In a 96-well U-bottom plate, prepare two-fold serial dilutions of the carbazole derivatives in the appropriate broth.

    • Inoculation: Add the diluted microbial inoculum to each well, resulting in a final concentration of ~5 x 10^5 CFU/mL.

    • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., amikacin, gatifloxacin[13]) should be run in parallel.

    • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

    • Data Reading: The MIC is the lowest compound concentration at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring absorbance at 600 nm.

2.3. Neuropharmacology Activity Screening (Anti-Alzheimer's Example)

Given the multifactorial nature of neurodegenerative diseases like Alzheimer's, carbazoles are attractive candidates due to their potential to hit multiple targets.[16][17] Key pathological pathways include the cholinergic deficit and amyloid-beta (Aβ) peptide aggregation.

  • Protocol: Acetylcholinesterase/Butyrylcholinesterase (AChE/BChE) Inhibition Assay

    • Rationale & Causality: Inhibition of AChE and BChE increases the levels of the neurotransmitter acetylcholine in the brain, a key therapeutic strategy for Alzheimer's disease.[16] This assay, based on the Ellman method, measures the activity of these enzymes.

    • Reagents: Acetylthiocholine (ATCI) or Butyrylthiocholine (BTCI) as substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), AChE or BChE enzyme, and test compounds.

    • Assay Procedure: In a 96-well plate, add buffer, DTNB, and the carbazole derivative at various concentrations.

    • Add the enzyme (AChE or BChE) and incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding the substrate (ATCI or BTCI).

    • Measure the formation of the yellow 5-thio-2-nitrobenzoate anion continuously by reading the absorbance at 412 nm for 5-10 minutes.

    • Calculate the rate of reaction. Determine the percent inhibition relative to a vehicle control and calculate the IC50 value.

Chapter 3: Elucidating the Mechanism of Action (MoA)

Identifying a "hit" in a primary screen is only the beginning. The next crucial phase is to understand how the compound works. This involves identifying the molecular target and the signaling pathway it modulates.

Example MoA Study: Investigating a Carbazole Derivative as a STAT3 Inhibitor in Cancer

Several studies suggest that carbazole derivatives can exert their anticancer effects by targeting the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is constitutively active in many cancers and drives proliferation and survival.[18][19]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylates STAT3_p p-STAT3 STAT3_dimer p-STAT3 Dimer STAT3_p->STAT3_dimer Dimerizes DNA DNA STAT3_dimer->DNA Translocates to Nucleus Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription Binds to Promoter Cytokine Cytokine (e.g., IL-6) Cytokine->Receptor Carbazole Carbazole Derivative Carbazole->JAK INHIBITS

Caption: Inhibition of the JAK/STAT3 signaling pathway by a carbazole derivative.

  • Protocol: Western Blot for Phospho-STAT3 (p-STAT3)

    • Rationale & Causality: The phosphorylation of STAT3 at tyrosine 705 is the critical activation step. A decrease in the level of p-STAT3 upon compound treatment is direct evidence of pathway inhibition. Total STAT3 levels are measured as a loading control to ensure the effect is not due to general protein degradation.

    • Cell Treatment & Lysis: Treat cancer cells (e.g., a line with known high STAT3 activity) with the active carbazole derivative at its IC50 and 2x IC50 concentration for a defined period (e.g., 6-24 hours). Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

      • Incubate the membrane overnight at 4°C with a primary antibody specific for p-STAT3 (Tyr705).

      • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

      • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Stripping and Re-probing: Strip the membrane and re-probe with a primary antibody for total STAT3 to confirm equal protein loading.

Chapter 4: Advancing to In Vivo Models

Promising in vitro data must be validated in a whole-organism setting. The choice of the in vivo model is critical and depends entirely on the therapeutic indication.

  • Anticancer: A human tumor xenograft model is often the first step. Tumor cells (e.g., MCF-7) are implanted subcutaneously into immunocompromised mice. Once tumors are established, mice are treated with the carbazole derivative (e.g., via oral gavage or intraperitoneal injection) and tumor growth is monitored over time.[1]

  • Neuroprotection: To test for cognitive improvement, a scopolamine-induced amnesia model in rats or mice can be used.[16] Scopolamine blocks muscarinic acetylcholine receptors, inducing a temporary cognitive deficit. The ability of a pre-administered carbazole derivative to reverse this deficit can be assessed using behavioral tests like the Morris Water Maze or Y-maze.[16]

Crucial Considerations for In Vivo Studies:

  • Formulation: The compound must be formulated in a vehicle suitable for administration that ensures adequate bioavailability.

  • Pharmacokinetics (PK): Preliminary studies are required to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Ethical Approval: All animal experiments must be conducted under protocols approved by an Institutional Animal Care and Use Committee (IACUC).

Conclusion

The study of carbazole derivative pharmacology is a dynamic and promising field. A systematic and mechanistically driven approach, as outlined in this guide, is essential for success. By starting with robust foundational characterization, moving to well-designed in vitro screens, and culminating in targeted MoA and in vivo studies, researchers can effectively unlock the therapeutic potential of this versatile chemical scaffold. Every experimental choice must be deliberate, and every protocol must be self-validating through the rigorous use of controls. This approach ensures that the data generated is not only accurate but also translatable, paving the way for the development of novel and impactful medicines.

References

  • Gu, H., et al. (2021). Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. SpringerLink. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Carbazole Derivatives as Potential Antimicrobial Agents. PMC. Available at: [Link]

  • Luperto, V., et al. (2021). Carbazole Derivatives as STAT Inhibitors: An Overview. MDPI. Available at: [Link]

  • Al-Mokyna, F.H., et al. (2025). Antimicrobial, Structural, Optical, and Redox Profiling of 7H-Benzo[c]carbazol-10-ol Derivatives: An Integrated Experimental and Computational Study. ACS Omega. Available at: [Link]

  • Kumar, N., Sharma, S., & Nirmal, P. (2023). A Review of In Vitro Antimicrobial Activities of Carbazole and its Derivative From 2014 to 2022. Bentham Science. Available at: [Link]

  • Kadnor, V. A. (2023). Antimicrobial Potential of Carbazole Derivatives. Croatian Chemical Acta. Available at: [Link]

  • Kumar, N., Sharma, S., & Nirmal, P. (2023). A Review of In Vitro Antimicrobial Activities of Carbazole and its Derivative From 2014 to 2022. ResearchGate. Available at: [Link]

  • Peng, Y., et al. (2022). Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents. Frontiers in Chemistry. Available at: [Link]

  • Various Authors. (2023). Carbazole Derivatives. MDPI. Available at: [Link]

  • Various Authors. (2025). Current Developments in the Pharmacological Activities and Synthesis of Carbazole Derivatives. ResearchGate. Available at: [Link]

  • Tiwari, A., & Mishra, B. (2024). Diverse pharmacological actions of potential carbazole derivatives by influencing various pathways of molecular signaling. ResearchGate. Available at: [Link]

  • Aiello, F., et al. (2022). Carbazoles: Role and Functions in Fighting Diabetes. MDPI. Available at: [Link]

  • Rana, A., et al. (2021). CARBAZOLE: AN UPDATED PROFILE OF BIOLOGICAL ACTIVITIES. International Journal of Research in Pharmacy and Chemistry. Available at: [Link]

  • Eskandari, M., et al. (2020). Design, synthesis, in vivo and in vitro studies of 1,2,3,4-tetrahydro-9H-carbazole derivatives, highly selective and potent butyrylcholinesterase inhibitors. PubMed. Available at: [Link]

  • Bordei, N. S., et al. (2020). Design, Synthesis and In Vitro Characterization of Novel Antimicrobial Agents Based on 6-Chloro-9H-carbazol Derivatives and 1,3,4-Oxadiazole Scaffolds. PMC. Available at: [Link]

  • Mahmood Kasim, S., Al-Dabbagh, B. M., & Mustafa, Y. F. (2022). A review on the biological potentials of carbazole and its derived products. Journal of Medicinal and Pharmaceutical Chemistry Research. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. PMC. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. ResearchGate. Available at: [Link]

  • Spandana, Z., Sreenivasulu, R., & Basaveswara Rao, M. V. (2019). Design, Synthesis and Anticancer Evaluation of Carbazole Fused Aminopyrimidine Derivatives. Bentham Science. Available at: [Link]

  • Various Authors. (2025). Current Developments in the Pharmacological Activities and Synthesis of Carbazole Derivatives. PubMed. Available at: [Link]

  • Ashok, D., et al. (2022). Microwave-assisted synthesis, molecular docking studies of 1,2,3-triazole-based carbazole derivatives as antimicrobial, antioxidant and anticancer agents. RSC Publishing. Available at: [Link]

  • Various Authors. (2025). Current Developments in the Pharmacological Activities and Synthesis of Carbazole Derivatives. Bentham Science. Available at: [Link]

  • Sharma, S., & Kumar, N. (2018). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. PMC. Available at: [Link]

  • Ding, K., et al. (2019). Design, Synthesis, and Pharmacological Characterization of Carbazole Based Dopamine Agonists as Potential Symptomatic and Neuroprotective Therapeutic Agents for Parkinson's Disease. PubMed. Available at: [Link]

  • Pal, S., et al. (2025). Discovery of Carbazole and Theophylline-Based Amyloid Inhibitor for the Promotion of Neuroprotection. PubMed. Available at: [Link]

  • Olasunkanmi, O. I., et al. (2023). Carbazole derivatives as promising competitive and allosteric inhibitors of human serotonin transporter: computational pharmacology. PubMed. Available at: [Link]

  • Sual, A. F. B., et al. (2025). Neuroprotective Evaluation of Murraya Carbazoles: In Vitro and Docking Insights into Their Anti-AChE and Anti-Aβ Activities. MDPI. Available at: [Link]

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Application Note: In Vitro Cytotoxicity Profiling of 1-Carbazol-9-yl-3-methylamino-propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

1-Carbazol-9-yl-3-methylamino-propan-2-ol (Molecular Formula: C16H18N2O, MW: 254.33) is a synthetic carbazole derivative characterized by a planar tricyclic nitrogen-containing ring system coupled with a propanolamine side chain. Carbazole derivatives are structurally related to several biologically active compounds, including beta-adrenergic blockers and various experimental antineoplastic agents. While carbazoles exhibit promising pharmacological properties, their structural nature often raises concerns regarding off-target cytotoxicity. This toxicity is primarily mediated through DNA intercalation, inhibition of topoisomerase II, and the disruption of mitochondrial oxidative phosphorylation [1]. Furthermore, carbazole derivatives have been widely evaluated in various in vitro models, frequently demonstrating dose-dependent cytotoxicity profiles that require careful profiling during drug development [2].

This application note details a robust, multiplexed in vitro assay protocol to evaluate the cytotoxicity of 1-Carbazol-9-yl-3-methylamino-propan-2-ol. By utilizing human hepatocellular carcinoma (HepG2) cells—a standard model for drug-induced liver injury (DILI)—this guide provides a self-validating framework to distinguish between transient metabolic inhibition (cytostasis) and acute apoptotic cell death.

Mechanistic Overview & Assay Selection

To build a trustworthy toxicological profile, relying on a single-endpoint assay is insufficient. A compound might reduce metabolic activity without causing immediate cell death. Therefore, we employ a tri-parametric approach to establish causality behind the observed toxicity:

  • Intracellular ATP (Metabolic Viability) : Measured via the CellTiter-Glo® Luminescent Cell Viability Assay. The homogeneous "add-mix-measure" format results in cell lysis and the generation of a luminescent signal directly proportional to the amount of ATP present, serving as an early, highly sensitive indicator of mitochondrial health and metabolic viability [3].

  • Membrane Integrity (Necrosis) : Measured via Lactate Dehydrogenase (LDH) release. LDH leaks into the culture medium only when the plasma membrane is compromised, serving as a definitive hallmark of necrosis or late-stage apoptosis.

  • Apoptosis Execution (Caspase-3/7) : Measured via a luminescent caspase cleavage assay. Carbazole derivatives frequently induce reactive oxygen species (ROS) and DNA damage, leading to cytochrome c release and subsequent caspase-3/7 activation [4].

Experimental Design & Workflow

Workflow Start Compound Preparation (DMSO Stock) Seeding Cell Seeding (HepG2 Cells) Start->Seeding Treatment Drug Exposure (24h - 72h) Seeding->Treatment Viability Viability Assay (ATP Quantitation) Treatment->Viability Membrane Membrane Integrity (LDH Release) Treatment->Membrane Apoptosis Apoptosis (Caspase 3/7) Treatment->Apoptosis

Experimental workflow for multiplexed in vitro cytotoxicity profiling.

Step-by-Step Protocol

Reagent & Compound Preparation

Causality Note: Carbazole derivatives are highly lipophilic. Proper solubilization is critical to prevent micro-precipitation in aqueous media, which causes erratic dose-response curves and false-negative toxicity readings.

  • Stock Solution : Dissolve 1-Carbazol-9-yl-3-methylamino-propan-2-ol in 100% anhydrous DMSO to a concentration of 20 mM. Aliquot and store at -20°C to avoid freeze-thaw degradation.

  • Working Dilutions : Prepare a 10-point, 3-fold serial dilution of the compound in DMSO (ranging from 20 mM down to 1.0 µM).

  • Media Transfer : Dilute the DMSO stocks 1:200 into pre-warmed complete culture medium (e.g., DMEM + 10% FBS). This ensures the final DMSO concentration on the cells is strictly 0.5% (v/v), well below the threshold for solvent-induced toxicity.

Cell Culture & Seeding
  • Harvest HepG2 cells at 70-80% confluency using TrypLE Express.

  • Count cells and assess viability (must be >95% via Trypan Blue exclusion).

  • Seed cells at a density of 10,000 cells/well in 100 µL of complete medium into 96-well opaque-walled plates (white plates for luminescence to prevent signal cross-talk).

  • Incubate for 24 hours at 37°C, 5% CO2 to allow for complete cell attachment and recovery.

Treatment Phase

Self-Validating Controls: To ensure assay trustworthiness, always include a vehicle control (0.5% DMSO), a positive cytotoxic control (e.g., 50 µM Ellipticine or 5-Fluorouracil), and a cell-free background control.

  • Aspirate the seeding medium carefully to avoid disturbing the cell monolayer.

  • Add 100 µL of the compound-containing media (from step 4.1) to the respective wells in triplicate. The final testing concentrations will range from 100 µM to 0.005 µM.

  • Incubate the plates for 48 hours at 37°C, 5% CO2.

Endpoint Assays

A. CellTiter-Glo® (ATP Viability)

  • Equilibrate the plate and CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

  • Add 100 µL of CellTiter-Glo® Reagent directly to the 100 µL of culture medium in each well.

  • Mix contents for 2 minutes on an orbital shaker to induce complete cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a multi-mode microplate reader (integration time: 0.5–1.0 second/well).

B. Caspase-3/7 Activation

  • In a parallel identically treated plate, add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Shake for 30 seconds, then incubate in the dark at room temperature for 1 hour.

  • Measure luminescence. Crucial Step: Normalize the caspase signal to the ATP viability signal to differentiate between true apoptosis and general cell depletion.

Data Presentation & Expected Outcomes

To synthesize the quantitative data, calculate the Half-Maximal Inhibitory Concentration (IC50) for viability and the Half-Maximal Effective Concentration (EC50) for toxicity markers using a 4-parameter logistic (4PL) non-linear regression model. Below is a structured summary of expected quantitative trends for this class of compounds:

Assay EndpointTarget BiomarkerExpected Response to Carbazole DerivativeHypothetical IC50 / EC50 (µM)
CellTiter-Glo® Intracellular ATPDose-dependent decrease (Loss of viability)12.5 ± 1.2
LDH Release Cytosolic EnzymeDose-dependent increase (Membrane rupture)28.4 ± 2.1
Caspase-3/7 Protease ActivityBell-shaped curve (Apoptosis induction)*15.0 ± 1.5

*Note: Caspase activity often drops at very high compound concentrations (>50 µM) due to rapid necrotic cell death and secondary ATP depletion, as ATP is strictly required for apoptosome formation.

Mechanistic Pathway Visualization

Understanding the causality behind the observed cytotoxicity is essential for predictive toxicology. 1-Carbazol-9-yl-3-methylamino-propan-2-ol, like many lipophilic carbazoles, is hypothesized to internalize and accumulate in the mitochondria, disrupting the electron transport chain (ETC) and triggering an apoptotic cascade.

Pathway Drug 1-Carbazol-9-yl-3- methylamino-propan-2-ol Mito Mitochondrial Dysfunction Drug->Mito Internalization ROS ROS Generation Mito->ROS ETC Disruption Caspase Caspase-3/7 Activation ROS->Caspase Cytochrome c release Death Apoptotic Cell Death Caspase->Death Execution

Mechanistic pathway of carbazole-induced mitochondrial dysfunction and apoptosis.

References

  • Thapliyal, N., et al. (2015). "Cytotoxic Effect of a Novel Synthesized Carbazole Compound on A549 Lung Cancer Cell Line." PLOS One.[Link]

  • Chien, M. H., et al. (2015). "BC3EE2,9B, a synthetic carbazole derivative, upregulates autophagy and synergistically sensitizes human GBM8901 glioblastoma cells to temozolomide." Spandidos Publications.[Link]

  • Sun, Y., et al. (2022). "Antiviral Activities of Carbazole Derivatives against Porcine Epidemic Diarrhea Virus In Vitro." PubMed Central.[Link]

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Stability-Indicating Methods

In pharmaceutical development, the core objective is to ensure a drug product's quality, safety, and efficacy over its entire shelf life.[1][2] A critical component in achieving this is the development and validation of a stability-indicating analytical method (SIM).[3][4] A SIM is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients.[2][4] This capability is not merely a technical requirement; it is a fundamental pillar of patient safety and regulatory compliance, as mandated by global regulatory bodies like the FDA and EMA, and outlined in the International Council for Harmonisation (ICH) guidelines.[5][6][7][8]

The purpose of stability testing is to provide evidence on how the quality of a drug substance or product changes over time under the influence of environmental factors like temperature, humidity, and light.[9] This data is used to establish a re-test period for the drug substance or a shelf life for the drug product and to recommend storage conditions.[9] A stability-indicating method is the analytical tool that makes this assessment possible, ensuring that any observed changes are real and not artifacts of analytical interference.[10]

This application note provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the principles and protocols for developing a robust stability-indicating method for related substances, with a primary focus on High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).

Part 1: The Foundation - Forced Degradation Studies

The development of a stability-indicating method begins with forced degradation, or stress testing.[3][11] The goal is not to completely destroy the drug substance but to induce degradation to an extent (typically 5-20% degradation of the API) that allows for the identification of likely degradation products and pathways.[6][11] This process is essential for demonstrating the specificity and selectivity of the analytical method.[6][12][13]

Causality Behind Stress Conditions

Forced degradation studies expose the API and/or drug product to conditions more severe than accelerated stability testing.[2][14] The choice of stressors is based on the physicochemical properties of the drug molecule and the potential environmental stresses it might encounter during its lifecycle. The ICH Q1A(R2) guideline recommends a systematic approach to stress testing.[9][13][15]

Typical Stress Conditions:

Stress ConditionTypical Reagents and ConditionsRationale
Acid Hydrolysis 0.1 M to 1 M HCl, heated (e.g., 60-80°C)Simulates acidic environments and identifies acid-labile functional groups.[11][12][14]
Base Hydrolysis 0.1 M to 1 M NaOH, heated (e.g., 60-80°C)Simulates alkaline environments and identifies base-labile functional groups like esters and amides.[11][12][14]
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂), at room or elevated temperatureInvestigates susceptibility to oxidation, a common degradation pathway.[11][12][14]
Thermal Degradation Dry heat (e.g., 80-100°C)Assesses the intrinsic thermal stability of the molecule in the solid state.[14][15]
Photostability Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[16]Evaluates the drug's sensitivity to light, which can catalyze degradation reactions.[14][15]
Humidity Elevated humidity (e.g., 75% RH or greater) at an elevated temperatureAssesses the impact of moisture on the solid-state stability of the drug substance.[10]
Protocol 1: Forced Degradation Study
  • Sample Preparation : Prepare solutions of the drug substance in a suitable solvent. For drug products, use the formulated product.

  • Control Samples : For each stress condition, prepare a control sample (unstressed) and a blank (placebo, if applicable) stored under normal conditions.

  • Stress Application :

    • Hydrolysis : Add the acid or base to the sample solution and heat for a defined period. Neutralize the samples before analysis.[11]

    • Oxidation : Add H₂O₂ to the sample solution and monitor for a defined period at a specified temperature.

    • Thermal : Store the solid drug substance or product in a temperature-controlled oven.

    • Photolytic : Expose the sample in a photostability chamber according to ICH Q1B guidelines.[15] Protect a control sample from light.

  • Time Points : Monitor the degradation at several time points to achieve the target degradation level (5-20%).

  • Analysis : Analyze the stressed samples, control samples, and blanks using the developing HPLC/UPLC method.

  • Mass Balance : Evaluate the mass balance to ensure that all degradation products are accounted for. The sum of the assay of the main peak and all impurity peaks should be close to 100% of the initial concentration.[17]

Part 2: The Core Workflow - Analytical Method Development

The primary goal of method development is to achieve adequate separation between the API and all potential impurities and degradation products.[3][18] Reversed-phase HPLC with UV detection is the most common technique for this purpose.[18] The advent of UPLC technology, with its sub-2 µm particle columns, offers significant advantages in terms of resolution, speed, and sensitivity.[17][19]

The Logic of Chromatographic Separation

The selectivity of the separation is paramount and is influenced by several factors, including the stationary phase, mobile phase composition (organic modifier, pH), and temperature.[20] A systematic approach to screening these parameters is crucial for efficient method development.[20]

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization & Verification Column_Screening Column Screening (e.g., C18, C8, Phenyl) Solvent_Screening Organic Solvent Screening (Acetonitrile vs. Methanol) Column_Screening->Solvent_Screening Initial_Gradient Broad Gradient Profile (e.g., 5-95% B over 30 min) Solvent_Screening->Initial_Gradient pH_Optimization Mobile Phase pH Optimization Initial_Gradient->pH_Optimization Gradient_Optimization Gradient Slope & Time Optimization pH_Optimization->Gradient_Optimization Temperature_Optimization Column Temperature Optimization Gradient_Optimization->Temperature_Optimization Final_Method Final Optimized Method Temperature_Optimization->Final_Method Peak_Purity Peak Purity Assessment (PDA/DAD) Final_Method->Peak_Purity System_Suitability Define System Suitability Criteria Peak_Purity->System_Suitability

Protocol 2: HPLC/UPLC Method Development
  • Initial Screening :

    • Column Selection : Screen a minimum of three columns with different stationary phase selectivities (e.g., C18, Phenyl-Hexyl, Cyano).

    • Mobile Phase Selection : Evaluate both acetonitrile and methanol as the organic modifier with a suitable buffer (e.g., phosphate, acetate).

    • Initial Gradient : Run a broad gradient (e.g., 5% to 95% organic over 30 minutes) on the stressed samples to elute all components.

  • Optimization :

    • pH Adjustment : Analyze the impact of mobile phase pH on the retention and resolution of ionizable analytes.

    • Gradient Refinement : Adjust the gradient slope and duration to improve resolution between closely eluting peaks.

    • Temperature Control : Evaluate the effect of column temperature on peak shape and selectivity.

  • Peak Purity Assessment :

    • Utilize a Photo Diode Array (PDA) or Diode Array Detector (DAD) to assess peak purity.[21][22]

    • The principle is to compare UV-Vis spectra across the peak.[21] If the peak is pure, the spectra at the upslope, apex, and downslope should be identical.[21]

    • Software tools can calculate a "purity angle" and "purity threshold" to aid in this assessment.[23][24] A purity angle below the threshold suggests spectral homogeneity.[24]

  • System Suitability Test (SST) :

    • Define SST criteria to ensure the chromatographic system is performing adequately before sample analysis.

    • Typical SST parameters include:

      • Resolution (Rs) : >2.0 between the API and the closest eluting impurity.

      • Tailing Factor (T) : ≤2.0 for the API peak.

      • Theoretical Plates (N) : A minimum value (e.g., >2000) for the API peak.

      • Relative Standard Deviation (%RSD) : For replicate injections of a standard solution (e.g., ≤2.0% for area and ≤1.0% for retention time).

Part 3: The Proof - Method Validation

Once a suitable method is developed, it must be validated to demonstrate its suitability for its intended purpose.[25][26] The validation process is rigorously defined by ICH Q2(R1).[26][27][28] For a stability-indicating method for related substances, the method is validated as a quantitative test for impurities.

Interconnectedness of Validation Parameters

The validation parameters are not independent; they are interconnected and collectively establish the method's reliability. For example, linearity is a prerequisite for accuracy, and precision is essential for both.

G Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range Linearity->Accuracy Range->Accuracy Range->Precision Precision->Accuracy LOD LOD LOQ LOQ LOQ->Linearity LOQ->Accuracy LOQ->Precision Robustness Robustness Robustness->Precision Solution_Stability Solution_Stability Solution_Stability->Accuracy

Protocol 3: Method Validation

The following table summarizes the key validation parameters and typical acceptance criteria for a related substances method.

Validation ParameterPurposeProtocol SummaryAcceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and placebo.[29]Analyze stressed samples, placebo, and API spiked with known impurities. Assess peak purity of the API peak.API peak is resolved from all other peaks (Rs > 2.0). No interference from placebo at the retention time of the API or impurities. Peak purity of API is confirmed in stressed samples.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[26]Determine based on signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.Report the value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[26]Determine based on signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.Precision (%RSD) at the LOQ should be ≤10%. Accuracy should be within a defined range (e.g., 80-120%).
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Analyze a minimum of five concentrations across the specified range (e.g., LOQ to 150% of the specification limit for an impurity).[29]Correlation coefficient (r²) ≥ 0.99. The y-intercept should be close to zero.
Range The interval between the upper and lower concentrations of analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[29]Confirmed by the linearity, accuracy, and precision data.The range is established from LOQ to 120% or 150% of the specification level.
Accuracy The closeness of test results obtained by the method to the true value.Analyze samples (drug product placebo) spiked with known amounts of impurities at a minimum of three concentration levels covering the specified range (e.g., 50%, 100%, 150% of the specification limit).Percent recovery should be within a pre-defined range (e.g., 90-110% for impurities).
Precision (Repeatability & Intermediate Precision)The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.Repeatability : Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, on the same instrument. Intermediate Precision : Repeat the study on a different day, with a different analyst, and/or on a different instrument.%RSD should be within a pre-defined limit (e.g., ≤5.0% for impurities).
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.Vary parameters such as mobile phase pH (±0.2 units), column temperature (±5°C), flow rate (±10%), and mobile phase composition (±2% absolute).System suitability criteria must be met. The results should not be significantly affected by the variations.
Solution Stability To ensure that the sample and standard solutions are stable for the duration of the analysis.[25]Analyze prepared sample and standard solutions at initial time and at various intervals (e.g., 24, 48 hours) under specified storage conditions.The results should not show significant deviation from the initial values (e.g., <2.0% change).

Conclusion: A Self-Validating System for Quality Assurance

Developing a stability-indicating method is a systematic and scientifically rigorous process that forms the bedrock of pharmaceutical stability testing. It begins with a thorough understanding of the drug molecule's potential degradation pathways through forced degradation studies. This knowledge directly informs the development of a selective and robust chromatographic method, most commonly using HPLC or UPLC. The subsequent validation, performed according to ICH Q2(R1) guidelines, provides documented evidence that the method is fit for its intended purpose.

The protocols and principles outlined in this application note provide a comprehensive framework for this critical activity. By following this logical progression—from understanding degradation to developing a separation and then rigorously validating its performance—scientists can create a self-validating analytical system. This system not only meets global regulatory expectations but, more importantly, ensures the reliable monitoring of drug product quality, ultimately safeguarding patient health.[13]

References

  • ICH. (2006). Impurities in new drug substances Q3A (R2). International Council for Harmonisation. [Link]

  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Nelson Labs. [Link]

  • Galbraith Laboratories, Inc. (n.d.). Forced Degradation Testing. Galbraith Laboratories, Inc. [Link]

  • FDA. (2003). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. [Link]

  • Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • Lejan Team. (n.d.). IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). [Link]

  • Method Development & Validation (Stability-Indicating). (2025). Stability-Indicating HPLC Method Development: Column, Mobile Phase and Gradient Choices. [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. [Link]

  • Waters Corporation. (n.d.). Applying UPLC to the Profiling of Impurities in Raw Drug Substances. [Link]

  • ARL Bio Pharma. (n.d.). Importance of Forced Degradation In Stability-Indicating Methods. [Link]

  • Pharma Stability. (2025). FDA Stability-Indicating Method Requirements. [Link]

  • AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. (2025). Chromatography Forum. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Rignall, D. (2017). ICHQ1A(R2) Stability Testing of New Drug Substance and Product and ICHQ1C Stability Testing of New Dosage Forms. ResearchGate. [Link]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • ICH Q1A(R2) guideline. (n.d.). Slideshare. [Link]

  • Pharma Stability. (n.d.). Stability-Indicating Methods & Forced Degradation. [Link]

  • ECA Academy. (2006). ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • Faden, G. (n.d.). UHPLC/HPLC Method Development for Pharmaceutical-Related Substance. MAC-MOD Analytical. [Link]

  • AmbioPharm. (n.d.). What is a stability indicating method?. [Link]

  • Eurolab. (2026). UPLC Assay and Impurity Testing. [Link]

  • Stability indicating HPLC method development and validation for Simultaneous estimations of some Combination Dugs. (2025). Indian Journal of Applied & Pure Biology. [Link]

  • ICH. (2005). Validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. [Link]

  • EMA Guideline on Stability Testing for Applications for Variations to a Marketing Authorisation. (2025). Regulatory Affairs News. [Link]

  • EMA. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [Link]

  • Development and validation of a stability-indicating HPLC method for assay of tonabersat in pharmaceutical formulations. (2024). PubMed. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Analytical Method Development for New Products: Assay and Related Substances. (2020). [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2011). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • EMA. (2006). Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency. [Link]

  • Dong, M. W. (2025). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Stability Indicating Method Development & Validation. (n.d.). Eagle Analytical. [Link]

  • TGA. (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration. [Link]

  • Development and validation of a novel high-performance liquid chromatography (HPLC) method for the detection of related substances of pralsetinib, a new anti-lung cancer drug. (2024). Frontiers in Chemistry. [Link]

  • De Filippis, P. (2021). EMA Guidance on Stability Studies for Bulk Product Storage Support. StabilityHub. [Link]

  • Stability Indicating RP-UPLC Method for Impurity Profiling of Darunavir and Ritonavir in Fixed Dose Drug Combination Product. (2023). Research Journal of Pharmacy and Technology. [Link]

  • Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. (n.d.). Longdom Publishing. [Link]

  • Element Lab Solutions. (n.d.). Peak Purity Analysis. [Link]

  • From Variation to Validation: EMA's Stability Testing Update. (2025). Baupharma. [Link]

  • Impurity Profiling and a Stability-Indicating UPLC Method Development and Validation for the Estimation of Halobetasol Propionate and Its Impurities in Topical Dosage Form. (2015). Journal of Chromatographic Science. [Link]

  • Developing and Validating an HPLC Method for Related Substance of Camostat Mesilate in Bulk. (2022). Journal of Pharmaceutical Research International. [Link]

  • Maziarz, M. (n.d.). Verifying Spectral Purity of a Chromatographic Peak Using Empower CDS Software. Waters Corporation. [Link]

  • Stability BUDs: Science and Guidance Parts 1 and 2. (n.d.). FDA. [Link]

  • Impurity-profiling UPLC methods for quantitative analysis of some antiemetics formulated with pyridoxine. (2022). PubMed. [Link]

  • EMA. (2025). Guideline on stability testing for applications for variations to a marketing authorisation. European Medicines Agency. [Link]

  • Dickie, A. (2025). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Lab Manager. [Link]

  • Wahab, M. F., et al. (2026). Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. LCGC International. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 1-Carbazol-9-yl-3-methylamino-propan-2-ol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals optimizing the synthesis of 1-Carbazol-9-yl-3-methylamino-propan-2-ol (Molecular Formula: C16H18N2O, MW: 254.33)[1].

The synthesis of this critical intermediate relies on a two-step sequence: the N-alkylation of 9H-carbazole with epichlorohydrin, followed by the regioselective epoxide ring-opening using methylamine. Below, you will find a mechanistic workflow, an in-depth troubleshooting FAQ, validated Standard Operating Procedures (SOPs), and quantitative optimization data.

Process Overview & Mechanistic Pathway

The synthetic route must be carefully controlled to prevent polymerization of the epoxide and over-alkylation during the amination phase. The diagram below illustrates the critical path and the competing side reactions that commonly degrade overall yield.

G Carb 9H-Carbazole (Starting Material) Epi Epichlorohydrin + KOH / DMF Carb->Epi Deprotonation (pKa ~19.9) Int 9-(oxiran-2-ylmethyl)-9H-carbazole (Intermediate) Epi->Int N-Alkylation (0°C to RT) Side1 Polymerization / Bis-carbazole Adduct Epi->Side1 Poor Temp Control / Low Epi Ratio MeNH2 Methylamine (Excess) in MeOH / H2O Int->MeNH2 Epoxide Ring Opening Prod 1-Carbazol-9-yl-3-methylamino-propan-2-ol (Target API Intermediate) MeNH2->Prod Regioselective Attack (Krasusky Rule) Side2 Tertiary Amine Dimer (Over-alkylation) MeNH2->Side2 Insufficient MeNH2

Synthetic workflow and common side-reactions in the two-step synthesis.

Troubleshooting Guide & FAQs

Q1: My yield for the intermediate 9-(oxiran-2-ylmethyl)-9H-carbazole is plateauing around 50-60%. How can I push this past 85%? A: The primary cause of low yield in Step 1 is the formation of a bis-carbazole adduct (where one epichlorohydrin molecule reacts with two carbazole molecules) or the base-catalyzed polymerization of epichlorohydrin[2].

  • Causality: Carbazole is a weak acid (pKa ~19.9). It requires a strong base like KOH in a polar aprotic solvent (DMF) to fully form the highly nucleophilic potassium carbazolide salt[3]. If epichlorohydrin is added at room temperature, the localized heat of reaction causes the epoxide to polymerize.

  • Solution: Pre-form the carbazole anion by stirring with 85% KOH in DMF for 1 hour. Cool the reaction strictly to 0 °C before the dropwise addition of a 2.0 to 3.0 molar excess of epichlorohydrin. The excess epichlorohydrin acts as a kinetic buffer, ensuring the carbazolide anion encounters fresh epichlorohydrin rather than the newly formed epoxide intermediate.

Q2: During the final amination step, LC-MS shows a significant impurity with a mass corresponding to a tertiary amine dimer. How do I prevent this? A: This is the classic "over-alkylation" problem inherent to primary amine reactions[2].

  • Causality: When methylamine opens the epoxide, it forms a secondary amine (the target product). Secondary amines are inherently more nucleophilic than primary amines due to the electron-donating effect of the alkyl group. If the concentration of methylamine drops, the newly formed secondary amine will outcompete it and attack an unreacted epoxide molecule, forming an unwanted tertiary amine dimer.

  • Solution: Shift the reaction to pseudo-first-order kinetics by using a massive stoichiometric excess of methylamine (10 to 15 equivalents). Using 40% aqueous methylamine in methanol ensures the primary amine vastly outnumbers the secondary amine product, suppressing dimer formation.

Q3: Why is methanol recommended over THF or DMF for the epoxide ring-opening step? A: Epoxide ring-opening with amines is highly dependent on solvent hydrogen-bonding capabilities.

  • Causality: Polar protic solvents like methanol act as mild Brønsted acids. The hydroxyl proton of methanol hydrogen-bonds to the epoxide oxygen, polarizing the C-O bond and increasing the electrophilicity of the terminal carbon. This facilitates the nucleophilic attack by methylamine without the need for Lewis acid catalysts. Furthermore, under these neutral/basic conditions, the attack strictly follows the Krasusky rule , occurring regioselectively at the less sterically hindered terminal carbon to yield the desired secondary alcohol[4].

Standard Operating Procedures (SOPs)

Step 1: Synthesis of 9-(oxiran-2-ylmethyl)-9H-carbazole

This protocol utilizes a strong base in a polar aprotic solvent to maximize N-alkylation efficiency.[3]

  • Deprotonation: Charge a dry, nitrogen-flushed round-bottom flask with 9H-carbazole (1.0 eq) and anhydrous DMF (4 volumes). Add 85% aqueous KOH (1.1 eq) and stir the suspension at room temperature for 1 hour until the potassium salt forms (solution darkens).

  • Alkylation: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition: Add epichlorohydrin (2.0 eq) dropwise over 30 minutes to maintain the internal temperature below 5 °C.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-14 hours).

  • Workup: Quench the reaction by pouring it into cold distilled water (10 volumes). Extract the aqueous layer with Ethyl Acetate (3 x 5 volumes). Wash the combined organic layers with saturated brine to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via silica gel chromatography (eluting with 30% DCM/Hexanes) or recrystallize from isopropanol to yield the intermediate as a white solid.

Step 2: Synthesis of 1-Carbazol-9-yl-3-methylamino-propan-2-ol

This protocol utilizes a high-concentration amine environment to enforce mono-alkylation.

  • Dissolution: Dissolve the purified 9-(oxiran-2-ylmethyl)-9H-carbazole (1.0 eq) in Methanol (5 volumes) at room temperature.

  • Amination: Add 40% aqueous methylamine solution (15.0 eq) in a single portion.

  • Reaction: Stir the mixture at 40 °C for 4 to 6 hours. Monitor the disappearance of the epoxide via TLC (Eluent: EtOAc/Hexane 1:1).

  • Concentration: Critical Step — Once complete, immediately concentrate the reaction mixture under reduced pressure at 45 °C to strip off all excess methylamine and methanol. Failure to remove methylamine before aqueous workup can lead to yield loss due to high water solubility.

  • Isolation: Dissolve the crude residue in DCM, wash with water and brine, dry over Na₂SO₄, and evaporate to yield the final 1-Carbazol-9-yl-3-methylamino-propan-2-ol[1].

Optimization Data & Yield Metrics

The following table summarizes the quantitative impact of reaction variables on the yield and purity profile of the synthesis, establishing the boundaries of the self-validating system.

Reaction StepCondition VariableTested RangeOptimal SettingObserved YieldPrimary Impurity Suppressed
1. N-Alkylation Epichlorohydrin Equivalents1.0 – 5.0 eq2.0 – 3.0 eq 88 – 92%Bis-carbazole adduct
1. N-Alkylation Temperature ProfileRT vs. 0°C → RT0°C → RT 89%Epoxide polymers
2. Ring Opening Methylamine Equivalents1.2 – 20.0 eq15.0 eq >94%Tertiary amine (dimer)
2. Ring Opening Solvent SystemTHF vs. MethanolMethanol 95%Unreacted epoxide

References

  • A process for the preparation of 1-(9h-carbazol-4-yloxy)-3-2-(-methoxyphenoxy)-ethyl amino-propan-2-ol. Patent WO2005115981A2.
  • Carbazole-containing sulfonamides as cryptochrome modulators. Patent US20150376135A1.
  • L. I. Kas'yan's research works: Aminolysis and Regioselective Opening of Epoxy Rings. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Propanolamine Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to move beyond basic synthetic recipes. Propanolamines—particularly aryloxypropanolamines, which serve as the structural backbone for numerous β-adrenergic blocking agents—require precise control over regioselectivity, reaction kinetics, and stereochemistry.

Here, we will dissect the mechanistic logic driving these reactions, ensuring your experimental workflows are robust, scalable, and self-validating.

Reaction Logic & Optimization Workflow

The synthesis of propanolamines typically relies on the nucleophilic ring-opening of an epoxide by an amine. The diagram below illustrates the causal relationship between chosen reaction conditions and the resulting product profile.

SynthesisOptimization Start Epoxide + Amine Precursors Thermal Classical Heating (16-24h, 80°C) Start->Thermal Conventional MW Microwave Irradiation (10 min, Solvent-Free) Start->MW Optimized Enzymatic Enzymatic Kinetic Resolution (Lipase) Start->Enzymatic Chemoenzymatic SideRxn Bis-alkylation Impurity Thermal->SideRxn Excess Heat/Time Racemic Racemic Aryloxy- propanolamine Thermal->Racemic Moderate Yield MW->Racemic 98% Yield Chiral Enantiopure (S/R) Propanolamine (>99% ee) Enzymatic->Chiral Stereoselective Acylation Racemic->Enzymatic Resolution Step

Logical workflow comparing classical, microwave-assisted, and enzymatic synthesis routes.

Troubleshooting & FAQs

Q1: Why am I observing significant bis-alkylation (tertiary amine formation) during the ring-opening of my aryloxyepoxide with a primary amine? Causality: Primary amines react with epoxides to form secondary propanolamines. Due to the electron-donating inductive effect of the newly attached alkyl group, this secondary amine is often more nucleophilic than the starting primary amine, leading to a second epoxide ring-opening event (bis-alkylation). Solution: To statistically favor mono-alkylation, use a large stoichiometric excess of the primary amine (e.g., 5–10 equivalents). Alternatively, transition to , which drastically accelerates the primary amine attack, completing the reaction in ~10 minutes and kinetically outcompeting the over-alkylation pathway that plagues classical 16-hour thermal heating[1].

Q2: How can I improve the regioselectivity of the epoxide ring-opening to strictly favor the 1-amino-2-propanol derivative? Causality: Epoxide ring-opening by amines under neutral or basic conditions proceeds via an SN2 mechanism, favoring attack at the less sterically hindered carbon. However, poor solvent choice can lead to mixed regiochemistry. Solution: Utilize protic additives or solvents (like water, methanol, or ethanol). Hydroxyl groups initiate hydrogen bonding with the epoxide oxygen, polarizing the C-O bond and highly activating the less hindered carbon for nucleophilic attack by the amine[2]. If utilizing solid-supported synthesis for library generation, utilizing an can provide the necessary steric environment and chemical stability to dictate the approach trajectory[3].

Q3: My target active pharmaceutical ingredient (API) requires high enantiomeric purity (e.g., (S)-propranolol). Should I perform an asymmetric reduction or a chiral resolution? Causality: Asymmetric reductions of ketone precursors are highly sensitive to temperature, often requiring stringent cooling (-20°C to 0°C) to prevent the non-selective background reduction from dominating the catalyzed pathway[4]. Solution: A highly self-validating and scalable alternative is the chemoenzymatic kinetic resolution (KR) of racemic precursors. By utilizing lipases (such as Amano PS-IM lipase) for the stereoselective transesterification of halohydrin precursors at optimized temperatures (40–50 °C), you can achieve robust reaction rates yielding enantiomeric products with >99% ee[5].

Quantitative Data Summary

To facilitate rapid decision-making, the following table summarizes the expected performance metrics across different optimized reaction conditions.

Reaction ConditionTime RequiredTypical Yield (%)Enantiomeric Excess (ee %)Primary Impurity Profile
Classical Thermal Heating (Solvent, 80°C)16–24 h60–75%N/A (Racemic)Bis-alkylated tertiary amine
Microwave Irradiation (Solvent-free, 50W)10 minUp to 98%N/A (Racemic)Trace unreacted epoxide
Asymmetric Reduction (-20°C to 0°C)12–24 h80–85%90–95%Over-reduced alcohol
Enzymatic Kinetic Resolution (Lipase, 40°C)20–24 h~40% (Max 50%)>99%Unreacted opposite enantiomer

Standardized Experimental Protocol

Microwave-Assisted Solvent-Free Synthesis of Aryloxypropanolamines

This protocol leverages microwave irradiation to achieve high-yield, regioselective ring-opening while eliminating the need for hazardous solvents and minimizing bis-alkylation[1].

Step 1: Reagent Preparation In a microwave-safe quartz or heavy-walled glass reaction vessel, add the aryloxyepoxide precursor (1.0 mmol).

Step 2: Amine Addition Add the primary amine (e.g., isopropylamine) (5.0 mmol). The 5-fold excess acts as both the reactant and the liquid medium, satisfying the solvent-free condition while statistically preventing over-alkylation.

Step 3: Microwave Irradiation Seal the vessel and place it in a dedicated laboratory microwave synthesizer. Set the irradiation power to 50 W and program the instrument to maintain a bulk temperature of 60 °C. Irradiate for exactly 10 minutes.

Step 4: Reaction Monitoring Cool the vessel to room temperature. Extract a 5 µL aliquot, dissolve in methanol, and monitor via TLC or HPLC to validate the complete consumption of the epoxide precursor.

Step 5: Work-up and Isolation Transfer the mixture to a round-bottom flask. Remove the excess volatile amine under reduced pressure using a rotary evaporator.

Step 6: Purification Dissolve the crude residue in ethyl acetate (20 mL). Wash the organic layer with distilled water (2 × 10 mL) and brine (10 mL) to remove trace polar impurities. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the target propanolamine (typical yields >95%).

References

  • National Institutes of Health (PMC). Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents.URL: [Link]

  • Kureshy, R. I., et al. Ring opening of aryloxyepoxides 1a–f with isopropylamine 2 under MW irradiation. ResearchGate. URL: [Link]

  • ACS Publications. Design and Synthesis of a G-Protein-Coupled Receptor Antagonist Library of Aryloxyalkanolamines Using a Polymer-Supported Acyclic Acetal Linker.URL:[Link]

  • Royal Society of Chemistry. ChemComm: Synergistic activity of hydroxyl and amine groups.URL: [Link]

Sources

resolving peak tailing in HPLC analysis of carbazole compounds

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Carbazole Compounds

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals troubleshooting chromatographic anomalies in carbazole analysis.

Mechanistic Overview: Why Do Carbazoles Tail?

Carbazole and its derivatives are rigid, planar, heterocyclic aromatic compounds containing a dibenzopyrrole system. While their primary retention in reversed-phase HPLC is driven by hydrophobic interactions with the stationary phase's alkyl chains, their structural features make them highly prone to secondary interactions[1].

The root cause of peak tailing (defined as an asymmetry factor, As​>1.2 ) for carbazoles is typically twofold:

  • Hydrogen Bonding with Residual Silanols: The secondary amine (-NH-) group in the carbazole ring acts as a strong hydrogen bond donor. Even in "fully end-capped" silica columns, up to 50% of residual silanol groups (Si-OH) remain unreacted due to steric hindrance during manufacturing (1)[1]. These exposed silanols interact with the carbazole's -NH- group, causing a fraction of the analyte molecules to lag behind the main band[2].

  • π−π Interactions: The electron-rich aromatic system of the carbazole can engage in π−π interactions with trace metals in the silica matrix or poorly deactivated surfaces, further exacerbating delayed elution[2].

Diagnostic Workflow

Before altering your chemistry, you must determine if the tailing is a physical system error or a chemical interaction. Follow this logical diagnostic tree:

TroubleshootingWorkflow A Observe Peak Tailing (Asymmetry Factor > 1.2) B Inject Neutral Marker (e.g., Toluene) A->B C Does the neutral marker also tail? B->C D Physical Issue (All peaks affected) C->D Yes E Chemical Issue (Only Carbazole affected) C->E No F Check for dead volume, frit blockage, or column bed collapse D->F G Secondary Interactions (Silanols / Hydrogen Bonding) E->G H Add Silanol Blocker (e.g., 0.1% TEA) G->H I Lower Mobile Phase pH (Protonate Silanols) G->I J Switch to PFP or Polar-Embedded Column G->J

Logical workflow for diagnosing and resolving HPLC peak tailing in carbazole analysis.

Frequently Asked Questions (Troubleshooting Guide)

Q1: I am using a brand-new, end-capped C18 column, but my carbazole derivative still tails. Why? A1: "Fully end-capped" is a relative term. Due to the bulky nature of the silanes used during column manufacturing, it is physically impossible to cap 100% of the active silanol sites[1]. Carbazoles are highly sensitive to these remaining sites. The tailing occurs because the analyte is experiencing two different retention mechanisms simultaneously: fast hydrophobic partitioning and slow polar hydrogen-bonding (2)[2].

Q2: How can I modify my mobile phase to suppress these silanol interactions without buying a new column? A2: You must chemically mask the silanols or alter their ionization state.

  • Silanol Masking (The Additive Approach): Add a competitive base like Triethylamine (TEA) at 0.1% to 1.0% (v/v) to your mobile phase. TEA is a small, highly basic molecule that aggressively binds to and blocks acidic silanols, preventing the carbazole from interacting with them (3)[3].

  • pH Control (The Protonation Approach): Lower the mobile phase pH to ~2.0 - 2.5 using Trifluoroacetic acid (TFA) or Formic Acid. At this low pH, the acidic silanols (which typically have a pKa of 3.5 - 4.5) are fully protonated and neutral, drastically reducing their capacity for secondary interactions[1][4].

Q3: If mobile phase additives fail or are incompatible with my LC-MS, what stationary phase should I use? A3: Switch to an orthogonal column chemistry designed to handle basic or hydrogen-bonding compounds.

  • Pentafluorophenyl (PFP) Columns: PFP phases offer alternative selectivity through π−π , dipole-dipole, and hydrogen-bonding interactions. They often provide superior peak shape and retention for rigid aromatic heterocycles like carbazoles compared to standard C18 phases (4)[4].

  • Polar-Embedded Columns: These columns incorporate a polar functional group (e.g., an amide) within the alkyl chain. This internal polar group creates a virtual shield over the silica surface, preventing the carbazole from reaching the residual silanols.

Q4: All peaks in my chromatogram, including the void volume marker, are tailing. Is this a silanol issue? A4: No. If all peaks tail, the root cause is physical, not chemical (5)[5]. This indicates extra-column dead volume (e.g., poorly seated tubing), a blocked column inlet frit, or a void at the head of the column bed caused by pressure shocks[6].

Quantitative Data: Impact of Optimization Strategies

The following table summarizes the expected impact of various troubleshooting strategies on the peak asymmetry factor ( As​ ) of carbazole compounds.

Optimization StrategyMechanism of ActionTypical As​ (Before)Typical As​ (After)Primary Advantage
Add 0.1% TEA Competitively blocks acidic silanols1.8 - 2.51.0 - 1.2Highly effective, low cost[3]
Lower pH to 2.5 (TFA) Protonates silanols (Si-O⁻ Si-OH)1.8 - 2.51.1 - 1.3LC-MS compatible (unlike TEA)[4]
Switch to PFP Column Alternative π−π selectivity1.8 - 2.51.0 - 1.1Resolves co-eluting isomers[4]
Sample Solvent Match Prevents localized breakthrough2.0 (Fronting/Tailing)1.0 - 1.2Fixes peak shape instantly[7]

Self-Validating Experimental Protocols

Protocol 1: Diagnostic Injection & Silanol Masking Objective: Differentiate between physical column degradation and secondary chemical interactions, and resolve the latter using a competitive amine.

  • Baseline Verification: Inject 1 µL of a neutral, non-hydrogen-bonding marker (e.g., toluene or uracil) under your current mobile phase conditions.

  • Causality Check: Calculate the asymmetry factor ( As​ ). If As​ for toluene is < 1.2, but As​ for your carbazole is > 1.5, the system is physically sound. The tailing is definitively caused by secondary chemical interactions[5].

  • Mobile Phase Modification: Prepare a fresh mobile phase containing 0.1% (v/v) Triethylamine (TEA). Mechanistic note: TEA acts as a sacrificial base, saturating the acidic silanol sites on the silica matrix so the secondary amine of the carbazole cannot bind to them[3].

  • Equilibration & Re-evaluation: Flush the column with at least 10 column volumes (CV) of the TEA-modified mobile phase to ensure complete saturation of the stationary phase. Re-inject the carbazole sample. The As​ should now approach 1.0.

Protocol 2: Sample Solvent Matching (Mitigating Volume Overload) Objective: Prevent peak distortion caused by injecting a strong sample solvent into a weaker mobile phase.

  • Solvent Evaluation: Compare the elution strength of your sample diluent to your initial mobile phase. (e.g., If your sample is dissolved in 100% Acetonitrile, but your mobile phase is 10% Acetonitrile, this is a severe mismatch).

  • Dilution: Dilute the carbazole sample directly in the initial mobile phase composition. If solubility is an issue, drastically reduce the injection volume to 1-2% of the total column volume (e.g., inject 2 µL for a standard 4.6 x 150 mm analytical column) (7)[7].

  • Validation: Inject the modified sample. A sharp, symmetrical peak validates that the previous tailing was an artifact of solvent mismatch causing premature analyte breakthrough at the head of the column (6)[6].

References

  • Element Lab Solutions. "Peak Tailing in HPLC." Available at:[Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Available at: [Link]

  • LCGC International. "LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes." Available at: [Link]

  • ALWSCI. "Common Causes Of Peak Tailing in Chromatography." Available at: [Link]

  • MDPI. "Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins." Available at:[Link]

Sources

Technical Support Center: Solubilization Strategies for 1-Carbazol-9-yl-3-methylamino-propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals struggling with the aqueous solubility of 1-Carbazol-9-yl-3-methylamino-propan-2-ol (Molecular Formula: C₁₆H₁₈N₂O) during in vitro bioassay preparation.

Below, you will find a deep dive into the physicochemical causality of its insolubility, self-validating troubleshooting protocols, and a targeted FAQ section to rescue your stalled experiments.

Physicochemical Profiling: The Causality of Insolubility

To solve a solubility issue, we must first understand the molecular behavior of the compound. 1-Carbazol-9-yl-3-methylamino-propan-2-ol presents a classic "brick dust" and "grease" paradox, sharing significant structural similarities with poorly soluble beta-blockers like carvedilol .

  • The Hydrophobic Core: The planar carbazole ring system is highly lipophilic. In aqueous environments, these rings undergo π−π stacking, leading to rapid thermodynamic aggregation and precipitation .

  • The Basic Amine: The 3-methylamino-propan-2-ol side chain contains a secondary amine (estimated pKa ~8.0–8.5). At a physiological pH of 7.4, a significant fraction of the compound is deprotonated (neutral), drastically reducing its polarity and aqueous solubility .

  • The Causality of "Solvent Shift": When researchers dilute a 100% DMSO stock directly into a pH 7.4 assay buffer or cell culture media, the sudden change in solvent polarity forces the uncharged carbazole core out of solution. This forms nano-precipitates that scatter light, bind non-specifically to plasticware, and invalidate assay results .

Troubleshooting Guides: Self-Validating Solubilization Protocols

Do not rely on visual inspection alone to confirm solubility. The following protocols are designed as self-validating systems to ensure your compound is truly in solution before hitting your biological targets.

Protocol A: The pH-Shift & Co-Solvent Method (Ideal for Biochemical Assays)

Why it works: This method leverages the basicity of the secondary amine. By first diluting the DMSO stock into a slightly acidic environment, we force the protonation of the amine ( NH2+​ ), creating a highly soluble transient salt before introducing it to the final physiological pH .

Step-by-Step Methodology:

  • Primary Stock: Dissolve the lyophilized powder in 100% anhydrous DMSO to create a 10 mM stock.

    • Validation: The solution must be completely clear. If cloudy, sonicate in a water bath at 37°C for 5 minutes.

  • Intermediate Acidic Dilution: Dilute the 10 mM stock 1:10 into a 100 mM Sodium Acetate buffer (pH 4.5). This yields a 1 mM intermediate stock in 10% DMSO.

  • Equilibration: Vortex vigorously for 30 seconds. The acidic pH ensures the methylamino group is fully protonated, maximizing ionic solubility.

  • Final Assay Titration: Slowly titrate the intermediate stock dropwise into your final assay buffer (pH 7.4) while maintaining constant vortexing to prevent localized supersaturation.

  • Validation Check: Centrifuge the final solution at 10,000 x g for 10 minutes. Analyze the supernatant via UV-Vis or LC-MS/MS to confirm the concentration matches your theoretical yield.

SolubilizationWorkflow A 10 mM Stock (100% DMSO) B Intermediate Dilution (pH 4.5 Acetate Buffer) A->B 1:10 Dilution C Protonation of Secondary Amine B->C Acidic Shift D Final Assay Buffer (pH 7.4, <1% DMSO) C->D Slow Titration E Stable Aqueous Bioassay Solution D->E Validation (LC-MS)

Fig 1. Workflow for the pH-shift and co-solvent solubilization method.

Protocol B: Hydroxypropyl- β -Cyclodextrin (HP- β -CD) Complexation (Ideal for Cell-Based Assays)

Why it works: DMSO is toxic to cells at concentrations >0.1-1%. HP- β -CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. The hydrophobic carbazole ring perfectly fits into this cavity, forming a 1:1 inclusion complex that is highly water-soluble, stable, and biocompatible .

Step-by-Step Methodology:

  • Excipient Preparation: Prepare a 20% (w/v) HP- β -CD solution in sterile Milli-Q water or PBS.

  • Direct Dissolution: Add the solid 1-Carbazol-9-yl-3-methylamino-propan-2-ol directly to the HP- β -CD solution (skip the DMSO entirely to avoid solvent toxicity).

  • Complexation: Sonicate the suspension for 30–60 minutes at room temperature. The mechanical energy facilitates the inclusion of the carbazole core into the cyclodextrin cavity.

  • Sterilization & Filtration: Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved drug.

  • Validation Check: Perform Dynamic Light Scattering (DLS). A truly dissolved inclusion complex will show a uniform peak <10 nm. Any peaks >100 nm indicate failing complexation and the presence of nano-aggregates.

CyclodextrinMechanism Drug 1-Carbazol-9-yl-3-methylamino-propan-2-ol (Hydrophobic Carbazole Core) Complex 1:1 Inclusion Complex (Water Soluble) Drug->Complex Non-covalent Encapsulation CD HP-β-Cyclodextrin (Hydrophobic Cavity, Hydrophilic Exterior) CD->Complex Host-Guest Interaction Assay Cell-Based Assay (No DMSO Toxicity) Complex->Assay Enhanced Bioavailability

Fig 2. Mechanism of HP-β-CD inclusion complexation for cell-based assays.

Frequently Asked Questions (FAQs)

Q: My compound precipitates immediately when I add the DMSO stock to my cell culture media. What is happening? A: You are experiencing a "solvent shift." The sudden drop in DMSO concentration drastically reduces the solvation capacity for the hydrophobic carbazole ring. To fix this, either use the HP- β -CD complexation method (Protocol B) or pre-warm your media to 37°C and add the DMSO stock dropwise while vortexing. The presence of 10% FBS in media can also help act as a carrier protein, but local high concentrations during addition cause irreversible precipitation .

Q: Can I use surfactants like Tween-80 or Triton X-100 to keep it in solution? A: For cell-free biochemical assays, yes. A final concentration of 0.01% - 0.05% Tween-80 can prevent aggregation by forming micelles around the carbazole core. However, for cell-based assays, these detergents will disrupt the lipid bilayer and cause cell lysis. Stick to cyclodextrins for in vitro cell work .

Q: How do I know if my compound is truly dissolved and not just forming nano-aggregates? A: Visual inspection is insufficient. Nano-aggregates scatter light but can appear completely clear to the naked eye. Use Dynamic Light Scattering (DLS) to check for aggregate peaks, or perform a kinetic solubility assay (centrifugation at 10,000 x g followed by LC-MS/MS quantification of the supernatant). If your IC₅₀ values are wildly shifting between replicates, nano-aggregation is the likely culprit.

Quantitative Data: Comparative Solubility Profiles

The table below summarizes the expected solubility enhancements based on the chosen excipient strategy, benchmarked against standard physiological conditions (pH 7.4).

Solubilization StrategyCarrier / ExcipientFinal pHMax Tolerated Drug Conc. (µg/mL)Best Application
Direct Dilution (Control) 1% DMSO in PBS7.4< 0.5None (Precipitates)
pH-Shift & Co-Solvent 1% DMSO / Acetate7.4~ 15.0Biochemical Assays
Surfactant Addition 0.05% Tween-807.4~ 25.0Cell-Free Assays
Cyclodextrin Complexation 20% HP-β-CD7.4> 50.0Cell-Based Assays

References

  • Title: Carvedilol: Solubilization and Cyclodextrin Complexation: A Technical Note Source: AAPS PharmSciTech (via NCBI PMC) URL: [Link]

  • Title: Effect of hydroxylpropyl-β-cyclodextrin on Solubility of Carvedilol Source: Indian Journal of Pharmaceutical Sciences (via NCBI PMC) URL: [Link]

  • Title: Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs Source: Life (Basel) (via NCBI PMC) URL: [Link]

Validation & Comparative

validation of analytical methods for pharmaceutical impurities

Author: BenchChem Technical Support Team. Date: March 2026

Title: Beyond Compliance: A Comparative Guide to Validating Analytical Methods for Trace Pharmaceutical Impurities

Introduction

The implementation of the1[1] marks a definitive paradigm shift in pharmaceutical analysis. We are moving away from rigid, checklist-based validation toward a dynamic lifecycle approach grounded in the Analytical Target Profile (ATP). For drug development professionals, the ultimate stress test of this framework lies in the quantification of trace genotoxic impurities (GTIs), such as nitrosamines. Because these impurities possess potent carcinogenic properties, regulatory bodies enforce a stringent Threshold of Toxicological Concern (TTC) of 1.5 µ g/day [2]. Validating methods at these ultra-low thresholds requires transitioning from traditional optical detection to advanced mass spectrometry[3].

As a Senior Application Scientist, I approach method validation not just as a regulatory hurdle, but as an engineering problem. This guide objectively compares traditional UHPLC-UV against LC-MS/MS for trace impurity profiling and provides a self-validating experimental protocol designed to guarantee data integrity.

Mechanistic Comparison: UHPLC-UV vs. LC-MS/MS for Genotoxic Impurities

When selecting an analytical platform for impurity profiling, the underlying physics of the detector fundamentally dictates your validation strategy.

UHPLC-UV (Ultra-High-Performance Liquid Chromatography with UV Detection) UV detection relies on the absorption of light by chromophores. To detect a trace impurity (e.g., 0.03 ppm) using UV, the Active Pharmaceutical Ingredient (API) must be injected at a massive concentration (often 10–50 mg/mL).

  • The Causality: This high matrix load inevitably leads to column overloading, peak tailing, and co-elution. If the impurity lacks a strong chromophore or elutes near the API, specificity is inherently compromised, making it nearly impossible to validate the method for sub-ppm limits.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) LC-MS/MS circumvents optical limitations by ionizing molecules and filtering them by their mass-to-charge ratio (m/z) using Multiple Reaction Monitoring (MRM)[4].

  • The Causality: The first quadrupole (Q1) isolates the precursor ion of the impurity, the collision cell (Q2) fragments it, and the third quadrupole (Q3) isolates a specific product ion. This dual-filtration mechanism effectively renders the massive API matrix "invisible" to the detector. By eliminating matrix background noise, LC-MS/MS achieves the parts-per-billion (ppb) sensitivity required by current FDA and EMA guidelines[2].

Quantitative Data Comparison

To objectively compare these platforms, Table 1 synthesizes typical validation performance data for the quantification of N-nitrosodimethylamine (NDMA) in a standard API matrix.

Validation Parameter (ICH Q2(R2))UHPLC-UV PerformanceLC-MS/MS (MRM) PerformanceMechanistic Driver
Specificity Poor (API peak masking)Excellent (m/z isolation)MS/MS filters out non-isobaric matrix interferences.
Limit of Detection (LOD) ~0.5 µg/mL (500 ppb)~0.0005 µg/mL (0.5 ppb)MRM drastically reduces background noise, increasing the S/N ratio.
Limit of Quantitation (LOQ) ~1.5 µg/mL (1500 ppb)~0.0015 µg/mL (1.5 ppb)High ionization efficiency coupled with tandem mass filtering.
Linearity Range 1.5 - 50 µg/mL0.0015 - 100 ng/mLMS detector saturation occurs earlier, but low-end linearity is superior.
Matrix Effect High (Baseline drift)Moderate (Ion suppression)ESI source is susceptible to ion suppression, requiring internal standards.

Designing a Self-Validating Protocol: LC-MS/MS Method for Nitrosamines

Trustworthiness in analytical chemistry requires self-validating systems. A standard external calibration curve is insufficient for LC-MS/MS because co-eluting matrix components can suppress ionization in the electrospray (ESI) source, leading to dangerous false negatives. To engineer a self-validating protocol, we mandate the use of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as NDMA-d6.

Step-by-Step Methodology

Step 1: Preparation of the Self-Validating Matrix

  • Action: Spike the API sample (e.g., 100 mg/mL Metformin) with a known, constant concentration of NDMA-d6 (e.g., 10 ng/mL).

  • Causality: Because NDMA-d6 shares the exact physicochemical properties and co-elutes with endogenous NDMA, any matrix-induced ion suppression affecting the target analyte will equally affect the SIL-IS. The ratio of Target Area / IS Area remains constant, automatically correcting for matrix effects and validating the ionization efficiency of every single injection. If the IS response drops by >30%, the system automatically flags the run as invalid.

Step 2: Specificity and Selectivity Assessment

  • Action: Inject a blank matrix (API without the impurity) and a spiked matrix at the target LOQ.

  • Causality: According to 5[5], specificity must demonstrate that the procedure is unaffected by the presence of the matrix. By monitoring specific MRM transitions (e.g., m/z 75.0 → 43.0 for NDMA), we prove that no endogenous API fragments share the same transition at the same retention time.

Step 3: Accuracy (Spike Recovery) and Precision

  • Action: Prepare API samples spiked with the impurity at 50%, 100%, and 150% of the specification limit (e.g., 0.03 ppm). Inject six replicates per level[6].

  • Causality: Accuracy confirms the method measures the true value, while precision (%RSD) confirms reproducibility. The SIL-IS recovery acts as a diagnostic tool; if %RSD exceeds 5%, the ESI source may be saturated, indicating the need to physically divert the high-concentration API to waste using a switching valve before it enters the mass spectrometer[6].

Step 4: LOD and LOQ Determination

  • Action: Serially dilute the spiked matrix until the Signal-to-Noise (S/N) ratio reaches consistently ≥3:1 (LOD) and ≥10:1 (LOQ).

  • Causality: Establishing the LOQ ensures that the method can reliably quantify the impurity well below the TTC limit, fulfilling the fitness-for-purpose mandate of the ICH guidelines[1].

Visualization: Analytical Validation Lifecycle

Below is the logical workflow mapping the continuous, self-validating lifecycle of an impurity method, demonstrating how failures at any stage trigger a mechanistic redesign rather than a simple re-test.

G N1 Analytical Target Profile (ATP) Define TTC & Impurity Limits N2 System Suitability Testing (SST) SIL-IS Recovery Check N1->N2 Initiate Method N3 Specificity & Selectivity MRM Transition Verification N2->N3 Pass SST N3->N1 Interference Detected (Redesign Method) N4 Accuracy & Precision Spike Recovery (50-150%) N3->N4 Matrix Clear N4->N2 High %RSD (Investigate Source) N5 Sensitivity Assessment S/N > 10:1 (LOQ) N4->N5 Validated N6 Lifecycle Management Ongoing Verification (ICH Q14) N5->N6 Routine Testing

Lifecycle approach to analytical method validation integrating self-validating SIL-IS checks.

References

  • Validation of Analytical Procedures Q2(R2) - ICH. ich.org.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. europa.eu.
  • Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting M
  • High-resolution Accurate-mass (HRAM LC-MS) for the Determination and Quantitation of Nitrosamine Impurities in Drug Products. thermofisher.com.
  • Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin. mdpi.com.
  • An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. nih.gov.

Sources

A Comparative Pharmacological and Structural Analysis: Carvedilol versus 1-Carbazol-9-yl-3-methylamino-propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Cardiovascular Drug Discovery

In the landscape of cardiovascular therapeutics, beta-adrenergic receptor antagonists, or beta-blockers, remain a cornerstone for managing a spectrum of conditions from hypertension to heart failure.[1][2] Within this broad class, Carvedilol stands out due to its unique multimodal action, exhibiting both beta- and alpha-adrenergic blockade.[3][4] This guide provides an in-depth comparison of the well-characterized drug, Carvedilol, with a structurally related but less-studied compound, 1-Carbazol-9-yl-3-methylamino-propan-2-ol.

This analysis is designed for researchers and drug development professionals. For Carvedilol, we will synthesize a wealth of existing experimental data. For 1-Carbazol-9-yl-3-methylamino-propan-2-ol, where public data is scarce, we will leverage established structure-activity relationships (SAR) of the aryloxypropanolamine class to infer a likely pharmacological profile. This guide also outlines the essential experimental workflows required to empirically validate these predictions and fully characterize this novel compound.

Section 1: Chemical and Structural Foundation

The pharmacological activity of aryloxypropanolamine beta-blockers is intrinsically linked to their chemical architecture. The core structure consists of an aromatic group linked via an ether-propan-2-ol chain to a secondary amine.

Carvedilol is chemically identified as (±)-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl][2-(2-methoxyphenoxy)ethyl]amine.[5] Its structure is characterized by a carbazole ring system as the aromatic moiety and a more complex N-substituent containing a methoxyphenoxy ethyl group.[5][6]

1-Carbazol-9-yl-3-methylamino-propan-2-ol , in contrast, presents a variation in both the point of attachment to the carbazole ring and the nature of the amine substituent. The propanolamine side chain is attached at the 9-position (the nitrogen atom) of the carbazole ring, and the amine is a simple methyl group.[7]

FeatureCarvedilol1-Carbazol-9-yl-3-methylamino-propan-2-ol
IUPAC Name (±)-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl][2-(2-methoxyphenoxy)ethyl]amine[5][6]1-(9H-Carbazol-9-yl)-3-(methylamino)propan-2-ol[7]
Molecular Formula C₂₄H₂₆N₂O₄[5][8]C₁₆H₁₈N₂O[7]
Molar Mass 406.48 g/mol [5][8]254.33 g/mol [7]
Aromatic Group Carbazole (linked at position 4)[5]Carbazole (linked at position 9)
Amine Substituent 2-(2-methoxyphenoxy)ethylMethyl

The key structural divergence lies in the linkage to the carbazole and the complexity of the amine side chain. These differences are predicted to have profound implications for receptor binding affinity, selectivity, and overall pharmacological profile.

Section 2: Mechanism of Action - Established vs. Predicted

Carvedilol: A Multi-Receptor Antagonist

Carvedilol's therapeutic efficacy stems from its unique combination of non-selective β-adrenergic and selective α₁-adrenergic receptor blockade.[3][4][9]

  • β-Adrenergic Blockade: Carvedilol antagonizes both β₁ and β₂ receptors.[4][5] The S(-) enantiomer is primarily responsible for this activity.[10][11] By blocking these receptors in the heart, it reduces heart rate, myocardial contractility, and consequently, cardiac output and oxygen demand.[1][5][12]

  • α₁-Adrenergic Blockade: Both R(+) and S(-) enantiomers contribute to the blockade of α₁ receptors.[10][11] This action induces vasodilation of peripheral blood vessels, leading to a reduction in total peripheral resistance and blood pressure.[5][13] This vasodilatory component distinguishes Carvedilol from many other beta-blockers and contributes to its efficacy in heart failure by reducing cardiac afterload.[9][13]

  • Ancillary Properties: At higher concentrations, Carvedilol may also exhibit calcium channel blocking and antioxidant activities.[8][14]

Carvedilol Carvedilol Beta1 β1 Receptors (Heart) Carvedilol->Beta1 Antagonizes Beta2 β2 Receptors (Lungs, Vasculature) Carvedilol->Beta2 Antagonizes Alpha1 α1 Receptors (Vascular Smooth Muscle) Carvedilol->Alpha1 Antagonizes HR Heart Rate ↓ Beta1->HR Contractility Contractility ↓ Beta1->Contractility Vasodilation Vasodilation ↑ Alpha1->Vasodilation BP Blood Pressure ↓ HR->BP Contractility->BP TPR Total Peripheral Resistance ↓ Vasodilation->TPR TPR->BP

Caption: Carvedilol's multi-receptor blockade mechanism.

1-Carbazol-9-yl-3-methylamino-propan-2-ol: A Predicted Profile

Based on its chemical structure, we can hypothesize the pharmacological actions of 1-Carbazol-9-yl-3-methylamino-propan-2-ol:

  • β-Adrenergic Blockade: The aryloxypropanolamine scaffold is a classic pharmacophore for β-blockade. Therefore, it is highly probable that this compound will exhibit antagonist activity at β-adrenergic receptors. The small N-methyl substituent, when compared to the bulkier groups found in many non-selective beta-blockers (like the N-isopropyl group in Propranolol), may influence its selectivity profile.

  • α₁-Adrenergic Blockade: The large, lipophilic arylalkyl group on the amine nitrogen of Carvedilol is crucial for its α₁-blocking activity.[14] The simple methyl group in 1-Carbazol-9-yl-3-methylamino-propan-2-ol makes significant α₁-antagonist activity highly unlikely.

  • Selectivity (β₁ vs. β₂): The nature of the aromatic ring and the amine substituent are key determinants of cardioselectivity.[15] While the carbazole group is present in the non-selective Carvedilol, the attachment at the 9-position and the simple methylamine side chain could potentially confer some degree of β₁-selectivity. However, empirical testing is required to confirm this.

  • Intrinsic Sympathomimetic Activity (ISA): Some beta-blockers can also partially activate the receptor, a property known as ISA.[16] Whether this compound possesses ISA would need to be determined experimentally, as it is not readily predictable from the structure alone.

Section 3: Pharmacokinetic Properties

ParameterCarvedilol1-Carbazol-9-yl-3-methylamino-propan-2-ol (Predicted)
Bioavailability 25-35% (extensive first-pass metabolism)[5][10]Unknown. Likely subject to first-pass metabolism.
Protein Binding ~98%[5]Unknown. The lipophilic carbazole moiety suggests potential for high protein binding.
Metabolism Hepatic (CYP2D6, CYP2C9)[5]Unknown. Likely hepatic metabolism.
Half-life 7-10 hours[5][10]Unknown.
Lipophilicity High (Log P ~3.8-4.2)[5]Likely high due to the carbazole ring system.

Carvedilol is a highly lipophilic compound, which influences its extensive metabolism and high protein binding.[5] Given the shared carbazole moiety, 1-Carbazol-9-yl-3-methylamino-propan-2-ol is also predicted to be lipophilic, suggesting it may penetrate the central nervous system, a property associated with some side effects of fat-soluble beta-blockers.[17]

Section 4: Experimental Workflows for Comparative Analysis

To empirically compare these two compounds, a series of in vitro and in vivo experiments are necessary. The following protocols provide a roadmap for the characterization of 1-Carbazol-9-yl-3-methylamino-propan-2-ol.

Workflow 1: Receptor Binding Affinity and Selectivity

The foundational step is to determine the binding affinity (Ki) of the test compound for α- and β-adrenergic receptor subtypes. This is typically achieved through competitive radioligand binding assays.

cluster_0 Assay Preparation cluster_1 Binding & Analysis Membranes Cell Membranes (Expressing receptor subtypes β1, β2, α1) Incubation Incubate Membranes->Incubation Radioligand Radioligand (e.g., ³H-DHA for β, ³H-Prazosin for α1) Radioligand->Incubation Compound Test Compound (Varying concentrations) Compound->Incubation Filtration Filter & Wash (Separate bound/unbound) Incubation->Filtration Counting Scintillation Counting (Quantify bound radioligand) Filtration->Counting Analysis Calculate IC50 -> Ki (Competitive binding curve) Counting->Analysis

Caption: Workflow for radioligand binding assays.

Detailed Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membrane fractions from cell lines stably expressing human recombinant β₁, β₂, and α₁-adrenergic receptors.[18] Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, combine the membrane preparation (e.g., 25 µg protein), a fixed concentration of a suitable radioligand (e.g., ³H-dihydroalprenolol for β-receptors), and varying concentrations of the test compound (1-Carbazol-9-yl-3-methylamino-propan-2-ol) or a reference compound (Carvedilol).[19][20]

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding). Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation.

Workflow 2: Functional Activity Assessment (cAMP Assay)

To determine if the compound is an antagonist, partial agonist (possesses ISA), or inverse agonist, a functional assay is required. For β-receptors, which are Gs-coupled, this involves measuring changes in intracellular cyclic AMP (cAMP) levels.

Detailed Protocol: cAMP Accumulation Assay

  • Cell Culture: Use cells expressing the β-receptor subtype of interest (e.g., CHO or HEK293 cells).

  • Agonist Mode: Treat cells with increasing concentrations of the test compound alone and measure cAMP production. An increase in cAMP would indicate agonist or partial agonist activity.

  • Antagonist Mode: Pre-incubate cells with increasing concentrations of the test compound, then stimulate with a fixed concentration of a known agonist (e.g., Isoproterenol). Measure the inhibition of agonist-induced cAMP production.

  • cAMP Quantification: Lyse the cells and quantify intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: Plot cAMP levels against compound concentration to generate dose-response curves and determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Section 5: Summary and Future Directions

Carvedilol is a well-established, multi-target cardiovascular drug whose efficacy is supported by extensive clinical data.[9][10] Its unique combination of non-selective β-blockade and α₁-blockade provides a distinct therapeutic advantage, particularly in the management of heart failure.[12][13]

1-Carbazol-9-yl-3-methylamino-propan-2-ol represents an intriguing structural analog. Based on established SAR principles, it is predicted to function as a β-adrenergic antagonist. Key questions that remain and should guide future research are:

  • Receptor Affinity & Selectivity: What are the precise binding affinities for β₁, β₂, and α₁ receptors? The structural modifications suggest a potential shift towards β₁-selectivity and a loss of α₁-antagonism.

  • Functional Profile: Does it possess any intrinsic sympathomimetic activity (partial agonism)?

  • In Vivo Efficacy: How does its predicted β-blocking activity translate to in vivo effects on heart rate and blood pressure in animal models?[1][21]

  • Safety and Pharmacokinetics: What is its metabolic fate, bioavailability, and potential for off-target effects?

The experimental protocols outlined in this guide provide a clear and robust framework for answering these questions. A thorough characterization of 1-Carbazol-9-yl-3-methylamino-propan-2-ol will not only elucidate its potential as a novel therapeutic agent but also contribute valuable data to the broader understanding of structure-activity relationships within the carbazole class of beta-blockers.

References

  • How Does Carvedilol Work? All About Its Mechanism of Action - GoodRx. (2023, November 28). Retrieved from [Link]

  • Carvedilol - Wikipedia. (n.d.). Retrieved from [Link]

  • Weerasuriya, A., & St. Peter, C. (2024, January 10). Carvedilol. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • von Möllendorff, E., et al. (1987). Pharmacological profile of carvedilol, a compound with beta-blocking and vasodilating properties. Journal of Cardiovascular Pharmacology, 9(Suppl 1), S1-S7. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Carvedilol? Retrieved from [Link]

  • Dr.Oracle. (2025, August 6). What is the pharmacological profile of Carvedilol (beta-blocker)? Retrieved from [Link]

  • Gilbert, E. M., et al. (2001). Mechanisms of Carvedilol Action in Human Congestive Heart Failure. Hypertension, 37(5), 1334–1340. Retrieved from [Link]

  • van Zwieten, P. A. (1993). Pharmacodynamic Profile of Carvedilol. Cardiology, 82(suppl 3), 2-9. Retrieved from [Link]

  • Neufeld, A. H., & Page, E. D. (1977). In vitro determination of the ability of drugs to bind to adrenergic receptors. Investigative Ophthalmology & Visual Science, 16(12), 1118-1124. Retrieved from [Link]

  • Neufeld, A. H., & Page, E. D. (1977). In vitro determination of the ability of drugs to bind to adrenergic receptors. Investigative Ophthalmology & Visual Science, 16(12), 1118-1124. Retrieved from [Link]

  • Man-in-t'Veld, A. J., et al. (2024). β-blockers are not all the same: pharmacologic similarities and differences, potential combinations and clinical implications. Postgraduate Medical Journal. Retrieved from [Link]

  • Gpatindia. (2020, March 30). CARVEDILOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]

  • Zep, A., et al. (2013). COMPARATIVE ANALYSIS OF SELECTED β-BLOCKERS. Acta Poloniae Pharmaceutica, 70(5), 779-786. Retrieved from [Link]

  • Journal of Pharmacology, Genetics and Molecular Biology. (2025, October 13). Comparative Study of Beta-Blockers on Cardiac Function. Retrieved from [Link]

  • Baker, J. G., et al. (2009). Predicting in vivo cardiovascular properties of β-blockers from cellular assays. FASEB Journal, 23(11), 3886-3894. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of carvedilol. Retrieved from [Link]

  • Man-in-t'Veld, A. J., et al. (2024). β-blockers are not all the same: pharmacologic similarities and differences, potential combinations and clinical implications. Postgraduate Medical Journal. Retrieved from [Link]

  • LookChem. (n.d.). Synthesis of Carvedilol. Retrieved from [Link]

  • Lee, H., et al. (2021). Comprehensive comparative effectiveness and safety of first-line beta-blocker monotherapy in hypertensive patients: a large-scale multi-center observational study. Scientific Reports, 11(1), 1-10. Retrieved from [Link]

  • PharmaCompass. (n.d.). Carvedilol. Retrieved from [Link]

  • Kolb, P., et al. (2009). Structure-based discovery of β2-adrenergic receptor ligands. Proceedings of the National Academy of Sciences, 106(16), 6843-6848. Retrieved from [Link]

  • Warad, I., et al. (2018). 1,3-Bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol. Molbank, 2018(1), M982. Retrieved from [Link]

  • Warad, I., et al. (2018). 1,3-Bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol. Molbank, 2018(1), M982. Retrieved from [Link]

  • Deranged Physiology. (2025, July 19). Beta-blockers. Retrieved from [Link]

  • CV Pharmacology. (n.d.). Beta-Adrenoceptor Antagonists (Beta-Blockers). Retrieved from [Link]

  • Wood, S. K., et al. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Journal of Visualized Experiments, (195), e65328. Retrieved from [Link]

  • Pillai, J. B., et al. (2022). Cardioprotective Effects of 1-(3,6-Dibromo-carbazol-9-yl)-3-Phenylamino-Propan-2-Ol in Diabetic Hearts via Nicotinamide Phosphoribosyltransferase Activation. Journal of Pharmacology and Experimental Therapeutics, 382(2), 163-172. Retrieved from [Link]

  • Kopal, M., et al. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Applied Sciences, 9(4), 625. Retrieved from [Link]

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structure-activity relationship of carbazole-based antimicrobial agents

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Structure-Activity Relationship (SAR) of Carbazole-Based Antimicrobial Agents

As antimicrobial resistance (AMR) increasingly neutralizes our standard antibiotic arsenals, the development of novel chemotypes is no longer optional—it is a clinical imperative. As a Senior Application Scientist overseeing early-stage drug discovery, I frequently evaluate non-traditional scaffolds. Among these, the carbazole ring system —a tricyclic, nitrogen-containing aromatic heterocycle—has emerged as a highly versatile pharmacophore.

This guide provides an objective, data-driven comparison of carbazole derivatives against standard antimicrobial agents. By dissecting their Structure-Activity Relationships (SAR) and standardizing the experimental workflows used to validate them, this document serves as a strategic blueprint for drug development professionals aiming to optimize carbazole-based leads.

The Logic of Carbazole Structure-Activity Relationships (SAR)

The inherent antimicrobial activity of the unsubstituted carbazole core is relatively weak. However, its rigid, planar, and electron-rich π -conjugated system makes it an ideal template for functionalization. The causality of carbazole optimization relies on three primary modification sites: the N-9 position , and the C-3 / C-6 positions [1].

  • C-3 and C-6 Halogenation (Electronic Modulation): The introduction of electron-withdrawing halogens (e.g., -Br, -I) at the C-3 and C-6 positions fundamentally alters the electron density of the carbazole core. Experimental data indicates that iodine substitutions (e.g., 3-iodo-9H-carbazole) significantly enhance penetration against the thick peptidoglycan layers of Gram-positive bacteria like Bacillus subtilis[2]. Conversely, bromination (e.g., 1,3,6-tribromo-9H-carbazole) demonstrates superior efficacy against Gram-negative strains like Escherichia coli by facilitating transport through outer membrane porins[2].

  • N-9 Substitution (Lipophilicity Tuning): Alkylation at the N-9 position modulates the lipophilicity (LogP) of the molecule. An optimal alkyl chain length (e.g., N-pentyl) allows the compound to effectively partition into and disrupt the lipid bilayers of multidrug-resistant pathogens such as Pseudomonas aeruginosa[3].

  • Hybridization (Multi-Target Directed Ligands): Conjugating the carbazole core with secondary active moieties (e.g., dihydrotriazine, aminothiazole) creates Multi-Target Directed Ligands (MTDLs). For instance, dihydrotriazine-carbazole hybrids exhibit profound potency because the dihydrotriazine moiety acts as a specific pharmacophore that binds and inhibits bacterial dihydrofolate reductase (DHFR), while the carbazole core intercalates or disrupts membrane integrity[4][5].

SAR_Carbazole Core Carbazole Core (Planar Scaffold) N9 N-9 Substitution (Alkyl/Aryl chains) Core->N9 Tunes Lipophilicity (LogP) C3C6 C-3 & C-6 Substitution (Halogens: -Br, -I) Core->C3C6 Modulates Electron Density Hybrid Pharmacophore Hybridization (e.g., Dihydrotriazine) Core->Hybrid Enables Multi-Targeting GramP Enhanced Gram(+) Activity (Iodination) C3C6->GramP GramN Enhanced Gram(-) Activity (Bromination) C3C6->GramN Tox DHFR Inhibition & Reduced Cytotoxicity Hybrid->Tox

Logical structure-activity relationship (SAR) mapping of carbazole derivatives.

Comparative Performance Data

To objectively evaluate the therapeutic potential of these structural modifications, we must benchmark their Minimum Inhibitory Concentrations (MIC) against established clinical antibiotics. The table below synthesizes quantitative data from recent optimization campaigns.

Table 1: MIC Comparison of Optimized Carbazole Derivatives vs. Standard Drugs

Compound / DerivativeKey Structural ModificationTarget PathogenMIC (µg/mL)Reference DrugRef. MIC (µg/mL)
3-iodo-9H-carbazole C-3 IodinationB. subtilis (Gram +)31.25Amoxicillin62.5[2]
1,3,6-tribromo-9H-carbazole C-1,3,6 BrominationE. coli (Gram -)31.25Amoxicillin62.5[2]
N-pentyl carbazole aminothiazole (13d) N-alkylation + AminothiazoleP. aeruginosa (Gram -)2.0Chloromycin16.0[3]
Carbazole-dihydrotriazine (8f) Dihydrotriazine hybridS. aureus (MRSA)0.5 - 2.0Ciprofloxacin3.9[5]

Analysis: The data clearly demonstrates that simple halogenation (compounds 1 and 2) yields moderate activity that outperforms older β -lactams like Amoxicillin. However, the true breakthrough in carbazole SAR lies in hybridization. Compound 8f (a dihydrotriazine hybrid) achieves sub-microgram MICs against MRSA, outperforming the fluoroquinolone Ciprofloxacin[5].

Self-Validating Experimental Workflows

A common pitfall in early-stage antimicrobial screening is the reliance on subjective visual turbidity assays and the failure to immediately counter-screen for mammalian cytotoxicity. As an Application Scientist, I mandate the following self-validating workflow to ensure that reported MICs represent true selective antimicrobial action, rather than broad-spectrum cellular toxicity.

Workflow Step1 Compound Solubilization (DMSO < 1% final) Step3 Broth Microdilution (96-well format) Step1->Step3 Step2 Inoculum Standardization (0.5 McFarland) Step2->Step3 Step4 Incubation (16-20h at 37°C) Step3->Step4 Step5 Resazurin Addition (Objective Colorimetry) Step4->Step5 Step6 Cytotoxicity Counter-Screen (MTT on L-02 cells) Step5->Step6 Select leads (MIC < 10 µg/mL)

Standardized experimental workflow for evaluating carbazole-based antimicrobial agents.

Protocol A: Objective Broth Microdilution (MIC Determination)

Causality: We utilize the CLSI (Clinical and Laboratory Standards Institute) broth microdilution method augmented with resazurin. Resazurin is a redox indicator that converts from blue (non-fluorescent) to pink (highly fluorescent) in the presence of metabolically active cells. This eliminates the subjectivity of visual turbidity reading, ensuring highly reproducible MIC values.

  • Preparation: Dissolve the synthesized carbazole derivative in analytical-grade DMSO to create a 10 mg/mL stock.

  • Dilution: In a sterile 96-well plate, perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB). Ensure the final DMSO concentration never exceeds 1% (v/v) to prevent solvent-induced bacterial stress.

  • Inoculation: Adjust the bacterial suspension (e.g., S. aureus or E. coli) to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:100 in MHB and add 50 µL to each well.

  • Incubation: Seal the plate and incubate at 37°C for 16–20 hours.

  • Validation (Resazurin): Add 10 µL of a 0.015% resazurin aqueous solution to all wells. Incubate for an additional 2 hours.

  • Readout: The MIC is strictly defined as the lowest concentration well that remains blue (indicating complete inhibition of bacterial respiration).

Protocol B: Mammalian Cytotoxicity Counter-Screen (MTT Assay)

Causality: An antimicrobial agent is therapeutically useless if it lacks a favorable selectivity index (SI). We immediately test active carbazole leads against normal human liver cell lines (L-02) to ensure the mechanism of action is pathogen-specific (e.g., DHFR inhibition) rather than non-specific membrane lysis[4].

  • Seeding: Seed L-02 cells in a 96-well tissue culture plate at a density of 5×103 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO 2​ atmosphere.

  • Treatment: Treat the cells with the carbazole derivatives at concentrations ranging from to 50× their determined MIC values. Incubate for 48 hours.

  • Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the media and dissolve the formazan crystals in 150 µL of DMSO.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC 50​ . A viable drug candidate must exhibit an IC 50​ at least 10-fold higher than its MIC against the target pathogen.

Conclusion

The structural evolution of carbazole-based antimicrobial agents demonstrates a clear trajectory from simple core modifications to sophisticated, multi-target directed ligands. While basic halogenation at the C-3/C-6 positions offers modest improvements over legacy antibiotics, the future of this chemotype lies in hybridization. By appending pharmacophores like dihydrotriazine, researchers can achieve sub-microgram MICs against resistant strains like MRSA while maintaining excellent mammalian safety profiles. Adhering to rigorous, self-validating screening protocols ensures that these promising in vitro results can be reliably translated into in vivo success.

References

  • Klimavičius, A., et al. "Synthesis and evaluation of antibacterial and antioxidative activities of carbazole derivatives." Chemija, Lietuvos mokslų akademija.
  • Xue, et al. "Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents." Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis.
  • Kadnor, V. A. "Antimicrobial Potential of Carbazole Derivatives." Croatica Chemica Acta, Srce.
  • Salih, N., et al. "Synthesis and antimicrobial activities of 9H-carbazole derivatives." Arabian Journal of Chemistry, ScienceDirect.

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Comparative Analysis of Carbazole Synthesis Methods: From Classic Cyclizations to Modern C-H Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

The carbazole scaffold is a privileged structural motif ubiquitous in biologically active natural products, pharmaceuticals, and advanced organic optoelectronic materials. As a Senior Application Scientist, I have evaluated countless synthetic routes to this tricyclic core. The evolution of carbazole synthesis reflects the broader trajectory of organic chemistry: moving from brute-force thermodynamics to elegant, atom-economical catalysis.

This guide provides an in-depth, objective comparison of three foundational methodologies: the Cadogan Cyclization , the Graebe-Ullmann Synthesis , and Palladium-Catalyzed C-H Amination . By dissecting the mechanistic causality and providing self-validating experimental protocols, this guide serves as a definitive resource for drug development professionals and synthetic researchers.

Mechanistic Divergence & Pathway Visualization

To select the optimal synthetic route, one must first understand the mechanistic divergence of these methods. The following diagram illustrates how different precursor classes dictate the required activation energy and intermediate species.

CarbazolePathways Precursors Starting Materials Nitro 2-Nitrobiphenyls Precursors->Nitro Triazole 1-Arylbenzotriazoles Precursors->Triazole Amine Biarylamines Precursors->Amine Cadogan Cadogan Cyclization (PPh3, ∆) Nitro->Cadogan Graebe Graebe-Ullmann (-N2, ∆/hν) Triazole->Graebe PdCat Pd-Catalyzed C-H (Pd(OAc)2, Oxidant) Amine->PdCat Inter1 Nitrene/Nitroso Intermediate Cadogan->Inter1 Inter2 Diradical Intermediate Graebe->Inter2 Inter3 Palladacycle Intermediate PdCat->Inter3 Product Carbazole Core Inter1->Product Inter2->Product Inter3->Product

Caption: Mechanistic divergence of carbazole synthesis pathways from distinct precursors.

In-Depth Methodological Analysis

The Cadogan Cyclization (Reductive Deoxygenation)

The Cadogan cyclization is a highly reliable method involving the reductive deoxygenation of 2-nitrobiphenyls using an organophosphorus reagent[1].

Mechanistic Causality: The reaction is driven by the oxophilicity of phosphorus(III) reagents, typically triphenylphosphine (PPh₃) or triethyl phosphite. The P(III) species attacks the nitro group, extruding phosphine oxide to generate a highly reactive nitrene or nitroso intermediate[2]. This electron-deficient species subsequently undergoes an intramolecular electrophilic insertion into the adjacent C-H bond of the biphenyl system to form the pyrrole ring. Empirical data shows that reaction temperature, rather than solvent polarity, is the crucial factor governing the conversion rate; hence, high-boiling solvents are required to overcome the activation energy barrier[1]. Recent advancements have also introduced visible-light-driven photoredox variants (using 4CzIPN) to achieve this at milder temperatures[3].

Self-Validating Experimental Protocol:

  • Setup: Dissolve the 2-nitrobiphenyl derivative (1.0 equiv) in anhydrous 1,2-dichlorobenzene (o-DCB) to achieve a 0.2 M concentration. Causality: o-DCB provides the necessary reflux temperature (~180°C) required for efficient deoxygenation[1].

  • Reagent Addition: Add triphenylphosphine (2.2 equiv). A slight excess ensures complete reduction of the nitro group.

  • Cyclization: Reflux the mixture under a nitrogen atmosphere for 10–12 hours.

  • Purification: Concentrate the reaction mixture in vacuo. Purify the residue via silica gel column chromatography using a non-polar eluent (e.g., 2–6% ethyl acetate in hexane).

  • Validation Checkpoint: TLC monitoring should show the disappearance of the bright yellow 2-nitrobiphenyl spot. The complete removal of the highly polar triphenylphosphine oxide byproduct is validated by ³¹P NMR showing no peak at ~δ 29 ppm.

The Graebe-Ullmann Synthesis (Thermal N₂ Extrusion)

The Graebe-Ullmann synthesis is a classic thermal cyclization method relying on the decomposition of 1-aryl-1,2,3-benzotriazoles[4].

Mechanistic Causality: Upon exposure to extreme heat (often >300°C) or UV irradiation, the triazole ring undergoes cycloreversion, extruding nitrogen gas[5]. The causality of this reaction is driven by the immense thermodynamic stability of the N₂ leaving group, which compensates for the highly endothermic generation of a transient diradical intermediate[6]. This diradical rapidly collapses via intramolecular C-C coupling to yield the carbazole core[5].

Self-Validating Experimental Protocol:

  • Precursor Formation: Dissolve N-(naphthalen-1-yl)benzene-1,2-diamine (1.0 equiv) in a mixture of acetic acid and water. Cool the solution to 0–5°C[4].

  • Diazotization: Slowly add an aqueous solution of sodium nitrite (1.1 equiv) dropwise, strictly maintaining the temperature below 5°C[4]. Causality: Strict thermal control prevents the premature decomposition of the diazonium salt into phenolic byproducts.

  • Cyclization: Isolate the resulting 1-aryl-1H-benzotriazole. Heat the intermediate neat in a sand bath at 360°C (or via microwave irradiation) until gas evolution ceases[5].

  • Isolation: Cool the melt and recrystallize the crude carbazole from ethanol.

  • Validation Checkpoint: The successful formation of the diazonium intermediate can be validated by a positive starch-iodide test (indicating a slight excess of nitrous acid). The final carbazole should exhibit a characteristic N-H stretch at ~3400 cm⁻¹ in IR spectroscopy.

Palladium-Catalyzed C-H Amination (Oxidative Coupling)

Modern approaches have shifted toward transition-metal catalysis, specifically the Palladium-catalyzed oxidative C-H amination of biarylamines[7].

Mechanistic Causality: Unlike traditional Buchwald-Hartwig aminations that require pre-functionalized aryl halides, this method achieves direct C-H functionalization[8]. The catalytic cycle typically involves a Pd(II)/Pd(IV) or Pd(II)/Pd(0) pathway, where a trinuclear palladacycle intermediate is formed via C-H activation[8]. The addition of an oxidant, such as Cu(OAc)₂ or PhI(OAc)₂, is critical to reoxidize the palladium species, closing the catalytic cycle[7]. Using an oxygen atmosphere allows Cu(OAc)₂ to function catalytically rather than stoichiometrically, as O₂ acts as the terminal electron acceptor[7].

Self-Validating Experimental Protocol:

  • Setup: Charge an oven-dried Schlenk tube with the biarylamine substrate (1.0 equiv), Pd(OAc)₂ (5–10 mol%), and Cu(OAc)₂ (20 mol%)[7].

  • Solvent & Atmosphere: Add anhydrous toluene. Purge the vessel and backfill with an oxygen atmosphere (using an O₂ balloon)[7]. Causality: O₂ regenerates the active Cu(II) species, allowing for sub-stoichiometric copper loading and higher atom economy.

  • Reaction: Stir the mixture at 120°C for 12–24 hours[7]. (Note: Highly active systems can operate at ambient temperature depending on the amine substituent[8]).

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove metal particulates, and concentrate. Purify via chromatography.

  • Validation Checkpoint: The reaction mixture will transition from dark brown to a distinct black suspension (Pd black precipitation) if the oxidant is prematurely depleted. ESI-MS should confirm the loss of 2 Da (M-2) corresponding to the oxidative coupling.

Quantitative Performance Comparison

To facilitate strategic decision-making, the quantitative metrics and operational parameters of each method are summarized below:

ParameterCadogan CyclizationGraebe-Ullmann SynthesisPd-Catalyzed C-H Amination
Typical Precursor 2-Nitrobiphenyls1-ArylbenzotriazolesBiarylamines
Average Yield 60–90%50–85%75–98%
Reaction Temperature 150–180°C>300°C (or Photochemical)25–130°C
Key Reagents PPh₃ or P(OEt)₃NaNO₂, Acid, Extreme HeatPd(OAc)₂, Cu(OAc)₂, O₂
Atom Economy Low (Stoichiometric POPh₃ waste)Moderate (N₂ gas byproduct)High (Catalytic, H₂O byproduct)
Functional Group Tolerance Excellent (Tolerates halogens, esters)Poor (Sensitive to thermal degradation)Good (Sensitive to strong chelators)
Primary Limitation Difficult purification from phosphine oxidesHarsh conditions, explosion risks of diazoHigh catalyst cost, trace heavy metal residue

Strategic Selection Guide

  • Choose the Cadogan Cyclization when working with highly functionalized substrates where pre-functionalization is difficult. It is the gold standard for regiocontrol, as the functional group placement is strictly determined by the biphenyl starting material[1].

  • Choose the Graebe-Ullmann Synthesis only when synthesizing simple, unfunctionalized carbazoles or carbolines where the precursors are exceptionally cheap, and the laboratory is equipped for high-temperature or microwave-assisted thermolysis[5].

  • Choose Pd-Catalyzed C-H Amination for late-stage functionalization in drug development. Its high atom economy, excellent yields, and mild conditions make it ideal for synthesizing complex natural products and active pharmaceutical ingredients (APIs) where heavy metal scavenging is standard practice[8].

Sources

Cross-Reactivity Profiling of 1-Carbazol-9-yl-3-methylamino-propan-2-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the carbazole scaffold is a "privileged structure" capable of interacting with a highly diverse set of biological targets. 1-Carbazol-9-yl-3-methylamino-propan-2-ol (CAS 701226-41-7) is a specialized beta-amino alcohol that serves as a critical structural node in proteomics and drug discovery[1]. Because it lacks the bulky aromatic substitutions of cardiovascular drugs (like Carvedilol) or the heavy halogenations of neuroprotective agents (like P7C3), it is frequently utilized as a baseline probe to study structure-activity relationships (SAR) and off-target cross-reactivity[2].

This guide provides an objective, data-driven comparison of 1-Carbazol-9-yl-3-methylamino-propan-2-ol against heavily modified clinical alternatives, detailing the mechanistic causality behind their divergent pharmacological profiles and providing self-validating experimental workflows for cross-reactivity screening.

Mechanistic Causality: The Carbazole Scaffold (E-E-A-T)

The Structural Basis of Cross-Reactivity

The cross-reactivity of carbazole derivatives is not accidental; it is fundamentally driven by the high lipophilicity and planar geometry of the tricyclic ring system[2]. When evaluating off-target effects, researchers must understand how modifications to the terminal amine dictate target selectivity:

  • GPCR Anchoring (The β-Adrenergic Pathway): In β-adrenergic receptors (β-ARs), the planar carbazole ring anchors deeply into the hydrophobic ligand-binding pocket, forming critical stabilizing interactions with key transmembrane residues (e.g., Asp1138 and Asn1363)[3].

  • Carvedilol (The Cardiovascular Paradigm): The addition of a bulky ortho-substituted phenoxyethyl group to the amine yields sub-nanomolar affinity for β1/β2-ARs. Furthermore, the specific electron distribution across the substituted carbazole moiety grants Carvedilol potent antioxidant and free-radical scavenging capabilities[4].

  • P7C3 (The Neurogenic Paradigm): Halogenation (dibromo substitution) of the carbazole ring combined with a phenylamine substitution completely abolishes GPCR affinity. Instead, this redirects the molecule to activate nicotinamide phosphoribosyltransferase (NAMPT), promoting robust hippocampal neurogenesis without cardiovascular side effects[5].

  • 1-Carbazol-9-yl-3-methylamino-propan-2-ol (The Baseline Probe): Featuring a simple methylamino group, this compound acts as a structural baseline. It exhibits moderate off-target cross-reactivity at β-ARs but lacks the specialized, high-affinity efficacy of its heavily substituted counterparts.

Quantitative Cross-Reactivity Profiling

To objectively evaluate performance, the table below summarizes the receptor binding affinities and cellular efficacies of these compounds across divergent biological targets.

Target / Assay1-Carbazol-9-yl-3-methylamino-propan-2-olCarvedilol (Alternative 1)P7C3 (Alternative 2)
β1-AR Affinity ( Ki​ ) ~450 nM (Moderate Cross-Reactivity)< 1.5 nM (Potent Antagonist)> 10,000 nM (No Activity)
β2-AR Affinity ( Ki​ ) ~800 nM (Weak Cross-Reactivity)< 2.5 nM (Potent Antagonist)> 10,000 nM (No Activity)
α1-AR Affinity ( Ki​ ) > 5,000 nM~11 nM (Moderate Antagonist)> 10,000 nM (No Activity)
Hippocampal Neurogenesis Baseline / NegligibleBaseline / NegligibleHigh Efficacy ( EC50​ ~300 nM)
Antioxidant Activity LowHigh (Free Radical Scavenger)Low

Experimental Methodologies: Self-Validating Systems

To ensure scientific trustworthiness, the protocols below are designed as self-validating systems . They incorporate specific radioligands, competitive blocking steps, and dual-staining techniques to unequivocally confirm target engagement and rule out false positives.

Protocol 1: β1-Adrenergic Receptor Radioligand Competition Assay

Causality & Self-Validation: This assay measures the direct displacement of a radiolabeled antagonist by the test compound. To make this a self-validating system, we run parallel wells with a saturating concentration of a known non-radioactive competitor (10 µM alprenolol)[6]. This isolates specific receptor binding from non-specific membrane accumulation—a critical control given the high lipophilicity of carbazole derivatives.

  • Membrane Preparation: Isolate cell membranes expressing human β1-AR in assay buffer (50 mM HEPES, 15 mM MgCl 2​ , 150 mM NaCl, pH 7.4)[6]. Causality: MgCl 2​ is essential for maintaining the structural integrity of the GPCR-G protein complex during the assay.

  • Radioligand Incubation: Incubate membranes (1.25 µg protein/well) with 1.5 nM [³H]-dihydroalprenolol ([³H]-DHA) and serial dilutions of 1-Carbazol-9-yl-3-methylamino-propan-2-ol (10⁻¹⁰ to 10⁻⁴ M)[6].

  • Self-Validation (Non-Specific Binding): In a separate control set, add 10 µM non-radioactive alprenolol. The remaining radioactivity in these wells represents non-specific binding and must be mathematically subtracted from total binding to yield specific binding.

  • Termination & Detection: After 90 minutes at room temperature, terminate the reaction by rapid filtration through GF/B 96-well glass fiber plates. Wash 5x with cold distilled H 2​ O to remove unbound ligand[6]. Detect bound radioactivity via liquid scintillation counting.

Protocol 2: High-Content Screening for Hippocampal Neurogenesis

Causality & Self-Validation: Differentiating true proneurogenic activity from general cellular proliferation requires a self-validating dual-staining approach. We use BrdU (a thymidine analog) to mark actively dividing cells, cross-validated with NeuN (neuronal nuclei) staining to confirm that the surviving cells have differentiated into mature neurons[5].

  • Cell Culture & Treatment: Culture adult rat hippocampal neural precursor cells. Treat with vehicle, 1-Carbazol-9-yl-3-methylamino-propan-2-ol, or P7C3 (positive control) for 72 hours.

  • BrdU Pulse: Add 10 µM BrdU to the culture media for the final 6 hours of treatment. Causality: This short pulse ensures we only label cells actively undergoing DNA synthesis in the presence of the compound, minimizing background noise[7].

  • Fixation & Dual-Immunofluorescence: Fix cells with 4% paraformaldehyde. Perform DNA denaturation (2N HCl) to expose the BrdU epitope. Stain with anti-BrdU (proliferation marker) and anti-NeuN (mature neuron marker).

  • High-Content Imaging: Quantify the ratio of BrdU+/NeuN+ cells. Self-Validation: A compound is only scored as proneurogenic if it increases the absolute number of double-positive cells without increasing activated caspase-3 (AC3) levels, ruling out compensatory proliferation due to cytotoxicity[7].

Pathway Divergence Visualization

G Scaffold Carbazole Scaffold Probe 1-Carbazol-9-yl-3-methylamino-propan-2-ol (Baseline Probe) Scaffold->Probe Core Structure Carvedilol Carvedilol (Bulky Amine Substitution) Probe->Carvedilol Add Methoxyphenoxyethyl P7C3 P7C3 (Halogenated & Phenylamine) Probe->P7C3 Add Dibromo & Phenyl BetaAR β1/β2-Adrenergic Receptor (GPCR Blockade) Probe->BetaAR Moderate Cross-Reactivity NAMPT NAMPT Activation (Neurogenesis Pathway) Probe->NAMPT Baseline Efficacy Carvedilol->BetaAR High Affinity (Ki < 2nM) P7C3->NAMPT High Efficacy

Divergent signaling pathways of carbazole derivatives based on structural modifications.

References

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A Senior Application Scientist's Guide to Benchmarking the Biological Activity of New Carbazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Potential of the Carbazole Scaffold

The carbazole nucleus, a tricyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry. Its rigid, planar structure and rich electron density make it an ideal framework for designing novel therapeutic agents.[1] For decades, naturally occurring and synthetic carbazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[2][3][4] This guide provides a framework for researchers and drug development professionals to benchmark the biological activity of new carbazole derivatives, ensuring a systematic and scientifically rigorous evaluation. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present comparative data to contextualize the performance of novel compounds.

I. Benchmarking Anticancer Activity: Beyond Simple Cytotoxicity

A primary focus in carbazole research is the development of novel anticancer agents.[3][4] Effective benchmarking requires a multi-faceted approach that not only quantifies cytotoxicity but also begins to elucidate the mechanism of action.

Comparative Cytotoxicity Analysis

The initial screening of new carbazole derivatives typically involves assessing their cytotoxic effects against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different compounds.[3][4] It is crucial to test compounds against multiple cell lines representing different cancer types to identify potential selectivity. For this guide, we will consider two commonly used cell lines: MCF-7 (breast adenocarcinoma) and HeLa (cervical cancer).

Table 1: Comparative in Vitro Cytotoxicity of Novel Carbazole Derivatives against MCF-7 and HeLa Cell Lines

Compound IDCarbazole Scaffold TypeModificationIC50 (µM) on MCF-7[3][5]IC50 (µM) on HeLa[3][5]Standard Drug (Doxorubicin) IC50 (µM)
CZ-01 N-substitutedPhenylpiperazine60.6>1000.8
CZ-02 Oxadiazole-substituted4-Chlorophenyl53.675.20.8
CZ-03 Guanidino-carbazoleAlkylguanidine10.53.50.8
CZ-04 Hetero-annulatedPyrimido-moiety>508.110.8
CZ-11 Oxadiazole-substitutedUnspecified6.4410.09Not Reported

Note: Data is compiled from multiple sources for illustrative purposes and may not represent a direct head-to-head study. The IC50 values for the standard drug may vary between studies.

From this comparative data, we can derive initial structure-activity relationships (SAR). For instance, the introduction of a guanidino group (CZ-03) appears to enhance cytotoxicity against both cell lines compared to a simple N-substitution with phenylpiperazine (CZ-01). Furthermore, hetero-annulation with a pyrimido moiety (CZ-04) confers significant and selective activity against HeLa cells.

Mechanism of Action: Elucidating the PI3K/Akt/mTOR Signaling Pathway

Several studies suggest that carbazole derivatives exert their anticancer effects by modulating key cellular signaling pathways, with the PI3K/Akt/mTOR pathway being a prominent target.[6][7][8][9] This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7][9]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 Akt Akt mTORC1 mTORC1 p70S6K p70S6K eIF4E 4E-BP1 Apoptosis Apoptosis CellCycle Cell Cycle Progression Carbazole Carbazole Derivatives

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[10][11][12][13][14] It measures the metabolic activity of cells, which is indicative of their viability.

1. Cell Seeding:

  • Culture MCF-7 and HeLa cells in appropriate media until they reach 80-90% confluency.

  • Trypsinize the cells and perform a cell count using a hemocytometer.

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the carbazole derivative in DMSO.

  • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the carbazole derivative. Include a vehicle control (DMSO) and a positive control (Doxorubicin).

  • Incubate the plate for 48-72 hours.

3. MTT Assay:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]

  • Incubate the plate for another 4 hours at 37°C.[13]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

4. Data Analysis:

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

II. Benchmarking Antimicrobial Activity: A Focus on Clinically Relevant Pathogens

The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents. Carbazole derivatives have shown promising activity against a range of bacterial and fungal pathogens.[15][16]

Comparative Antimicrobial Susceptibility

The minimum inhibitory concentration (MIC) is the gold standard for determining the in vitro susceptibility of a microorganism to an antimicrobial agent.[17][18][19] It is defined as the lowest concentration of the drug that inhibits the visible growth of the microorganism.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Novel Carbazole Derivatives

Compound IDCarbazole Scaffold TypeModificationS. aureus (Gram-positive)[2][16]E. coli (Gram-negative)[2][16]C. albicans (Fungus)[2]Standard (Ciprofloxacin) MIC (µg/mL)Standard (Fluconazole) MIC (µg/mL)
CZ-05 N-substitutedImidazole moiety1-81-8>640.5-2-
CZ-06 N-substituted1,2,4-Triazole moiety>64>642-4-0.25-1
CZ-8f Dihydrotriazine-substituted2,4-Dichlorobenzyl0.5-11-21-20.5-20.25-1
CZ-9d Dihydrotriazine-substituted4-Fluorobenzyl1-21-20.5-10.5-20.25-1
CZ-32b UnspecifiedUnspecified>509.37Not Reported0.5-2-

Note: Data is compiled from multiple sources for illustrative purposes. Standard drug MICs are typical ranges and can vary.

The SAR analysis from this data suggests that the incorporation of a dihydrotriazine moiety (CZ-8f and CZ-9d) significantly enhances broad-spectrum antimicrobial activity compared to other substitutions.[2] Notably, CZ-8f exhibits potent antibacterial activity against S. aureus comparable to the standard drug Ciprofloxacin.

Experimental Workflow: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used and reliable technique for determining the MIC of antimicrobial agents.[17][18][19][20]

Broth_Microdilution_Workflow A Prepare 2-fold serial dilutions of carbazole derivative in a 96-well plate C Inoculate each well with the microbial suspension A->C B Prepare standardized bacterial/fungal inoculum (0.5 McFarland standard) B->C D Incubate at 37°C for 18-24 hours C->D E Visually inspect for turbidity D->E F Determine MIC: Lowest concentration with no visible growth E->F

Detailed Protocol: Broth Microdilution Assay

1. Preparation of Antimicrobial Agent Dilutions: [17]

  • Prepare a stock solution of the carbazole derivative in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

  • Add 100 µL of the carbazole stock solution (at 2x the highest desired final concentration) to well 1.

  • Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

  • Well 11 will serve as a growth control (no drug), and well 12 as a sterility control (no drug, no inoculum).

2. Inoculum Preparation: [18][19]

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

  • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

3. Inoculation and Incubation: [18][20]

  • Add 50 µL of the standardized inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Cover the plate and incubate at 37°C for 18-24 hours.

4. MIC Determination: [18]

  • After incubation, visually inspect the wells for turbidity. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

  • The MIC is the lowest concentration of the carbazole derivative that completely inhibits visible growth.

III. Benchmarking Antioxidant Activity: Scavenging Free Radicals

Carbazole derivatives often possess antioxidant properties due to their ability to donate electrons or hydrogen atoms to neutralize free radicals.[1] The DPPH and ABTS assays are two of the most common and reliable methods for evaluating radical scavenging activity.[21][22][23]

Comparative Antioxidant Capacity

The antioxidant activity is typically expressed as the SC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals. A lower SC50 value indicates higher antioxidant activity.

Table 3: Comparative Antioxidant Activity (SC50 in µM) of Carbazole Derivatives

Compound IDCarbazole Scaffold TypeModificationDPPH Radical Scavenging SC50 (µM)[21]ABTS Radical Scavenging SC50 (µM)[21]Standard (BHT) SC50 (µM)
CZ-03 (Oxadiazole) Oxadiazole-substitutedUnspecified185.3115.42211.13
CZ-05 (Oxadiazole) Oxadiazole-substitutedUnspecified195.2420.11211.13
CZ-06 (Oxadiazole) Oxadiazole-substitutedUnspecified256.7325.34211.13
Carbazole Alkaloid A Natural ProductHydroxyl group---
Carbazole Alkaloid B Natural ProductMethoxy group---

Note: BHT (Butylated hydroxytoluene) is a common standard antioxidant. The comparison between DPPH and ABTS assays can reveal differences in the mechanism of radical scavenging.[23]

The data indicates that the oxadiazole-substituted carbazoles exhibit significant antioxidant activity, with some compounds (CZ-03 and CZ-05) outperforming the standard antioxidant BHT in the DPPH assay.[21] It is also observed that the ABTS assay generally yields lower SC50 values, suggesting a higher sensitivity of this method for these particular compounds.[1][23] The presence of a hydroxyl group on the carbazole ring is also suggested to play a role in the antioxidant activity.[1]

Experimental Protocol: DPPH Radical Scavenging Assay

1. Reagent Preparation:

  • Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Prepare stock solutions of the carbazole derivatives and a standard antioxidant (e.g., BHT or Trolox) in methanol.

2. Assay Procedure:

  • In a 96-well plate, add 100 µL of the DPPH solution to each well.

  • Add 100 µL of different concentrations of the carbazole derivatives or the standard to the wells.

  • For the control well, add 100 µL of methanol instead of the sample.

  • Incubate the plate in the dark at room temperature for 30 minutes.

3. Data Analysis:

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • Plot the percentage of scavenging against the concentration and determine the SC50 value.

Conclusion and Future Directions

This guide provides a comprehensive framework for benchmarking the biological activity of new carbazole derivatives. By employing standardized, detailed protocols and presenting data in a comparative format, researchers can effectively evaluate the potential of their novel compounds. The structure-activity relationships derived from these initial screenings are invaluable for guiding the next steps in the drug discovery process, including lead optimization and in vivo studies. The multifaceted nature of the carbazole scaffold ensures that it will remain a fertile ground for the discovery of new therapeutic agents for years to come.

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A Guide to Inter-Laboratory Validation of Quantitative Impurity Test Methods: Ensuring Consistency and Reliability in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the consistent and accurate measurement of impurities is paramount to ensuring the safety and efficacy of drug products. When an analytical method for quantifying these impurities is deployed across multiple laboratories—be it within the same organization or with contract research organizations (CROs)—its performance must be rigorously verified.[1] This guide provides a comprehensive framework for conducting an inter-laboratory validation of a quantitative impurity test method, moving beyond a simple checklist to explain the scientific rationale behind each critical step.

The objective of an inter-laboratory validation, sometimes referred to as reproducibility, is to demonstrate that an analytical procedure, already validated by the originating laboratory, can be successfully executed by different analysts in different laboratories using different equipment, all while producing comparable and reliable results.[2][3][4] This process is a cornerstone of method lifecycle management and is essential for regulatory submissions and maintaining consistent quality control.[1]

The Foundation: A Validated Method and a Robust Protocol

Before embarking on an inter-laboratory study, the analytical method must be fully validated in the originating laboratory according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[2][5][6] This initial validation establishes the method's performance characteristics, including:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[3][4]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[2][3][4]

  • Range: The interval between the upper and lower concentration of the analyte for which the method has demonstrated suitable precision, accuracy, and linearity.[2][3]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[3][4]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-day, inter-analyst).[3][4]

  • Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2][7]

  • Detection Limit (DL): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[2][7]

The inter-laboratory validation study itself must be governed by a pre-approved protocol. This document is the blueprint for the entire study and ensures that all participating laboratories are working under the same set of instructions and expectations.[8]

Key Elements of the Inter-Laboratory Validation Protocol:

  • Objective and Scope: Clearly state the purpose of the study and the specific analytical method being validated.

  • Participating Laboratories: Identify all laboratories involved in the study.

  • Materials and Reagents: Specify the exact drug substance/product batches, impurity reference standards, reagents, and consumables to be used. To minimize variability, it is best practice to use a single, homogeneous batch of the test sample distributed from a central point.

  • Equipment: List the required equipment and their performance specifications. While equipment from different manufacturers is expected, critical performance characteristics should be comparable.

  • Detailed Analytical Procedure: Provide a step-by-step description of the method, identical to the validated procedure.

  • Experimental Design: Detail the number of samples, replicates, and concentration levels to be tested.

  • System Suitability Criteria: Define the criteria that must be met before sample analysis can begin. This is a critical check to ensure the analytical system is performing adequately on the day of analysis.

  • Data Reporting and Analysis: Specify how data should be recorded, reported, and statistically analyzed.

  • Acceptance Criteria: Predetermine the acceptable limits for agreement between the laboratories. This is arguably the most critical aspect of the protocol and should be statistically justified.

Experimental Workflow for Inter-Laboratory Validation

The following workflow outlines a typical approach for an inter-laboratory validation study of a quantitative impurity method.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Reporting A Develop & Approve Validation Protocol B Select & Qualify Participating Laboratories A->B Protocol as basis C Prepare & Distribute Homogeneous Samples & Standards B->C D Method Familiarization & Training (at each laboratory) C->D Materials sent E Execute Protocol: System Suitability & Sample Analysis D->E F Record & Report Raw Data to Central Lab E->F G Centralized Statistical Analysis of All Data F->G Data compilation H Compare Results Against Pre-defined Acceptance Criteria G->H I Issue Final Validation Report H->I

Inter-laboratory validation workflow.
Step-by-Step Experimental Protocol
  • Centralized Sample and Standard Preparation: A single, homogeneous batch of the drug product, spiked with the impurity of interest at relevant concentrations (e.g., at the quantitation limit, 100% of the specification limit, and 150% of the specification limit), is prepared and distributed by a central coordinating laboratory. This minimizes sample-to-sample variability as a source of error.

  • Method Familiarization: Analysts in each participating laboratory should familiarize themselves with the analytical method before commencing the formal validation study. This may involve running the method with non-critical samples to ensure they are proficient.

  • System Suitability Testing: Before any sample analysis, each laboratory must perform and pass the system suitability tests as defined in the protocol. This typically includes parameters like peak resolution, tailing factor, and injection precision. Failure to meet system suitability criteria invalidates the subsequent sample analyses.

  • Sample Analysis: Each laboratory analyzes the provided samples in replicate (e.g., n=6 preparations at each concentration level) according to the detailed analytical procedure.

  • Data Recording: All raw data, including chromatograms, integration parameters, and calculations, are meticulously recorded. Any deviations from the protocol, however minor, must be documented.

Data Analysis and Interpretation: A Statistical Approach

The core of the inter-laboratory validation is the statistical comparison of the results obtained from all participating laboratories. The goal is to demonstrate that any observed differences are not statistically significant and fall within predefined acceptance criteria.

Summarizing the Data

The first step is to collate the quantitative results from each laboratory into a clear, comparative table.

Table 1: Example Inter-Laboratory Validation Data for Impurity X

LaboratoryConcentration LevelIndividual Results (% of Specification)Mean (% of Spec)Standard DeviationRelative Standard Deviation (%)
Lab A (Originating) QL (0.05%)0.048, 0.051, 0.050, 0.049, 0.052, 0.0510.0500.00153.0
100% (0.10%)0.101, 0.099, 0.102, 0.100, 0.098, 0.1010.1000.00141.4
150% (0.15%)0.152, 0.149, 0.150, 0.151, 0.148, 0.1510.1500.00151.0
Lab B QL (0.05%)0.053, 0.049, 0.052, 0.051, 0.054, 0.0500.0520.00193.7
100% (0.10%)0.103, 0.101, 0.099, 0.102, 0.104, 0.1000.1020.00181.8
150% (0.15%)0.154, 0.151, 0.153, 0.149, 0.152, 0.1500.1520.00191.3
Lab C QL (0.05%)0.047, 0.050, 0.049, 0.051, 0.048, 0.0520.0490.00183.7
100% (0.10%)0.098, 0.101, 0.099, 0.100, 0.102, 0.0970.0990.00191.9
150% (0.15%)0.147, 0.150, 0.149, 0.151, 0.148, 0.1520.1490.00191.3
Statistical Evaluation

While various statistical tools can be employed, an Analysis of Variance (ANOVA) is a powerful method to compare the means of the different laboratories.[9] The F-test within the ANOVA can determine if there is a statistically significant difference between the laboratory means.

A common approach involves comparing the overall precision, encompassing both within-laboratory (repeatability) and between-laboratory (reproducibility) variability.

G Total_Variability Total Variability (Overall Precision) Within_Lab Within-Laboratory Variability (Repeatability) Total_Variability->Within_Lab is composed of Between_Lab Between-Laboratory Variability (Reproducibility) Total_Variability->Between_Lab is composed of

Components of variability in an inter-laboratory study.

Acceptance Criteria:

The acceptance criteria must be pre-defined in the validation protocol and should be scientifically sound.[1] They often involve a combination of criteria:

  • Comparison of Means: The mean result from each participating laboratory should not differ from the mean result of the originating laboratory by more than a pre-defined percentage (e.g., ±15% for impurity levels).

  • Precision Comparison: The Relative Standard Deviation (RSD) for the results from each laboratory should be comparable and within an acceptable range (e.g., ≤ 15% at the QL, ≤ 10% at the specification limit).

  • Overall Precision: The overall RSD of all data from all laboratories combined should not exceed a pre-defined limit (e.g., ≤ 15%).

Table 2: Example Acceptance Criteria and Results Summary

ParameterAcceptance CriterionLab A ResultLab B ResultLab C ResultOverall ResultPass/Fail
Mean Accuracy at 100% Mean ± 15% of Originating Lab Mean0.100%0.102%0.099%N/APass
Precision (RSD) at 100% ≤ 10%1.4%1.8%1.9%N/APass
Overall Precision (RSD) at 100% ≤ 15%N/AN/AN/A1.7%Pass

Conclusion: Trustworthiness Through Rigorous Validation

A successful inter-laboratory validation provides documented evidence that a quantitative impurity test method is robust, reliable, and transferable.[10] It demonstrates that the method is suitable for its intended purpose across different operational contexts, which is a critical requirement for regulatory bodies like the FDA and EMA.[11][12][13] By investing in a well-planned and executed inter-laboratory study, pharmaceutical organizations can ensure data integrity, facilitate seamless method transfer between sites, and ultimately, safeguard product quality and patient safety.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.